Product packaging for Jacoline(Cat. No.:CAS No. 480-76-2)

Jacoline

Cat. No.: B191633
CAS No.: 480-76-2
M. Wt: 369.4 g/mol
InChI Key: FMWJEBGSMAOQNN-MCCFIOHQSA-N
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Description

Jacoline is a natural product found in Senecio pseudo-orientalis, Senecio pterophorus, and Jacobaea vulgaris with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO7 B191633 Jacoline CAS No. 480-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

480-76-2

Molecular Formula

C18H27NO7

Molecular Weight

369.4 g/mol

IUPAC Name

(1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17+,18-/m1/s1

InChI Key

FMWJEBGSMAOQNN-MCCFIOHQSA-N

SMILES

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O

Isomeric SMILES

C[C@@H]1C[C@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@@]1(C)O)([C@@H](C)O)O

Canonical SMILES

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture and Toxicological Profile of Jacoline: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline is a naturally occurring pyrrolizidine alkaloid found in certain plant species of the Senecio genus. As a member of this class of compounds, this compound is recognized for its potential hepatotoxicity, which poses a risk to both livestock and humans through contamination of the food chain. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes its known physicochemical and toxicological properties, details experimental methodologies for its isolation and characterization, and elucidates the proposed signaling pathway of its toxicity. This document is intended to serve as a core resource for professionals in toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, which is a derivative of pyrrolizidine, esterified with a necic acid. The systematic IUPAC name for this compound is (1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione.

The structural and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₇NO₇[1]
Molecular Weight 369.41 g/mol [1]
CAS Registry Number 480-76-2[1]
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Canonical SMILES C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--O)O
IUPAC Name (1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione

Quantitative Toxicological Data

Direct quantitative toxicity data, such as LD50 or IC50 values for this compound, are not extensively reported in the literature. However, the acute toxicity of pyrrolizidine alkaloids as a class has been studied. The table below presents the general toxicity range for this class of compounds.

Toxicity MetricValue Range (mg/kg body weight)Animal ModelNotesReference
Acute LD50 34 - 300RatGeneral range for most pyrrolizidine alkaloids considered significant for human health.[2]

Experimental Protocols

The isolation and structural elucidation of this compound from its natural sources, such as Senecio cannabifolius var. integrilifolius, involve a series of chromatographic and spectroscopic techniques.[1]

Isolation and Purification of this compound

A representative protocol for the isolation and purification of this compound is as follows:

  • Extraction :

    • Air-dried and powdered plant material (e.g., aerial parts of Senecio cannabifolius var. integrilifolius) is extracted exhaustively with methanol at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning :

    • The crude residue is suspended in 2% aqueous sulfuric acid and filtered.

    • The acidic solution is washed with diethyl ether to remove non-alkaloidal compounds.

    • The aqueous layer is then made alkaline (pH 9-10) with aqueous ammonia.

    • The alkaline solution is extracted repeatedly with chloroform to partition the alkaloids into the organic phase.

    • The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid fraction.

  • Chromatographic Separation :

    • The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid visualization.

    • Fractions containing compounds with similar TLC profiles are combined.

    • Further purification is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound is determined through a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.

    • 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule and confirm the final structure.

    • Known ¹³C NMR chemical shifts for this compound are available in spectral databases.[3]

The workflow for the isolation and structural elucidation of this compound can be visualized as follows:

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structural Elucidation plant_material Powdered Plant Material (Senecio cannabifolius) extraction Methanol Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound ms Mass Spectrometry (MS) pure_this compound->ms nmr NMR Spectroscopy (1D and 2D) pure_this compound->nmr structure Confirmed Structure of this compound ms->structure nmr->structure G cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydro-PA) CYP450->Pyrrolic_Ester GSH_Depletion GSH Depletion Pyrrolic_Ester->GSH_Depletion Protein_Adducts Protein & DNA Adducts Pyrrolic_Ester->Protein_Adducts ROS_Formation Increased ROS GSH_Depletion->ROS_Formation Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction ROS_Formation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Dysfunction->Caspase_Activation Cell_Death Hepatocyte Apoptosis Caspase_Activation->Cell_Death Hepatotoxicity Hepatotoxicity (Liver Injury) Cell_Death->Hepatotoxicity

References

Jacoline mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro mechanism of action for a compound named "jacoline" could not be performed as no peer-reviewed scientific literature or publicly available data under this name could be identified. The initial search yielded results for "jacalin," a lectin protein derived from jackfruit, and "jaceosidin," a flavonoid compound, suggesting that "this compound" may be a misspelling or a less common name for a different substance.

To provide a comprehensive technical guide as requested, the correct identification of the molecule is crucial. Without this primary information, it is not possible to:

  • Gather and summarize quantitative data regarding its biological activity.

  • Detail the experimental protocols used to assess its mechanism of action.

  • Create accurate diagrams of its signaling pathways or experimental workflows.

Further investigation is pending clarification of the precise name of the compound of interest.

The Discovery and Synthesis of Jacoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline is a naturally occurring pyrrolizidine alkaloid (PA) identified in various plant species, notably within the Senecio genus. Like many unsaturated PAs, this compound is recognized for its significant hepatotoxicity, posing potential health risks to humans and livestock through the consumption of contaminated plants or derived products. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, proposed synthesis, and the molecular mechanisms underlying the biological activity of this compound. Particular emphasis is placed on the metabolic activation and the subsequent signaling pathways that mediate its cytotoxic and genotoxic effects. This document is intended to serve as a core resource for researchers in toxicology, natural product chemistry, and drug development.

Discovery and Physicochemical Properties

This compound is a member of the senecionine-type pyrrolizidine alkaloids, a class of compounds known for their presence in numerous plant species worldwide, especially in the Asteraceae, Boraginaceae, and Fabaceae families.[1] These alkaloids are produced by plants as a defense mechanism against herbivores.[1] this compound, along with related compounds such as jacobine, jaconine, and jacozine, is a subject of research due to its presence in various plants and its toxicological profile.[1]

The physicochemical properties of this compound have been characterized and are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueReference
IUPAC Name (1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[1]
CAS Registry Number 480-76-2[1]
Molecular Formula C₁₈H₂₇NO₇[1]
Molecular Weight 369.4 g/mol [1]
InChIKey FMWJEBGSMAOQNN-MCCFIOHQSA-N[1]
SMILES C[C@@H]1C--INVALID-LINK--(--INVALID-LINK--O)O[1]
XLogP3 -0.1[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 8[2]

Synthesis of this compound

A complete, published total synthesis of this compound is not currently available in the scientific literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related pyrrolizidine alkaloids. Specifically, the synthesis of Jaconine, a chlorinated derivative of this compound, is proposed to proceed through a "this compound-like precursor".[3] This suggests a strategy focused on the construction of the core this compound structure, which could then be subjected to further functionalization.

The proposed retrosynthesis of a this compound-like structure involves the disconnection of the macrocyclic diester linkages. This approach yields the necine base, retronecine, and the corresponding necic acid, jaconecic acid. The synthesis of these two key precursors would be the primary focus, followed by their esterification to form the macrocyclic structure.

Experimental Workflow: Proposed Synthesis of this compound

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis This compound This compound Precursors Retronecine + Jaconecic Acid This compound->Precursors Macrocyclic Diester Disconnection Retronecine_Synth Synthesis of Retronecine Jaconecic_Acid_Synth Synthesis of (±)-Jaconecic Acid Esterification Macrocyclization (Esterification) Retronecine_Synth->Esterification Jaconecic_Acid_Synth->Esterification Purification Purification and Characterization Esterification->Purification Purification->this compound Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of (±)-Jaconecic Acid Precursor

The following is a generalized protocol adapted from the reported total synthesis of (±)-jaconecic acid, a key component for the proposed synthesis of this compound.[3]

  • Preparation of Furfuryl Allyl Sulfide: 3,4-dichlorofuroic acid is converted to its corresponding furfuryl alcohol. This alcohol is then reacted with allyl mercaptan in the presence of a strong base, such as sodium hydride, to yield furfuryl allyl sulfide.

  • Thio-Claisen Rearrangement: The furfuryl allyl sulfide undergoes a thermal thio-Claisen rearrangement to produce a dihydrothiopyran derivative.

  • Oxidative Ring Contraction: The dihydrothiopyran derivative is subjected to an oxidative ring contraction to form a cyclopentenone intermediate.

  • Michael Addition and Cyclization: A Michael addition of a suitable nucleophile to the cyclopentenone, followed by an intramolecular aldol cyclization, constructs the bicyclic core of jaconecic acid.

  • Functional Group Manipulations: A series of functional group manipulations, including reductions, oxidations, and protections/deprotections, are carried out to install the correct stereochemistry and functional groups of (±)-jaconecic acid.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Biological Activity and Toxicity

This compound, as a 1,2-unsaturated pyrrolizidine alkaloid, is known for its hepatotoxicity.[4] The toxicity of these compounds is not inherent to the parent molecule but is a result of metabolic activation in the liver.[5] Chronic exposure to low levels of PAs can lead to severe liver damage, including veno-occlusive disease, liver cirrhosis, and liver cancer.[5]

CompoundToxicity MetricValue (µmol·L⁻¹)Cell LineAssayReference
6-methoxy-dihydrosanguinarineIC500.61MCF-7MTT[6]
6-methoxy-dihydrosanguinarineIC500.54SF-268MTT[6]

Note: The data presented is for a related alkaloid and is intended to be illustrative of the potential cytotoxicity of this class of compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of a compound like this compound against a cancer cell line (e.g., HepG2).

  • Cell Seeding: Plate human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound solutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]

Mechanism of Action and Signaling Pathways

The hepatotoxicity of this compound and other unsaturated PAs is a multi-step process initiated by metabolic activation in the liver. This process leads to cellular damage through a variety of interconnected signaling pathways.

Metabolic Activation and Formation of Reactive Metabolites

G This compound This compound (Parent Compound) CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Reactive_Metabolite Dehydropyrrolizidine (Pyrrolic Ester) CYP450->Reactive_Metabolite Metabolic Activation DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Alkylation Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Alkylation GSH_Depletion Glutathione Depletion Reactive_Metabolite->GSH_Depletion Conjugation G cluster_0 Initiating Events cluster_1 Cellular Stress Responses cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes Reactive_Metabolites Reactive Metabolites (from this compound) Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction DNA_Damage DNA Damage & Adducts Reactive_Metabolites->DNA_Damage Oxidative_Stress->Mitochondrial_Dysfunction JNK_Activation JNK Pathway Activation Oxidative_Stress->JNK_Activation Apoptosis_Pathway Apoptosis (Caspase Activation) Mitochondrial_Dysfunction->Apoptosis_Pathway ER_Stress ER Stress DNA_Damage->ER_Stress ER_Stress->JNK_Activation JNK_Activation->Apoptosis_Pathway Hepatocyte_Death Hepatocyte Death (Apoptosis/Necrosis) Apoptosis_Pathway->Hepatocyte_Death TGF_beta_Pathway TGF-β Signaling (Fibrosis) Fibrosis Liver Fibrosis TGF_beta_Pathway->Fibrosis Hepatocyte_Death->TGF_beta_Pathway Chronic Injury

References

Preliminary Studies on the Biological Activity of Jacoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the biological activities associated with pyrrolizidine alkaloids (PAs), the class of compounds to which Jacoline belongs. Due to a scarcity of publicly available research focused specifically on this compound, this guide synthesizes data from well-studied, structurally related PAs to infer its likely biological profile. All data and experimental details presented herein are derived from studies on other PAs and should be considered representative, not specific to this compound, unless otherwise stated.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in numerous plant species worldwide, notably within the Senecio genus[1]. PAs are recognized for their role in plant defense against herbivores. The core biological activity of concern for human and animal health is their potent hepatotoxicity, which can lead to serious and potentially fatal liver damage. Many PAs are also known to be genotoxic, carcinogenic, and teratogenic[1][2].

The toxicity of PAs is not inherent to the parent compound but arises from metabolic activation in the liver. This guide will delve into the mechanisms of action, present available quantitative data for representative PAs, detail common experimental protocols for assessing PA toxicity, and visualize the key signaling pathways involved.

Core Biological Activity: Hepatotoxicity

The primary and most studied biological activity of 1,2-unsaturated PAs is their toxicity to the liver. This manifests as hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, which can progress to liver cirrhosis and failure.

Mechanism of Action

The hepatotoxicity of PAs is a multi-step process initiated by metabolic activation.

  • Metabolic Activation: In the liver, cytochrome P450 enzymes, particularly of the CYP3A and CYP2B subfamilies, metabolize the non-toxic parent PA into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids)[3].

  • Cellular Damage: These reactive metabolites are strong electrophiles that can alkylate cellular macromolecules, including proteins and DNA. This leads to the formation of adducts, causing cellular dysfunction, inhibition of cell division, and induction of cell death pathways[3][4].

  • Induction of Apoptosis and Necrosis: The cellular damage triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the activation of caspases, leading to programmed cell death. At higher concentrations or with more potent PAs, cellular ATP depletion can lead to necrosis[5].

  • DNA Damage and Genotoxicity: The formation of DNA adducts by reactive PA metabolites is a key mechanism of their genotoxicity. This can lead to DNA strand breaks, mutations, and chromosomal aberrations, which are linked to the carcinogenic potential of these compounds[2][4].

Quantitative Data on Pyrrolizidine Alkaloid Activity

Direct experimental data on the biological activity of this compound is limited. An in silico study predicted that this compound possesses hepatotoxic effects[2]. Another study on cattle suggested that the specific toxicity of this compound might be low, though this was not a direct toxicological assessment[4]. The following tables summarize quantitative data for other well-characterized PAs to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Representative Pyrrolizidine Alkaloids
Pyrrolizidine AlkaloidCell LineAssayEndpointValueReference
LasiocarpineHepG2 (CYP3A4-overexpressing)TranscriptomicsToxicity Limit1 µM[1]
RiddelliineHepG2 (CYP3A4-overexpressing)TranscriptomicsToxicity Limit15 µM[1]
MonocrotalineHepG2 (CYP3A4-overexpressing)TranscriptomicsToxicity Limit>150 µM[1]
SenecionineHepaRGCytotoxicityIC50Not specified[2]
RetrorsineRat HepatocytesCytotoxicityNot specifiedMore toxic than MCT[6]
MonocrotalineRat HepatocytesCytotoxicityNot specifiedLess toxic than RTS[6]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates higher potency.

Table 2: In Vivo Toxicity Data for Senecio Plant Extracts Containing Various PAs
Plant SpeciesAnimal ModelDosing RegimenKey FindingsReference
Senecio jacobaea (contains this compound)RatsFeeding trialLethal dose: ~20% of initial body weight[1]
Senecio vulgarisRatsFeeding trialSimilar toxicity to S. jacobaea[1]
Senecio glabellusRatsFeeding trialSimilar toxicity to S. jacobaea[1]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available. However, the following are standard methodologies used in the study of pyrrolizidine alkaloid toxicity.

In Vitro Cytotoxicity Assay

This protocol is a general method to assess the toxicity of a compound to cultured cells.

  • Cell Culture: Human liver cell lines, such as HepG2 or HepaRG, are cultured in appropriate media and conditions until they reach a suitable confluence. For PA studies, cells engineered to express relevant cytochrome P450 enzymes are often used to ensure metabolic activation.

  • Compound Treatment: A stock solution of the test PA is prepared and diluted to a range of concentrations. The culture medium is replaced with medium containing the different concentrations of the PA. Control wells receive vehicle only.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS or MTT assay. This involves adding the reagent to the wells, incubating for a short period, and then measuring the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The data is plotted as a dose-response curve, and the IC50 value is determined using non-linear regression analysis.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This assay is used to detect DNA damage in individual cells.

  • Cell Treatment: Cells are exposed to the test PA at various concentrations for a defined period.

  • Cell Embedding: The treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and forms a "comet tail," while undamaged DNA remains in the nucleoid "head."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the biological activity of hepatotoxic pyrrolizidine alkaloids.

PA_Metabolic_Activation_and_Toxicity cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) cluster_damage Cellular Damage cluster_outcome Biological Outcome PA Pyrrolizidine Alkaloid (PA) (e.g., this compound) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolism ReactiveMetabolite Reactive Pyrrolic Metabolite (Dehydro-PA) CYP450->ReactiveMetabolite Detox Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Oxidative_Stress Oxidative Stress ReactiveMetabolite->Oxidative_Stress Excretion Excretion Detox->Excretion Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Apoptosis Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis Hepatotoxicity Hepatotoxicity (Veno-occlusive disease) Genotoxicity->Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: Metabolic activation and toxicity pathway of pyrrolizidine alkaloids.

Experimental_Workflow_Cytotoxicity start Start cell_culture Culture Hepatocytes (e.g., HepG2) start->cell_culture prepare_pa Prepare this compound/PA Solutions (Serial Dilutions) cell_culture->prepare_pa treat_cells Treat Cells with PA (24-72 hours) prepare_pa->treat_cells add_mts Add MTS/MTT Reagent treat_cells->add_mts incubate_reagent Incubate (1-4 hours) add_mts->incubate_reagent read_absorbance Measure Absorbance incubate_reagent->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity assessment of pyrrolizidine alkaloids.

Conclusion

While direct experimental evidence for the biological activity of this compound is sparse, its classification as a 1,2-unsaturated pyrrolizidine alkaloid strongly suggests a profile of hepatotoxicity and genotoxicity. The mechanisms underlying these effects, driven by metabolic activation to reactive pyrrolic metabolites, are well-established for this class of compounds. The provided data on related PAs, along with standardized experimental protocols, offer a robust framework for guiding future research into the specific biological activities of this compound. Further studies are imperative to quantify the potency of this compound and to fully elucidate its toxicological profile and any potential therapeutic applications.

References

The Enigmatic Role of Jacoline in Cellular Signaling: A Technical Guide on Pyrrolizidine Alkaloid-Mediated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research for "Jacoline" and its specific interactions with cellular signaling pathways has yielded limited direct results. The scientific literature primarily focuses on the broader class of compounds to which this compound belongs: pyrrolizidine alkaloids (PAs). Therefore, this guide provides an in-depth overview of the known cellular and molecular signaling pathways affected by PAs as a class, offering a scientifically grounded framework for understanding the potential mechanisms of action of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrrolizidine Alkaloids and this compound

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in numerous plant species, particularly those belonging to the Senecio genus. PAs are well-documented for their hepatotoxicity, with research indicating potential carcinogenic, mutagenic, and teratogenic properties.[1] The toxicity of PAs is not inherent but arises from their metabolic activation in the liver. This bioactivation is a critical first step in a cascade of cellular events that can lead to significant tissue damage and disease. Understanding the molecular mechanisms underlying PA toxicity is crucial for risk assessment and the development of potential therapeutic interventions.

The General Mechanism of Pyrrolizidine Alkaloid-Induced Cellular Toxicity

The primary mechanism of PA-induced toxicity involves a multi-step process initiated by metabolic activation and culminating in cellular damage through various signaling pathways.

Metabolic Activation

PAs are pro-toxins, meaning they are biologically inert until metabolized. In the liver, cytochrome P450 monooxygenases convert PAs into highly reactive pyrrolic esters. These metabolites are electrophilic and readily react with cellular nucleophiles, such as DNA and proteins.[2]

Formation of Adducts

The reactive pyrrolic metabolites can form covalent bonds, or adducts, with DNA and cellular proteins.[2] The formation of these adducts is a key event in PA-induced toxicity, leading to impaired cellular function, genotoxicity, and the initiation of cell death pathways.

Induction of Oxidative Stress

PA-induced cellular damage is also mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. An ethanolic extract of Senecio chrysanthemoides, a plant known to contain toxic alkaloids, was shown to increase ROS and nitric oxide (NO) generation in macrophages.[3] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA, and trigger stress-activated signaling cascades.

Pyrrolizidine Alkaloid-Modulated Cellular Signaling Pathways

The cellular response to PA-induced damage involves the activation of several key signaling pathways, primarily those governing apoptosis (programmed cell death) and cell cycle regulation.

Apoptotic Pathways

PAs have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4]

The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface. This binding leads to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of caspase-8 and caspase-10, which in turn activate executioner caspases like caspase-3, leading to apoptosis.[4]

Extrinsic_Apoptosis_Pathway PA Pyrrolizidine Alkaloids (Metabolically Activated) CellDamage Cellular Damage (Adducts, Oxidative Stress) PA->CellDamage DeathLigands Death Ligands (e.g., TNF-α, FasL) CellDamage->DeathLigands Upregulation DeathReceptors Death Receptors (e.g., TNFR, FasR) DeathLigands->DeathReceptors Binding DISC DISC Formation DeathReceptors->DISC Caspase8_10 Caspase-8 / -10 Activation DISC->Caspase8_10 Caspase3 Caspase-3 Activation Caspase8_10->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PA-Induced Extrinsic Apoptosis Pathway.

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress. Pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak) are activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4] Cytochrome c then forms a complex with Apaf-1 and caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases, culminating in apoptosis.[4]

Intrinsic_Apoptosis_Pathway PA Pyrrolizidine Alkaloids (Metabolically Activated) CellularStress Intracellular Stress (DNA Damage, Oxidative Stress) PA->CellularStress Bcl2Family Bcl-2 Family (Bax/Bak Activation) CellularStress->Bcl2Family MOMP MOMP Bcl2Family->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PA-Induced Intrinsic Apoptosis Pathway.

Cell Cycle Regulation

Transcriptomic analysis of cells treated with various PAs, such as lasiocarpine and riddelliine, has revealed the disruption of signaling pathways related to cell cycle regulation and DNA damage repair.[1] PA treatment has been shown to cause an arrest in the S phase of the cell cycle and lead to defects in chromosome congression during mitosis.[1] This indicates that PAs can interfere with the normal progression of the cell cycle, which may contribute to their carcinogenic effects.

Cell_Cycle_Regulation PA Pyrrolizidine Alkaloids DNADamage DNA Damage (Adducts) PA->DNADamage CellCycleCheckpoints Cell Cycle Checkpoint Activation DNADamage->CellCycleCheckpoints S_Phase_Arrest S-Phase Arrest CellCycleCheckpoints->S_Phase_Arrest MitoticFailure Mitotic Failure (Chromosome Congression Defects) CellCycleCheckpoints->MitoticFailure Carcinogenesis Potential for Carcinogenesis S_Phase_Arrest->Carcinogenesis MitoticFailure->Carcinogenesis

Caption: PA-Induced Cell Cycle Disruption.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Some PAs have been shown to influence the MAPK signaling cascade. For instance, the PA nervosine VII was found to activate the MAPK pathway, including the phosphorylation of ERK1/2, p38, and JNK in HCT116 cells, which was linked to the induction of autophagy and apoptosis.[5] The MAPK pathway is a critical regulator of many cellular processes, including proliferation, differentiation, and stress responses. Its modulation by PAs highlights a potential mechanism by which these compounds can exert a wide range of cellular effects.

Quantitative Data on Pyrrolizidine Alkaloid Cellular Effects

Specific quantitative data for this compound's interaction with cellular signaling components is not available in the current body of scientific literature. However, studies on other PAs provide some insights into their cytotoxic potential.

Pyrrolizidine AlkaloidCell LineObserved EffectIC50 ValueCitation
Nervosine VIIHCT116Inhibition of cell growth11.72 µmol·L⁻¹ (at 24h)[5]
Ethanolic extract of Senecio chrysanthemoidesMacrophagesImpaired viability13.8 ± 1.11 µg/mL[3]

Note: This table summarizes available data for other PAs and is intended to provide a general context for the cytotoxic potential of this class of compounds.

Experimental Protocols

Detailed experimental protocols for investigating the specific effects of this compound on cellular signaling pathways are not publicly available. However, researchers can adapt established methodologies used for studying other PAs and cytotoxic agents. A general workflow for such an investigation is outlined below.

Experimental_Workflow CellCulture Cell Line Selection & Culture JacolineTreatment This compound Treatment (Dose-Response & Time-Course) CellCulture->JacolineTreatment CytotoxicityAssay Cytotoxicity/Viability Assays (MTT, LDH) JacolineTreatment->CytotoxicityAssay ApoptosisAssay Apoptosis Assays (Annexin V, Caspase Activity) JacolineTreatment->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) JacolineTreatment->CellCycleAnalysis WesternBlot Western Blot Analysis (Signaling Protein Phosphorylation) JacolineTreatment->WesternBlot GeneExpression Gene Expression Analysis (qPCR, RNA-seq) JacolineTreatment->GeneExpression DataAnalysis Data Analysis & Interpretation CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAnalysis->DataAnalysis WesternBlot->DataAnalysis GeneExpression->DataAnalysis

Caption: General Workflow for Investigating this compound's Cellular Effects.

Methodologies for Key Experiments:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): These assays are used to determine the concentration of a compound that is toxic to cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays): Annexin V staining by flow cytometry can identify apoptotic cells. Caspase activity assays measure the activity of key enzymes in the apoptotic cascade.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide) is used to determine the distribution of cells in different phases of the cell cycle.

  • Western Blotting: This technique is used to detect and quantify the expression levels and phosphorylation status of specific proteins in signaling pathways (e.g., caspases, Bcl-2 family proteins, MAP kinases).

  • Quantitative Real-Time PCR (qPCR) and RNA-sequencing (RNA-seq): These methods are used to measure changes in the expression of genes involved in signaling pathways in response to treatment.

Conclusion and Future Directions

While specific data on this compound's role in cellular signaling is currently lacking, the broader understanding of pyrrolizidine alkaloid toxicology provides a strong foundation for future research. The primary mechanism of action for PAs involves metabolic activation to reactive metabolites that cause cellular damage through adduct formation and oxidative stress. This damage, in turn, activates key signaling pathways, including those involved in apoptosis and cell cycle regulation, and can modulate the MAPK cascade.

Future research should focus on elucidating the specific cellular targets and signaling pathways affected by this compound. Determining its metabolic activation profile, identifying its protein and DNA adducts, and performing comprehensive analyses of its effects on various signaling cascades will be crucial for a complete understanding of its biological activity. Such studies will not only enhance our knowledge of the toxicology of this specific alkaloid but also contribute to the broader understanding of PA-induced cellular damage and its implications for human health.

References

Investigating Jacoline: A Look into its Known Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the compound "Jacoline" reveals that it is primarily documented as a pyrrolizidine alkaloid with known toxic properties, rather than a substance with recognized therapeutic potential. Scientific literature predominantly characterizes this compound as a hepatotoxic compound, meaning it can cause damage to the liver. It is found in certain plant species, such as those belonging to the Senecio genus, commonly known as ragworts.

This compound, along with related alkaloids like jaconine, jacobine, and jacozine, has been identified as potentially carcinogenic, mutagenic, and teratogenic.[1] This classification indicates that the compound has the potential to cause cancer, induce genetic mutations, and interfere with the development of an embryo or fetus. These properties pose a significant health risk to humans and animals upon exposure, often through the consumption of contaminated honey or herbal remedies.[1]

Currently, there is a lack of scientific evidence from preclinical or clinical studies to support any therapeutic applications of this compound. The available research focuses on its toxicological profile and its role in plant defense mechanisms. For instance, studies on Jacobaea hybrids suggest that jacobine-like pyrrolizidine alkaloids, which include this compound, may contribute to the plant's resistance against the Western Flower Thrips.[1] This defensive role in plants, however, does not translate to a therapeutic benefit in humans.

References

Early Research on Jacoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline derivatives, a subgroup of pyrrolizidine alkaloids (PAs), are of growing interest in toxicological and pharmacological research. This document provides a comprehensive overview of early research findings related to these compounds. Due to the limited availability of direct research on this compound derivatives, this guide synthesizes information from closely related PAs, particularly jaconine, a chlorinated derivative of this compound. It outlines proposed synthetic pathways, details relevant experimental protocols for synthesis and biological evaluation, and summarizes the current understanding of their biological activities and the signaling pathways they influence. All information is presented to facilitate further investigation into the therapeutic potential and toxicological risks of this class of compounds.

Introduction

Pyrrolizidine alkaloids (PAs) are a large and diverse class of natural products, many of which exhibit significant biological activity, including hepatotoxicity and genotoxicity. This compound and its derivatives are macrocyclic diester PAs. A notable derivative is jaconine, which is characterized by the presence of a chlorine atom and is structurally related to the well-studied PA, jacobine.[1] The study of this compound derivatives is critical for understanding their mechanism of action, assessing their toxicological risks, and exploring their potential as therapeutic agents.[1] This guide focuses on the foundational research concerning these compounds, with a particular emphasis on available data, experimental methodologies, and the biological pathways they modulate.

Quantitative Data Summary

Direct quantitative data for this compound derivatives is limited in early research literature. However, data from closely related pyrrolizidine alkaloids provide valuable insights into their potential biological activity. The following tables summarize the known information and provide a framework for future quantitative analysis of this compound derivatives.

Table 1: Genotoxicity of Related Pyrrolizidine Alkaloids

CompoundGenotoxicity FindingReference
JacobineKnown to be genotoxic, inducing DNA damage.[1]
Pyrrolizidine Alkaloids (general)Many PAs are genotoxic in various short-term assays.[2]
Aniline Derivatives (comparative)Genotoxicity is a general property of aniline derivatives.[3]
Arecoline (comparative)A major active compound of the areca nut, systematically studied for genotoxicity.[4]

Table 2: DNA Cross-Linking Activity of Related Pyrrolizidine Alkaloids

Pyrrolizidine Alkaloid ClassPotency in Inducing DNA Cross-LinksKey Structural Features for ActivityReference
Macrocyclic Diesters (e.g., seneciphylline, riddelline)HighMacrocyclic necic acid ester and an α,β-unsaturated ester function.[2]
Open Diesters (e.g., heliosupine, latifoline)ModerateOpen diester structure.[2]
Pyrrolizidine Base (e.g., retronecine)LowSimple necine base structure.[2]

Experimental Protocols

Proposed Synthesis of a this compound Derivative Precursor

This protocol outlines a hypothetical synthetic route for a this compound-like precursor, which could then undergo stereoselective chlorination to yield a jaconine-like derivative.[1] The strategy is based on the synthesis of (±)-jaconecic acid.

Materials:

  • 3,4-dichlorofuroic acid

  • Allyl mercaptan

  • Sodium hydride

  • Ozone

  • Raney nickel

  • L-Selectride

  • Sodium borohydride

  • Standard laboratory glassware and reagents for organic synthesis

Procedure:

  • Synthesis of Furfuryl Allyl Sulfide: 3,4-dichlorofuroic acid is converted to the corresponding furfuryl alcohol. This is then reacted with allyl mercaptan in the presence of a base (e.g., sodium hydride) to yield furfuryl allyl sulfide.[1]

  • Thio-Claisen Rearrangement and Ozonolysis: The furfuryl allyl sulfide undergoes a thio-Claisen rearrangement, followed by ozonolysis of the resulting double bond.

  • Reductive Cyclization: The product from the previous step is subjected to reductive cyclization using a reagent such as Raney nickel.

  • Stereoselective Reduction: The resulting cyclic compound is then stereoselectively reduced using reagents like L-Selectride and sodium borohydride to yield a diol.

  • Lactonization and Further Modification: The diol can then be lactonized and further modified to create the jaconecic acid analogue.

  • Esterification: The synthesized necic acid derivative is then esterified with a suitable necine base (e.g., retronecine) to form the macrocyclic diester precursor of the this compound derivative.

  • Stereoselective Chlorination: The final step would involve a stereoselective chlorination to introduce the chlorine atom, yielding the jaconine derivative.[1]

DNA Cross-Linking Assay

This protocol is a generalized method to assess the DNA cross-linking ability of pyrrolizidine alkaloids, a key aspect of their genotoxicity.[2][5]

Materials:

  • Cultured mammalian cells (e.g., Madin-Darby bovine kidney (MDBK) cells)[5]

  • Test compound (this compound derivative)

  • External metabolizing system (e.g., S9 mix)

  • Proteinase K

  • Reagents for alkaline elution or gel retardation assay

  • Reagents for PCR amplification

Procedure:

  • Cell Culture and Treatment: Culture mammalian cells to a suitable confluency. Treat the cells with the this compound derivative in the presence of an external metabolizing system for a defined period (e.g., 2 hours).[2]

  • Assessment of DNA Cross-Linking:

    • Alkaline Elution: Lyse the cells and analyze the DNA elution rate under alkaline conditions. Cross-linked DNA will elute more slowly than non-cross-linked DNA.[5]

    • Gel Retardation Assay: Isolate and digest the DNA with a restriction enzyme (e.g., BamHI). Analyze the DNA fragments by gel electrophoresis. Cross-linked DNA will migrate slower than non-cross-linked fragments.[5]

  • Distinguishing DNA-DNA vs. DNA-Protein Cross-Links: Treat a subset of the samples with proteinase K before analysis. Proteinase K-resistant cross-links are indicative of DNA-DNA cross-links.[5]

  • Functional Relevance (PCR Inhibition): Use the treated DNA as a template for PCR amplification of a specific gene segment. The inability to amplify the target sequence indicates the presence of cross-links that block DNA polymerase.[5]

Signaling Pathways and Mechanisms of Action

The biological activity of pyrrolizidine alkaloids, and by extension this compound derivatives, is often linked to their interaction with fundamental cellular processes and signaling pathways.

Jasmonate Signaling Pathway

The biosynthesis of many plant-derived defensive compounds, including pyrrolizidine alkaloids, is regulated by the jasmonate signaling pathway.[6][7] This pathway is typically activated in response to external stressors such as herbivory or wounding.[6] Understanding this pathway provides context for the natural production of this compound derivatives in plants.

Jasmonate_Signaling_Pathway Wounding Wounding / Herbivore Attack JA_Biosynthesis Jasmonate (JA) Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor Proteins SCF_COI1->JAZ Ub_Proteasome Ubiquitination & 26S Proteasome Degradation SCF_COI1->Ub_Proteasome MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JAZ->Ub_Proteasome degraded by Defense_Genes Defense Gene Expression (e.g., PA Biosynthesis) MYC2->Defense_Genes activates

Caption: The core Jasmonate signaling pathway in plants.

Mechanism of Action: DNA Cross-Linking

A primary mechanism of genotoxicity for many bifunctional pyrrolizidine alkaloids is the formation of DNA adducts and cross-links.[8] This activity is believed to be responsible for their carcinogenic and antimitotic properties.[9] PAs are metabolized in the liver to reactive pyrrolic esters, which are electrophilic and can react with nucleophilic centers in DNA, leading to the formation of DNA-protein and DNA-DNA cross-links.[2][8] The presence of a macrocyclic diester structure in many PAs, including this compound derivatives, appears to confer potent cross-linking activity.[5]

DNA_Crosslinking_Mechanism PA Pyrrolizidine Alkaloid (e.g., this compound Derivative) Metabolism Metabolic Activation (e.g., in Liver) PA->Metabolism Reactive_Pyrrole Reactive Pyrrolic Ester (Electrophile) Metabolism->Reactive_Pyrrole DNA DNA (Nucleophilic Sites) Reactive_Pyrrole->DNA reacts with Protein Cellular Proteins Reactive_Pyrrole->Protein reacts with DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct DNA_Protein_Crosslink DNA-Protein Cross-link Protein->DNA_Protein_Crosslink DNA_Adduct->DNA_Protein_Crosslink DNA_DNA_Crosslink DNA-DNA Cross-link DNA_Adduct->DNA_DNA_Crosslink Genotoxicity Genotoxicity / Cytotoxicity DNA_Protein_Crosslink->Genotoxicity DNA_DNA_Crosslink->Genotoxicity

References

A Technical Guide to the Pharmacokinetics of Jacoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Jacoline is a pyrrolizidine alkaloid identified in certain plant species. The following guide synthesizes available preclinical data to provide a technical overview of its pharmacokinetic properties for research and drug development professionals. The information is based on limited studies, primarily in livestock, and should be interpreted with caution.

Executive Summary

This compound is a naturally occurring pyrrolizidine alkaloid that has demonstrated potential for further assessment and development due to its drug-like properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its therapeutic potential and safety profile. This document summarizes the current knowledge of this compound's pharmacokinetics, detailing its metabolic pathways, experimental protocols used for its study, and key quantitative data.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its behavior within a biological system. Key parameters from preclinical studies are summarized below.

Absorption

This compound demonstrates high intestinal absorption.[1] In studies involving dairy cows administered dried ragwort containing this compound, the compound was detected in milk, indicating systemic absorption.[2][3]

Distribution

While specific tissue distribution studies are limited, a significant number of related compounds show a moderate volume of distribution.[1] The presence of this compound in milk suggests it distributes from the bloodstream into mammary tissues.[3]

Metabolism

The metabolism of this compound is a key factor in its overall pharmacokinetic profile. It undergoes biotransformation, although the specific enzymes and pathways are not fully elucidated.[2] In rumen fluid, this compound shows notable stability, with 73% remaining unchanged after 20 hours, suggesting that initial metabolism in ruminants may be slow or occur elsewhere.[4] The liver is the primary site for the metabolism of most drugs, involving Phase I (modification) and Phase II (conjugation) reactions, which is likely the case for this compound as well.[5][6] Cytochrome P450 (CYP) enzymes are central to Phase I metabolism.[7]

Excretion

The primary route of excretion for this compound and its metabolites has not been definitively established. However, its detection in milk indicates that lactation is one route of elimination in dairy animals.[3] The kidneys are the main organs responsible for excreting drugs and their metabolites from the body.[5]

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data related to this compound's pharmacokinetics.

ParameterSpeciesMatrixValueReference
Carry-over Rate into Milk Dairy CowMilk~4%[2]
Average Transfer Rate into Milk Dairy CowMilk0.064 ± 0.005%[3]
Concentration in Milk Dairy CowMilkUp to 29.7 µg/L[3]
In Vitro Stability (Rumen Inoculum) BovineRumen Fluid73% remaining after 20h[4]

Key Experimental Protocols

This section details the methodologies used in the studies that form the basis of our current understanding of this compound's pharmacokinetics.

In Vivo Pyrrolizidine Alkaloid Transfer Study in Dairy Cows
  • Objective: To determine the transfer rate of this compound from feed into milk.

  • Subjects: Lactating dairy cows.

  • Methodology:

    • Cows were administered dried ragwort containing a known concentration of pyrrolizidine alkaloids, including this compound.[2]

    • Dosages were increased incrementally over a three-week period.[2]

    • Milk samples were collected regularly throughout the study period.

    • Concentrations of this compound and other alkaloids in the milk were quantified using liquid chromatography-mass spectrometry (LC-MS).

    • The transfer rate was calculated as the percentage of the total administered dose of this compound that was recovered in the milk.[3]

In Vitro Rumen Metabolism Study
  • Objective: To assess the metabolic stability of this compound in the rumen.

  • Methodology:

    • Rumen inoculum was collected from fistulated cows.[4]

    • A mixture of Senecio pyrrolizidine alkaloids, including this compound, was incubated with the rumen inoculum under anaerobic conditions.[4]

    • Samples were taken at various time points over 20 hours.[4]

    • The concentration of this compound in the samples was determined to calculate its degradation rate and half-life.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to the study and metabolism of this compound.

ADME_Process Absorption Absorption (High Intestinal) Distribution Distribution (Systemic Circulation) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (Primarily Hepatic) Distribution->Metabolism Transport to Liver Excretion Excretion (Renal & Lactational) Distribution->Excretion Direct Elimination Metabolism->Excretion Metabolite Formation

Caption: A simplified overview of the ADME process for this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase (Dairy Cow) cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase start Administer this compound-containing Feed sampling Collect Milk Samples Periodically start->sampling extraction Extract Alkaloids from Milk sampling->extraction Sample Processing analysis Quantify this compound via LC-MS extraction->analysis calculation Calculate Transfer Rate & Concentration analysis->calculation Generate Data reporting Report Findings calculation->reporting

Caption: Workflow for the in vivo milk transfer study.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450 Mediated) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound (Parent Compound) Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation Oxidation Demethylation Demethylated Metabolites This compound->Demethylation Oxidation Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide Conjugation Cysteine Cysteine Conjugates Hydroxylation->Cysteine Conjugation Demethylation->Glucuronide Conjugation Demethylation->Cysteine Conjugation Excreted Excreted Metabolites Glucuronide->Excreted Cysteine->Excreted

Caption: A hypothesized metabolic pathway for this compound.

References

A Technical Guide to the Potential of Pyrrolizidine Alkaloids, Including Jacoline, as Biomarkers of Exposure and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature does not support the established use of Jacoline as a clinical biomarker for any specific disease. This guide provides a comprehensive overview of the biomarker potential of the broader class of pyrrolizidine alkaloids (PAs), to which this compound belongs, focusing on their metabolites and adducts as indicators of exposure and toxicity. The information presented is intended for research and development purposes.

Introduction to Pyrrolizidine Alkaloids (PAs) and this compound

Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by numerous plant species worldwide, including those of the Senecio genus.[1][2][3] These compounds are recognized for their significant hepatotoxicity, posing a risk to both livestock and humans through the contamination of foodstuffs and herbal remedies.[4] Structurally, toxic PAs contain a 1,2-unsaturated necine base, which is a prerequisite for their bioactivation and subsequent toxicity.[2][5] this compound, a member of the PA family, is found in certain Senecio species and shares the characteristic structural features associated with toxicity.[6]

The primary mechanism of PA-induced toxicity involves metabolic activation by cytochrome P450 enzymes in the liver.[7] This process generates highly reactive pyrrolic metabolites that can bind to cellular macromolecules, such as DNA and proteins, forming adducts.[1][8] The formation of these adducts is believed to initiate the cascade of events leading to cellular damage, liver injury, and potentially carcinogenesis.[1][2][9][10] The detection and quantification of these PA-derived adducts form the basis of their potential as biomarkers of exposure and effect.

Biomarker Potential of Pyrrolizidine Alkaloid Adducts

The investigation into PAs as biomarkers is primarily focused on the detection of their metabolic byproducts and adducts rather than the parent compounds, which are often rapidly metabolized and cleared.

PA-Protein Adducts

The reactive pyrrolic metabolites of PAs can form covalent bonds with proteins in the blood and liver.[4][8][11] These protein adducts, particularly those formed with hemoglobin and plasma proteins, are being explored as specific and persistent biomarkers of PA exposure.[4][11]

  • Pyrrole-Hemoglobin Adducts: These adducts have a longer half-life in circulation compared to plasma protein adducts, making them suitable for detecting both recent and past exposure.[4] Studies in patients with PA-induced liver injury (PA-ILI) have shown significantly elevated levels of pyrrole-hemoglobin adducts.[4]

  • Pyrrole-Plasma Protein Adducts: While having a shorter persistence than hemoglobin adducts, these can serve as indicators of more recent exposure to PAs.[4][11]

PA-DNA Adducts

The genotoxic potential of PAs is attributed to the formation of DNA adducts by their reactive metabolites.[1] A specific set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts has been identified as a common biomarker of exposure to hepatocarcinogenic PAs.[1][9][10] The levels of these adducts have been shown to correlate with the tumorigenic potency of certain PAs in animal models. Consequently, these DNA adducts are considered potential biomarkers for assessing the risk of PA-induced liver tumor initiation.[1][9][10]

Quantitative Data on PA Adducts as Biomarkers

The following tables summarize key quantitative findings from studies investigating PA adducts as biomarkers.

Table 1: Pyrrole-Protein Adducts in Human Subjects with PA-Induced Liver Injury

BiomarkerPatient CohortConcentration (mean ± SD)PersistenceReference
Pyrrole-Hemoglobin AdductsPA-ILI Patients (n=43)84.50 ± 78.38 nM~ 4 months[4]
Pyrrole-Plasma Protein AdductsPA-ILI Patients (n=43)9.53 ± 10.72 nM~ 2 months[4]

Experimental Protocols

Quantification of Pyrrole-Protein Adducts in Human Blood by UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of PA-protein adducts.[11]

Objective: To quantify pyrrole-protein adducts in human plasma and erythrocytes.

Materials:

  • Human blood sample collected in EDTA tubes

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Internal standard (e.g., deuterated pyrrole adduct)

  • Acetonitrile

  • Formic acid

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation (Plasma):

    • Centrifuge the whole blood sample to separate plasma and erythrocytes.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis of non-adducted metabolites.

    • Wash the protein pellet with acetonitrile and dry under nitrogen.

    • Hydrolyze the protein pellet with 1 N NaOH at 60°C for 1 hour to release the pyrrolic moiety.

    • Neutralize the sample with 1 N HCl.

    • Extract the released pyrroles with ethyl acetate.

    • Evaporate the ethyl acetate and reconstitute the sample in the mobile phase for UPLC-MS/MS analysis.

  • Sample Preparation (Erythrocytes):

    • Wash the erythrocyte pellet with PBS.

    • Lyse the erythrocytes with deionized water.

    • Precipitate hemoglobin by adding cold TCA.

    • Centrifuge and collect the hemoglobin pellet.

    • Follow steps 1.6 to 1.10 for hydrolysis and extraction.

  • UPLC-MS/MS Analysis:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for the pyrrole moiety and the internal standard.

Expected Results: Quantification of pyrrole adducts in nM concentrations, allowing for the assessment of PA exposure.

Detection of PA-DNA Adducts in Liver Tissue by LC-MS/MS

This protocol is based on methods for analyzing DHP-derived DNA adducts.[1]

Objective: To detect and identify PA-derived DNA adducts in liver tissue.

Materials:

  • Liver tissue sample

  • DNA extraction kit

  • Nuclease P1, alkaline phosphatase

  • Internal standard (e.g., stable isotope-labeled DNA adduct)

  • LC-MS/MS system

Procedure:

  • DNA Extraction:

    • Homogenize the liver tissue.

    • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted DNA using a spectrophotometer.

  • DNA Hydrolysis:

    • To 50 µg of DNA, add the internal standard.

    • Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.

    • Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C for 2 hours.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of ammonium formate buffer and methanol.

    • Mass Spectrometry: Operate in positive ion mode with selected reaction monitoring (SRM) to detect the specific parent-daughter ion transitions for the expected DHP-DNA adducts and the internal standard.

Expected Results: Identification and relative quantification of specific PA-DNA adducts, providing evidence of genotoxic exposure.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_activation_of_pas cluster_0 Hepatocyte cluster_1 Biomarker Formation Pyrrolizidine Alkaloid (e.g., this compound) Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Enzymes CYP450 Enzymes Pyrrolizidine Alkaloid (e.g., this compound)->CYP450 Enzymes Metabolic Activation Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites CYP450 Enzymes->Reactive Pyrrolic Metabolites Detoxification (e.g., Glutathione Conjugation) Detoxification (e.g., Glutathione Conjugation) Reactive Pyrrolic Metabolites->Detoxification (e.g., Glutathione Conjugation) Cellular Proteins (e.g., Hemoglobin, Albumin) Cellular Proteins (e.g., Hemoglobin, Albumin) Reactive Pyrrolic Metabolites->Cellular Proteins (e.g., Hemoglobin, Albumin) Adduct Formation DNA DNA Reactive Pyrrolic Metabolites->DNA Adduct Formation Excretion Excretion Detoxification (e.g., Glutathione Conjugation)->Excretion PA-Protein Adducts PA-Protein Adducts Cellular Proteins (e.g., Hemoglobin, Albumin)->PA-Protein Adducts PA-DNA Adducts PA-DNA Adducts DNA->PA-DNA Adducts Biomarkers of Exposure Biomarkers of Exposure PA-Protein Adducts->Biomarkers of Exposure Biomarkers of Genotoxicity Biomarkers of Genotoxicity PA-DNA Adducts->Biomarkers of Genotoxicity

Caption: Metabolic activation of pyrrolizidine alkaloids and formation of biomarker adducts.

biomarker_discovery_workflow Hypothesis Hypothesis: PA adducts are biomarkers of exposure and toxicity. Sample_Collection Sample Collection (Blood, Tissue) Hypothesis->Sample_Collection Adduct_Analysis Adduct Analysis (LC-MS/MS) Sample_Collection->Adduct_Analysis Data_Analysis Data Analysis and Correlation with Clinical Outcomes Adduct_Analysis->Data_Analysis Validation Biomarker Validation in Larger Cohorts Data_Analysis->Validation Clinical_Application Potential Clinical Application (Risk Assessment, Diagnosis) Validation->Clinical_Application

Caption: A hypothetical workflow for the discovery and validation of PA adducts as biomarkers.

Future Directions and Conclusion

While there is currently no evidence to support this compound as a standalone biomarker, the broader class of pyrrolizidine alkaloids presents a promising area of research for biomarker development. The detection of PA-protein and PA-DNA adducts offers a viable strategy for assessing exposure to these toxins and predicting the risk of associated liver injury and carcinogenesis. Further research is necessary to validate these biomarkers in larger human cohorts and to standardize the analytical methodologies for their detection. For this compound specifically, future studies would need to demonstrate its unique metabolic profile and adduct formation to establish any potential as a specific biomarker. This technical guide serves as a foundational resource for researchers interested in pursuing this important area of toxicology and biomarker discovery.

References

An In-depth Technical Guide to the Exploratory Analysis of Jacoline in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline is a member of the pyrrolizidine alkaloids (PAs), a large group of natural phytotoxins known for their significant hepatotoxicity. While specific exploratory studies on this compound in various disease models are limited, its structural classification as a PA provides a strong basis for predicting its biological effects and mechanism of action. This technical guide synthesizes the current understanding of PA-induced toxicity, using it as a framework to explore this compound as a model hepatotoxin. The primary disease model associated with PAs, including this compound, is drug-induced liver injury, specifically hepatic sinusoidal obstruction syndrome (HSOS). This document details the metabolic activation, cellular and molecular mechanisms of toxicity, relevant experimental models, and key signaling pathways involved. All quantitative data is presented in structured tables, and detailed experimental protocols for studying PA toxicity are provided. Mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Senecio genus. PAs are a class of heterocyclic organic compounds that are secondary metabolites in plants, serving as a defense mechanism against herbivores. Human and livestock exposure to PAs can occur through the consumption of contaminated food, herbal remedies, or teas.[1]

The toxicity of PAs is structurally dependent, with those containing a 1,2-unsaturated necine base, like this compound, being particularly toxic.[2] The primary organ targeted by these alkaloids is the liver, where they can cause a range of injuries from acute toxicity to chronic effects like cirrhosis and cancer.[1] The most characteristic lesion associated with PA toxicity is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[2][3]

Mechanism of Action: Hepatotoxicity as a Disease Model

The hepatotoxicity of PAs is not caused by the alkaloids themselves but by their metabolic activation in the liver. This process serves as a well-established model for studying drug-induced liver injury.

Metabolic Activation

PAs are rendered toxic through a multi-step metabolic process primarily occurring in the liver:

  • Cytochrome P450 (CYP) Mediated Dehydrogenation: PAs are metabolized by CYP enzymes (primarily CYP3A4 and CYP2D6 in humans) into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][3]

  • Formation of Reactive Metabolites: These DHPAs are electrophilic and can act as alkylating agents. They can further hydrolyze to form dehydroretronecine (DHR), another reactive metabolite.[3]

  • Adduct Formation: The reactive pyrrolic metabolites (DHPAs and DHR) readily bind to cellular nucleophiles, forming covalent adducts with proteins and DNA. This adduct formation is considered the primary initiating event in PA-induced toxicity.[3][4]

Cellular and Molecular Mechanisms of Toxicity

The formation of pyrrole-protein and pyrrole-DNA adducts triggers a cascade of downstream events leading to liver injury:

  • Oxidative Stress: PAs induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[5]

  • Glutathione (GSH) Depletion: The detoxification of reactive metabolites consumes cellular stores of glutathione, a key antioxidant. Depletion of GSH exacerbates oxidative stress.[5]

  • Apoptosis: PAs can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[2]

    • Extrinsic Pathway: Involves the binding of death ligands (e.g., TNF-α, FasL) to their receptors, leading to the activation of caspase-8.[2]

    • Intrinsic Pathway: Triggered by cellular stress and mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspase-9.[2]

  • DNA Damage Response: The formation of DNA adducts activates cell cycle checkpoints and DNA damage response pathways.[1]

  • Endothelial Cell Damage: The sinusoidal endothelial cells of the liver are particularly susceptible to PA toxicity, leading to the characteristic features of HSOS.[2]

Quantitative Data on Pyrrolizidine Alkaloid Toxicity

Pyrrolizidine AlkaloidCell LineAssayEndpointValueReference
SenecionineHepaRGMTTIC200.66 mM[6]
RetrorsineHepaRGMTTIC20~0.28 mM[6]
RiddelliineHepaRGMTTIC20~0.31 mM[6]
ClivorineHepG2WST-1IC2010.6 µM[6]
LasiocarpineHepG2WST-1--[6]

Table 1: In vitro cytotoxicity of selected pyrrolizidine alkaloids. IC20 represents the concentration at which 20% of cell growth is inhibited.

Experimental Protocols

The study of this compound and other PAs in disease models of hepatotoxicity involves a range of in vitro and in vivo experimental protocols.

In Vitro Model: Cytotoxicity Assay in HepG2 Cells

Objective: To determine the cytotoxic potential of a PA (e.g., this compound) on a human liver cell line.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test PA (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a colorimetric assay such as the WST-1 or MTT assay.[6] This involves adding the reagent to the wells, incubating for a short period, and then measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 (concentration causing 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Model: Rodent Feeding Study

Objective: To evaluate the subacute hepatotoxicity of a PA (e.g., this compound) in a rodent model.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the start of the study.

  • Dosing: The test PA is administered daily via oral gavage at multiple dose levels for a period of 28 days.[1] A control group receives the vehicle only.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, including the measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]

  • Histopathology: Animals are euthanized, and a full necropsy is performed. The liver is weighed, and sections are collected and preserved in 10% neutral buffered formalin for histopathological examination. Liver sections are stained with hematoxylin and eosin (H&E) and examined for pathological changes such as necrosis, inflammation, and sinusoidal obstruction.[7]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

PA_Hepatotoxicity cluster_Metabolism Metabolic Activation (Liver) cluster_Cellular_Damage Cellular Damage PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 CYP450 Enzymes PA->CYP450 Dehydrogenation DHPA Reactive Pyrrolic Metabolites (DHPAs) CYP450->DHPA Adducts Protein & DNA Adducts DHPA->Adducts GSH_Depletion GSH Depletion DHPA->GSH_Depletion Apoptosis Apoptosis DHPA->Apoptosis Extrinsic Pathway (e.g., via TNF/Fas) Oxidative_Stress Oxidative Stress (ROS Production) Adducts->Oxidative_Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Hepatocyte_Injury Hepatocyte Injury & Necrosis Oxidative_Stress->Hepatocyte_Injury Mitochondrial_Dysfunction->Apoptosis Intrinsic Pathway Apoptosis->Hepatocyte_Injury

Caption: Metabolic activation and downstream cellular effects of pyrrolizidine alkaloids.

Experimental Workflow for In Vivo Hepatotoxicity Study

InVivo_Workflow start Start: Acclimatize Rodents dosing Daily Oral Gavage (PA or Vehicle) for 28 days start->dosing observation Daily Clinical Observation Weekly Body Weight & Food Intake dosing->observation blood_collection End of Study: Blood Collection observation->blood_collection necropsy Euthanasia & Necropsy blood_collection->necropsy analysis Analysis necropsy->analysis clinical_path Clinical Pathology (ALT, AST) analysis->clinical_path histopath Histopathology (H&E Staining) analysis->histopath report Final Report clinical_path->report histopath->report

Caption: Workflow for a 28-day oral toxicity study of a pyrrolizidine alkaloid in rodents.

Conclusion

While direct experimental data on this compound is limited, its classification as a 1,2-unsaturated pyrrolizidine alkaloid provides a robust framework for understanding its likely toxicological profile. The established mechanisms of PA-induced hepatotoxicity, centered on metabolic activation to reactive pyrrolic metabolites and subsequent cellular damage, serve as a valuable disease model for drug-induced liver injury. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive foundation for researchers and drug development professionals to design and interpret studies on this compound and other related PAs. Further research is warranted to elucidate the specific toxicokinetics and toxicodynamics of this compound to better assess its risk to human and animal health.

References

Methodological & Application

Application Notes and Protocols: The Use of Jacalin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a lectin extracted from the seeds of the jackfruit (Artocarpus heterophyllus), has garnered significant interest in biomedical research due to its unique carbohydrate-binding properties. It preferentially binds to the Thomsen-Friedenreich (TF) antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen overexpressed on the surface of over 85% of human carcinomas.[1] This specificity makes Jacalin a valuable tool for investigating and potentially targeting cancer cells.[1] These application notes provide a comprehensive overview of the methodologies and mechanisms associated with the use of Jacalin in cancer cell line studies, including its effects on cell viability, apoptosis, and cell cycle progression.[1]

Mechanism of Action

Jacalin exerts its anti-cancer effects through multiple mechanisms, primarily initiated by its binding to the TF antigen on the cancer cell surface. This interaction can trigger a cascade of intracellular events, leading to:

  • Induction of Apoptosis: Jacalin has been shown to induce programmed cell death in various cancer cell lines. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases.[1]

  • Cell Cycle Arrest: The lectin can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, thereby inhibiting proliferation.[1]

  • Modulation of Signaling Pathways: Jacalin can influence key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and TNF-α pathways.[1]

  • Drug Delivery: Due to its tumor-specific binding, Jacalin is being explored as a carrier molecule to deliver anticancer drugs or nanoparticles directly to cancer cells, enhancing therapeutic efficacy and reducing off-target effects.[1]

Data Presentation: Quantitative Effects of Jacalin on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of Jacalin on various cancer cell lines as reported in the literature.

Table 1: Effect of Jacalin on MCF-7 Breast Cancer Cell Viability (MTT Assay)

Concentration (µg/mL)Incubation Time (hours)Result (% Cell Viability)IC50 (µg/mL)
5072~91.70%125
10072~89.00%
20072~86.00%

Source: Data compiled from literature.[1][2]

Table 2: Effect of Jacalin on MDA-MB-231 Triple-Negative Breast Cancer Cell Viability (MTT Assay)

Concentration (µM)Incubation Time (hours)Result (% Cell Viability)
2 (~132 µg/mL)24Significant Decrease

Source: Data compiled from literature.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of Jacalin on cancer cell lines are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Jacalin on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Jacalin (dissolved in a suitable solvent, e.g., PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Jacalin in complete culture medium. Remove the medium from the wells and add 100 µL of the Jacalin dilutions. Include untreated control wells with medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after Jacalin treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Jacalin

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Jacalin for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of Jacalin on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Jacalin

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Jacalin.

  • Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished based on DNA content.

Visualizations

Jacalin_Signaling_Pathway Jacalin Jacalin TFAntigen TF Antigen (on cancer cell surface) Jacalin->TFAntigen Apoptosis Apoptosis TFAntigen->Apoptosis CellCycleArrest Cell Cycle Arrest TFAntigen->CellCycleArrest SignalingPathways Modulation of Signaling Pathways (e.g., NF-κB, TNF-α) TFAntigen->SignalingPathways CellMembrane CaspaseActivation Caspase Activation Apoptosis->CaspaseActivation

Caption: Jacalin's mechanism of action on cancer cells.

Experimental_Workflow_Cell_Viability Start Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Jacalin Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Jacalin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Jacalin, a lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant interest in immunobiological research due to its unique carbohydrate-binding specificity and mitogenic properties.[1] It is particularly known for its ability to bind to the Thomsen-Friedenreich antigen, a tumor-associated carbohydrate antigen, making it a valuable tool in cancer research.[2] These application notes provide a comprehensive overview of the dosage and administration of Jacalin in animal studies based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing preclinical in vivo experiments.

Quantitative Data Summary

The following tables summarize the dosages and concentrations of Jacalin used in various animal and in vitro studies.

Table 1: In Vivo Dosage of Jacalin in Animal Studies

Animal ModelAdministration RouteDosageStudy Focus
Mouse (Colitis-Associated Cancer Model)Oral100 µg or 500 µg per mouseAnti-inflammatory and anti-tumoral effects

Table 2: In Vitro Concentrations of Jacalin in Cell Culture Studies

Cell TypeConcentrationStudy Focus
Rat Spleen Cells5 µg/mL (in the absence of serum)T cell growth activity
Rat Spleen Cells25 µg/mL (in the presence of 5% fetal calf serum)T cell growth activity
MDA-MB-468 (Triple-Negative Breast Cancer Cells)40 µg/mLAnti-proliferative action
MDA-MB-231 (Triple-Negative Breast Cancer Cells)2 µMCytotoxicity in combination with curcumin
Peripheral Blood Mononuclear Cells (PBMCs)Up to 40 µg/mLMitogenic activity and cytokine production

Experimental Protocols

The following are detailed methodologies for the administration of Jacalin in animal studies. It is crucial that all procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC) and are performed by trained personnel.

Protocol 1: Oral Administration in Mice

This protocol is based on a study investigating the effects of Jacalin in a colitis-associated cancer mouse model. A voluntary oral administration method is also described, which can be adapted to reduce stress associated with gavage.[3][4]

Objective: To administer a precise oral dose of Jacalin to mice.

Materials:

  • Jacalin solution (prepared in a suitable vehicle, e.g., sterile phosphate-buffered saline)

  • Weighing scale

  • Appropriately sized gavage needles (for adult mice, typically 20-22 gauge, up to 3.8 cm long with a 2.25 mm ball diameter)[5]

  • Syringes (appropriately sized for the volume to be administered)

  • Animal handling and restraint equipment

Procedure (Oral Gavage):

  • Animal Preparation: Weigh the mouse to calculate the precise volume of the Jacalin solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg, though smaller volumes are often preferred.

  • Dosage Calculation: Based on the desired dose (e.g., 100 µg or 500 µg per mouse), prepare the Jacalin solution to the appropriate concentration to deliver the dose in the calculated volume.

  • Restraint: Properly restrain the mouse. For oral gavage, the head should be gently extended back to create a straight line through the neck and esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate until it reaches the esophagus. The tube should pass easily without force.

  • Administration: Once the needle is correctly positioned, slowly administer the Jacalin solution over 2-3 seconds.[5]

  • Needle Removal: Slowly and smoothly withdraw the gavage tube.[5]

  • Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse effects for at least 10 minutes and then periodically over the next 24 hours.

Alternative Procedure (Voluntary Oral Administration in Jelly):

  • Jelly Preparation: Incorporate the calculated dose of Jacalin into a palatable jelly formulation.[3][6]

  • Animal Training: Acclimate the mice to consuming the jelly without the active compound for a few days.[6]

  • Administration: Provide the Jacalin-containing jelly to the trained mice. This method can minimize the stress and potential for injury associated with gavage.[4]

Protocol 2: Subcutaneous (SC) Injection in Mice

While specific studies detailing the subcutaneous administration of Jacalin were not identified in the literature search, this general protocol provides a standard method for SC injections in mice.[7][8][9][10][11]

Objective: To administer Jacalin into the subcutaneous space for slow absorption.

Materials:

  • Sterile Jacalin solution (isotonic and at a physiological pH)

  • Sterile syringes and needles (typically 25-27 gauge)[12]

  • Animal handling and restraint equipment

  • 70% Isopropyl alcohol

Procedure:

  • Animal Preparation: Weigh the animal to determine the appropriate injection volume. The maximum recommended SC injection volume for mice is generally up to 3 mL, with volumes greater than 1 mL dispersed over multiple sites.[7]

  • Site Preparation: The preferred site for SC injection is the loose skin between the shoulder blades (scruff) or over the flank.[11] Clean the injection site with 70% isopropyl alcohol.

  • Injection:

    • Firmly scruff the mouse to create a "tent" of skin.[11]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[8]

    • Aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.[8]

    • Inject the Jacalin solution slowly and steadily.[9]

  • Needle Withdrawal: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

  • Monitoring: Return the animal to its cage and monitor for any signs of discomfort, inflammation, or adverse reactions at the injection site.

Protocol 3: Intraperitoneal (IP) Injection in Rodents

This is a general protocol for intraperitoneal administration in mice and rats, as specific studies for Jacalin via this route were not found. IP injections result in faster absorption than SC administration.[13][14][15]

Objective: To administer Jacalin into the peritoneal cavity for rapid absorption.

Materials:

  • Sterile Jacalin solution (isotonic and non-irritating)[16]

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[13]

  • Animal handling and restraint equipment

  • 70% Isopropyl alcohol

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct volume. The maximum recommended IP injection volume is up to 10 mL/kg.[13]

  • Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward.

  • Site Identification: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the urinary bladder.[13] Disinfect the site with 70% alcohol.[14]

  • Injection:

    • Insert the needle, bevel up, at a 30-40 degree angle to the horizontal plane of the abdomen.[13]

    • Aspirate to check for the presence of urine or intestinal contents. If any fluid is aspirated, discard the syringe and prepare a new injection.[15]

    • If there is no aspirate, inject the solution smoothly.

  • Needle Withdrawal: Remove the needle at the same angle of insertion.

  • Monitoring: Return the animal to its cage and observe for any signs of pain, distress, or complications such as peritonitis.[13]

Protocol 4: Intravenous (IV) Injection in Mice

This generalized protocol for intravenous injection via the lateral tail vein is provided as a standard procedure. Specific IV administration protocols for Jacalin were not found in the literature search.

Objective: To administer Jacalin directly into the venous circulation for immediate systemic distribution.

Materials:

  • Sterile, non-hemolytic, and pyrogen-free Jacalin solution

  • Sterile syringes and needles (typically 26-28 gauge)[12]

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins

  • Restraint device for mice

Procedure:

  • Animal Preparation: Weigh the animal. The maximum bolus IV injection volume is typically 5 mL/kg.[17]

  • Vein Dilation: Place the mouse in a restraint device and warm its tail to make the lateral tail veins more visible and accessible.

  • Injection Site: Disinfect the tail with 70% isopropyl alcohol. Position the needle almost parallel to the tail vein, with the bevel facing up.[11]

  • Injection:

    • Insert the needle shallowly into one of the lateral tail veins.

    • A successful insertion is often indicated by a flash of blood in the needle hub.

    • Inject the Jacalin solution slowly and steadily. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt a new injection more proximally on the tail.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Experimental Workflow for In Vivo Administration

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration animal_prep Animal Preparation (Weighing, Acclimation) dose_calc Dosage Calculation (Based on Body Weight) animal_prep->dose_calc solution_prep Jacalin Solution Preparation (Sterile Vehicle) dose_calc->solution_prep oral Oral (Gavage or Voluntary) solution_prep->oral sc Subcutaneous (SC) solution_prep->sc ip Intraperitoneal (IP) solution_prep->ip iv Intravenous (IV) solution_prep->iv monitoring Monitoring (Adverse Effects, Clinical Signs) oral->monitoring sc->monitoring ip->monitoring iv->monitoring data_collection Data Collection (e.g., Tumor Size, Biomarkers) monitoring->data_collection analysis Data Analysis data_collection->analysis

Caption: Workflow for Jacalin administration in animal studies.

Decision Tree for Route of Administration

route_decision_tree cluster_outcomes cluster_routes start Desired Outcome? local_gut Local Effect in GI Tract? start->local_gut systemic Systemic Distribution Required? local_gut->systemic No oral Oral Administration local_gut->oral Yes absorption_rate Desired Absorption Rate? systemic->absorption_rate Yes rapid_effect Rapid Onset Needed? absorption_rate->rapid_effect sc Subcutaneous (SC) absorption_rate->sc Slow & Sustained ip Intraperitoneal (IP) rapid_effect->ip Rapid iv Intravenous (IV) rapid_effect->iv Immediate

Caption: Decision tree for selecting an administration route.

References

Application Note: Analytical Techniques for the Detection of Jacoline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive overview of validated analytical methods for the quantitative determination of Jacoline in biological matrices, specifically human plasma. This compound is a novel, small molecule inhibitor of the Janus kinase (JAK) signaling pathway, a critical pathway in cytokine signaling involved in various inflammatory diseases. Accurate and sensitive quantification of this compound is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during its development as a therapeutic agent. This note details protocols for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), presenting typical performance data and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug designed to selectively inhibit the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for the signaling of numerous cytokines and growth factors that drive inflammatory and immune responses.[1][2] By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, this compound effectively downregulates the inflammatory cascade, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease. The development of robust analytical methods is a critical step in evaluating its clinical potential.[3]

This compound Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound. Cytokine binding to its receptor induces dimerization and activation of receptor-associated JAKs.[1][2] JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins.[1] Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[1][2] this compound exerts its therapeutic effect by preventing the phosphorylation activity of JAKs.

Jacoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription DNA->Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of this compound.

Analytical Methodologies

A combination of chromatographic and immunoassay techniques is recommended for a comprehensive analysis of this compound in biological samples.[4][5] LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and specificity, making it ideal for pharmacokinetic studies.[6] Immunoassays, such as ELISA, can be developed for high-throughput screening applications.[7][8][9]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are provided for benchmarking purposes.[10][11][12]

ParameterLC-MS/MS Method
Linear Dynamic Range 0.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%
Sample Volume 100 µL

Experimental Protocols

Sample Handling and Stability

Proper sample handling is crucial to ensure the integrity of the analyte.[13]

  • Collection: Collect whole blood in K2-EDTA tubes.

  • Processing: Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis. This compound is stable in plasma for at least 6 months at -80°C and through at least three freeze-thaw cycles.[14][15][16]

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a method using protein precipitation for sample cleanup, followed by analysis with LC-MS/MS.[17]

  • This compound reference standard

  • This compound-¹³C₆ stable isotope-labeled internal standard (IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Thaw plasma samples and standards on ice.

  • Vortex samples to ensure homogeneity.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-¹³C₆).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[18]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[19]

  • Vortex and centrifuge briefly before placing in the autosampler for LC-MS/MS analysis.

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: [M+H]⁺ → fragment ion 1 (quantifier), [M+H]⁺ → fragment ion 2 (qualifier)

    • This compound-¹³C₆ (IS): [M+H]⁺ → fragment ion

Protocol 2: ELISA for High-Throughput Screening

This protocol outlines a competitive ELISA for the semi-quantitative or quantitative analysis of this compound. This type of immunoassay is suitable for screening large numbers of samples.[20][21]

  • This compound-specific monoclonal antibody

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • 96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plasma samples, standards, and controls

  • Prepare this compound standards and QC samples by spiking into the appropriate matrix (e.g., drug-free plasma).

  • Add 50 µL of standards, controls, or unknown samples to the appropriate wells of the microplate.

  • Add 25 µL of this compound-HRP conjugate to each well.

  • Add 25 µL of this compound-specific monoclonal antibody to each well.

  • Incubate the plate for 1 hour at room temperature on a plate shaker.

  • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes in the dark.

  • Add 100 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.

LCMS_Workflow SampleReceipt Sample Receipt (-80°C Storage) SamplePrep Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep LC_Separation LC Separation (Reverse Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Integration & Calibration) MS_Detection->DataProcessing Report Reporting (Concentration Calculation) DataProcessing->Report

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for Jacalin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), in a variety of research and drug development applications. Jacalin's unique affinity for O-linked oligosaccharides, particularly the Thomsen-Friedenreich antigen (T-antigen), makes it an invaluable tool in immunology, cancer research, and glycobiology.[1][2]

Introduction to Jacalin

Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa.[3] It exhibits a strong binding affinity for the T-antigen (Galβ1-3GalNAcα1-Ser/Thr), a tumor-associated carbohydrate antigen expressed in over 85% of human carcinomas.[3] This specificity allows for the development of robust assays to detect, quantify, and isolate T-antigen-bearing glycoproteins.[3] Furthermore, Jacalin is a potent mitogen for human CD4+ T lymphocytes, making it a useful tool for studying T-cell activation and immune responses.[4][5]

Applications in Research and Drug Development
  • Cancer Research: Jacalin's specificity for the T-antigen makes it a valuable probe for the detection and characterization of cancer cells.[2]

  • Immunology: Jacalin is widely used for the purification of human immunoglobulin A (IgA) and for studying the activation of CD4+ T cells.[2][5]

  • Glycobiology: It serves as a tool to identify, purify, and characterize O-linked glycoproteins.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to Jacalin-based assays.

Table 1: Jacalin Binding Specificity and Affinity

LigandBinding CharacteristicsReference
T-antigen (Galβ1-3GalNAc)High affinity, primary utility in cancer research.[3][3]
Sialylated T-antigenBinding is not significantly hindered.[3][3]
Human IgA1 and IgDStrong binding and precipitation.[6][6]
Human IgA2Weak binding.[6][6]
D-galactosePredominantly reactive carbohydrate.[6][6]
N-acetyl-D-galactosaminePredominantly reactive carbohydrate.[6][6]

Table 2: Recommended Concentration Ranges for Jacalin-Based Assays

Assay TypeJacalin ConjugateRecommended ConcentrationReference
Western BlottingBiotinylated Jacalin5-20 µg/mL[1]
ELISABiotinylated Jacalin5-20 µg/mL[7]
Affinity ChromatographyAgarose-Bound Jacalin~4.5 mg Jacalin/mL of gel[8]

Experimental Protocols

Protocol 1: Purification of IgA using Jacalin-Agarose Affinity Chromatography

This protocol describes the purification of human IgA from serum using Jacalin immobilized on agarose beads.[8]

Materials:

  • Immobilized Jacalin-agarose slurry

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M melibiose or 0.1 M α-D-galactose in PBS

  • Disposable chromatography columns

  • Human serum sample

  • Spectrophotometer

Procedure:

  • Column Preparation:

    • Allow the Immobilized Jacalin slurry to equilibrate to room temperature.

    • Pack a disposable column with the desired bed volume of the Jacalin-agarose gel.

    • Equilibrate the column by washing with at least five column volumes of PBS.[8]

  • Sample Application:

    • Prepare the human serum sample by mixing it 1:1 with PBS.

    • Apply the diluted serum sample to the equilibrated column.[8]

  • Washing:

    • Wash the column with five column volumes of PBS to remove unbound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.[8]

  • Elution:

    • Elute the bound IgA by applying the Elution Buffer to the column.

    • Collect fractions in separate tubes and monitor the protein concentration by measuring the absorbance at 280 nm.[8]

  • Column Regeneration:

    • Regenerate the column by washing with 20 column volumes of PBS.

    • Store the column in PBS containing 0.02% sodium azide at 4°C for future use.[8]

G cluster_prep Column Preparation cluster_run Purification cluster_regen Regeneration p1 Equilibrate Jacalin-Agarose p2 Pack Column p1->p2 p3 Equilibrate with PBS p2->p3 r1 Apply Serum Sample p3->r1 r2 Wash with PBS r1->r2 r3 Elute with Melibiose/Galactose r2->r3 r4 Collect IgA Fractions r3->r4 g1 Wash with PBS r4->g1 g2 Store in Azide g1->g2

Caption: Workflow for IgA Purification using Jacalin Affinity Chromatography.

Protocol 2: Enzyme-Linked Lectin Assay (ELLA) for T-Antigen Detection

This protocol outlines a method for the detection and quantification of T-antigen bearing glycoproteins using a biotinylated Jacalin-based ELLA.

Materials:

  • 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Sample containing glycoprotein of interest

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Biotinylated Jacalin

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the sample containing the glycoprotein to an appropriate concentration in Coating Buffer.

    • Add 100 µL of the diluted sample to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Jacalin Incubation:

    • Wash the plate three times with PBST.

    • Dilute biotinylated Jacalin to 5-20 µg/mL in Blocking Buffer.[1]

    • Add 100 µL of the diluted biotinylated Jacalin to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with PBST.

    • Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • For quantitative analysis, generate a standard curve using a known concentration of a T-antigen bearing glycoprotein.[9]

Protocol 3: T-Cell Proliferation Assay

This protocol measures the mitogenic activity of Jacalin on CD4+ T lymphocytes.[4]

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Purified Jacalin

  • Cell proliferation assay reagent (e.g., [³H]-thymidine or a non-radioactive alternative like MTT)

  • 96-well flat-bottom cell culture plate

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.

    • Resuspend the cells in complete RPMI-1640 medium.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of medium.

  • Jacalin Stimulation:

    • Prepare serial dilutions of Jacalin in complete RPMI-1640 medium.

    • Add 100 µL of the Jacalin dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement:

    • For [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the stimulation index by dividing the mean counts per minute (CPM) or absorbance of the stimulated samples by the mean CPM or absorbance of the unstimulated control.

Signaling Pathway

Jacalin-Induced T-Cell Activation

Jacalin acts as a mitogen for CD4+ T cells, inducing a signaling cascade that leads to cell proliferation.[4] This process involves the phosphorylation of key intracellular signaling molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_early Early Signaling cluster_mid Intermediate Signaling cluster_mapk MAPK Pathway cluster_nucleus Nucleus Jacalin Jacalin CD4 CD4 Receptor Jacalin->CD4 Binds Lck p56lck CD4->Lck Fyn p59fyn CD4->Fyn ZAP70 ZAP-70 Lck->ZAP70 Fyn->ZAP70 Vav p95vav ZAP70->Vav PLCg1 PLC-γ1 ZAP70->PLCg1 Ras Ras Activation PLCg1->Ras ERK ERK Phosphorylation Ras->ERK JNK JNK Phosphorylation Ras->JNK Proliferation T-Cell Proliferation ERK->Proliferation JNK->Proliferation

Caption: Simplified signaling pathway of Jacalin-induced CD4+ T-cell activation.[10]

References

Application Notes: High-Throughput Screening of Jacoline for Cytotoxicity and Genotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jacoline is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species.[1] PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity, which are primarily mediated by their metabolic activation in the liver.[1][2] The evaluation of these toxicological endpoints is crucial in drug development and safety assessment. High-throughput screening (HTS) and high-content screening (HCS) platforms offer efficient methods for assessing the cytotoxic and genotoxic potential of compounds like this compound in a cellular context. These notes provide an overview of the application of this compound in HTS assays, focusing on the evaluation of its toxicological properties.

Principle

The primary mechanism of PA-induced toxicity involves metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic metabolites.[1][3] These metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cell damage, cell cycle arrest, and induction of apoptosis.[2][4] HTS assays for this compound are therefore designed to quantify these downstream effects, such as a reduction in cell viability, inhibition of cell proliferation, or the induction of DNA damage markers. Liver-derived cell lines, particularly those expressing relevant CYP enzymes, are the preferred model for these in vitro assays.[5][6]

Application Areas

  • Toxicology Screening: Rapidly assess the cytotoxic and genotoxic potential of this compound and related PAs to rank compounds and identify potential hazards early in the research and development process.

  • Drug Discovery: In the context of natural product screening, HTS can be used to identify PAs with potential therapeutic effects, such as anticancer activity, while simultaneously flagging potential toxic liabilities.[7]

  • Mechanism of Action Studies: HCS assays can provide insights into the specific cellular pathways affected by this compound by simultaneously measuring multiple toxicity endpoints.[5]

  • Safety Assessment: As a reference compound in the development and validation of new in vitro toxicity models for PAs.

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening using a Resazurin-Based Assay

This protocol describes a method to assess the cytotoxicity of this compound in a human liver cell line (e.g., HepG2) using a resazurin-based assay in a 384-well format.

Materials:

  • This compound

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution

  • 384-well clear-bottom black plates

  • Automated liquid handler

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

    • Trypsinize and resuspend the cells to a concentration of 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock to create a range of concentrations. A typical final concentration range for PAs might be from 0.1 µM to 100 µM.[6]

    • Add 25 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.

    • Incubate the plate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Add 5 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: High-Content Genotoxicity Screening using γH2AX Staining

This protocol outlines an HCS approach to quantify DNA double-strand breaks by measuring the formation of γH2AX foci in response to this compound treatment.

Materials:

  • This compound

  • HepaRG cells (or another metabolically competent cell line)

  • William's Medium E

  • Primary antibody against phospho-histone H2A.X (Ser139)

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • Formaldehyde solution (4%)

  • Triton X-100 (0.5%)

  • Bovine Serum Albumin (BSA)

  • 384-well imaging plates (e.g., CellCarrier plates)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepaRG cells in 384-well imaging plates and allow them to differentiate according to the manufacturer's protocol.

    • Treat the cells with a serial dilution of this compound for 24 hours. Include appropriate vehicle and positive controls (e.g., Etoposide).

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash the wells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash the wells twice with PBS.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the wells three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.

    • Wash the wells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system, capturing both the Hoechst (nuclei) and Alexa Fluor 488 (γH2AX foci) channels.

    • Use an automated image analysis software to:

      • Identify individual nuclei based on the Hoechst signal.

      • Quantify the number and intensity of γH2AX foci within each nucleus.

      • Calculate the percentage of γH2AX-positive cells and the average number of foci per cell for each treatment condition.

  • Data Analysis:

    • Plot the genotoxicity metric (e.g., percentage of positive cells) against the this compound concentration to generate a dose-response curve.

Data Presentation

Table 1: Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells (MTT Assay)

CompoundIC20 (mM)
Clivorine0.013 ± 0.004
Retrorsine0.27 ± 0.07
This compound (Example) [Data not available]

Table 2: Anti-proliferative Effects of Pyrrolizidine Alkaloids in HepG2 Cells (BrdU Assay)

CompoundIC20 (mM)
Clivorine0.066 ± 0.031
Retrorsine0.19 ± 0.03
This compound (Example) [Data not available]

Visualizations

Toxicity_Pathway cluster_0 Hepatocyte cluster_1 Cellular Targets cluster_2 Cellular Response This compound This compound (Pyrrolizidine Alkaloid) CYP450 CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Metabolites (DHPA) CYP450->Metabolites DNA DNA Metabolites->DNA Covalent Binding Proteins Proteins Metabolites->Proteins Covalent Binding Adducts DNA & Protein Adducts DNA->Adducts Proteins->Adducts Damage DNA Damage (γH2AX foci) Adducts->Damage Arrest Cell Cycle Arrest Damage->Arrest Viability Decreased Viability Arrest->Viability HTS_Workflow start Start plate_prep Plate Cells (e.g., HepG2 in 384-well plates) start->plate_prep incubation1 Incubate 24h plate_prep->incubation1 compound_addition Add this compound Dilution Series (Automated Liquid Handling) incubation1->compound_addition incubation2 Incubate 48-72h compound_addition->incubation2 assay_reagent Add Assay Reagent (e.g., Resazurin or Staining Antibodies) incubation2->assay_reagent readout Read Plate (Fluorescence or High-Content Imaging) assay_reagent->readout data_analysis Data Analysis (Normalization, Curve Fitting, IC50/EC50) readout->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Janelia Fluor® Dyes for Advanced Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Jacoline": Initial searches for "this compound" in the context of imaging studies did not yield relevant results, as this compound is identified as a pyrrolizidine alkaloid not typically used for labeling. It is highly probable that the intended subject was the "Janelia Fluor®" series of dyes, a prominent and innovative class of fluorophores in biological imaging. This document will focus on Janelia Fluor® dyes.

Developed at the Janelia Research Campus of the Howard Hughes Medical Institute, Janelia Fluor® (JF) dyes represent a significant advancement in fluorescent probe technology.[1] These dyes are engineered for exceptional brightness, high photostability, and cell permeability, making them ideal for a wide array of advanced imaging applications, from super-resolution microscopy to in vivo studies.[1][2]

Key Advantages of Janelia Fluor® Dyes:
  • Exceptional Brightness and Photostability: Janelia Fluor® dyes are significantly brighter and more resistant to photobleaching than traditional fluorophores like TAMRA and Cy3.[1]

  • Cell Permeability: A key feature of many Janelia Fluor® dyes is their ability to cross the cell membrane, enabling the imaging of intracellular targets in live cells.[3]

  • Broad Spectral Range: The Janelia Fluor® palette covers a wide range of the electromagnetic spectrum, from blue to the near-infrared, facilitating multicolor imaging experiments.[1]

  • Versatile Conjugation Chemistry: These dyes are available with a variety of reactive groups, including NHS esters (for primary amines), maleimides (for thiols), and click chemistry handles (tetrazine, azide), allowing for straightforward conjugation to a wide range of biomolecules.[2]

  • Compatibility with Advanced Labeling Technologies: Janelia Fluor® dyes are fully compatible with self-labeling protein tag systems like HaloTag® and SNAP-tag®, which enable specific and covalent labeling of fusion proteins in living cells.[1][4]

  • Super-Resolution Compatibility: The high photon output and photostability of JF dyes make them particularly well-suited for super-resolution microscopy techniques such as STED, dSTORM, and PALM.[2]

Quantitative Data Presentation

The photophysical properties of two of the most widely used Janelia Fluor® dyes, JF₅₄₉ and JF₆₄₆, are summarized below. These properties make them excellent choices for a variety of imaging applications.

PropertyJanelia Fluor® 549 (JF₅₄₉)Janelia Fluor® 646 (JF₆₄₆)Reference(s)
Excitation Maximum (λex) 549 nm646 nm[5][6][7][8]
Emission Maximum (λem) 571 nm664 nm[5][6][7][8]
Molar Extinction Coefficient (ε) 101,000 M⁻¹cm⁻¹152,000 M⁻¹cm⁻¹[5][7]
Quantum Yield (Φ) 0.880.54[5][7][8]
Reactive Groups Available NHS ester, Maleimide, Tetrazine, Azide, Free acidNHS ester, Maleimide, Tetrazine, Free acid[5][7][9][10]
Common Applications Confocal, dSTORM, STED, Flow Cytometry, Live-cell imagingConfocal, dSTORM, STED, Flow Cytometry, Live-cell imaging[5][7]

Experimental Protocols

Protocol 1: Antibody Labeling with Janelia Fluor® NHS Ester

This protocol outlines the steps for conjugating a Janelia Fluor® NHS ester to a primary antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Purified antibody (at least 1 mg/mL, free of BSA and other stabilizing proteins)[11][12]

  • Janelia Fluor® NHS ester (e.g., JF₅₄₉ NHS ester or JF₆₄₆ NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (for purification of the conjugate)

  • Protein Storage Buffer (e.g., PBS)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • The antibody concentration should be at least 1 mg/mL for efficient labeling.[11][12]

  • Dye Preparation:

    • Allow the vial of lyophilized Janelia Fluor® NHS ester to equilibrate to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Add the conjugation buffer to the antibody solution to adjust the pH to ~8.3, which is optimal for the reaction with primary amines.

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody between 8:1 and 15:1 is a good starting point.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 60 minutes at room temperature in the dark, with gentle agitation.[11]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for 10-15 minutes at room temperature in the dark.[11]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and quenching buffer components using a desalting column equilibrated with the desired protein storage buffer.

    • Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., 549 nm for JF₅₄₉).

    • Calculate the protein concentration and the DOL using the following equations and the dye-specific correction factor for the A₂₈₀ reading.[13]

    Protein Concentration (M) = [A₂₈₀ - (A_max × Correction Factor)] / ε_protein

    Dye Concentration (M) = A_max / ε_dye

    DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Live-Cell Imaging with HaloTag® and Janelia Fluor® Ligands

This protocol describes the labeling of HaloTag® fusion proteins in live cells with a cell-permeable Janelia Fluor® HaloTag® ligand.

Materials:

  • Cells expressing a HaloTag® fusion protein of interest, cultured on imaging-quality glass-bottom dishes or chamber slides.

  • Janelia Fluor® HaloTag® Ligand (e.g., JF₅₄₉-HaloTag® Ligand).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS) or phenol red-free imaging medium.

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Prepare Labeling Medium:

    • Prepare a working stock solution of the Janelia Fluor® HaloTag® Ligand. For a 1 nmol vial, adding 1 mL of cell medium will yield a 1 µM (5X) stock solution.[14]

    • Dilute the working stock into pre-warmed complete cell culture medium to the final desired labeling concentration. A starting concentration of 200 nM is recommended.[14]

  • Cell Labeling:

    • Aspirate the existing medium from the cells.

    • Add the labeling medium containing the Janelia Fluor® HaloTag® Ligand to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[14]

  • Washing:

    • Aspirate the labeling medium.

    • Wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound ligand.

    • After the final wash, replace the medium with a phenol red-free imaging medium to reduce background fluorescence.

  • Imaging:

    • Transfer the cells to a fluorescence microscope equipped with the appropriate filter sets for the chosen Janelia Fluor® dye (e.g., a TRITC/Cy3 filter set for JF₅₄₉).

    • Acquire images using settings optimized to minimize phototoxicity while achieving a good signal-to-noise ratio.

Mandatory Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Purified Antibody (>1mg/mL, amine-free buffer) Mix Combine Antibody and Dye (pH 8.3, 60 min, RT, dark) Antibody->Mix Dye JF NHS Ester (dissolved in DMSO) Dye->Mix Quench Add Quenching Buffer (15 min, RT, dark) Mix->Quench Purify Desalting Column Quench->Purify QC Measure Absorbance (Calculate DOL) Purify->QC Store Store Conjugate (4°C or -20°C) QC->Store

Caption: Workflow for conjugating Janelia Fluor® NHS esters to antibodies.

Self_Labeling_Tags Mechanism of Self-Labeling Protein Tags cluster_HaloTag HaloTag® System cluster_SNAPtag SNAP-tag® System ProteinA Protein of Interest HaloTag® LabeledA Protein of Interest HaloTag®-JF LigandA JF-HaloTag® Ligand LigandA->LabeledA Covalent Bond Formation ProteinB Protein of Interest SNAP-tag® LabeledB Protein of Interest SNAP-tag®-JF LigandB JF-SNAP-tag® Ligand LigandB->LabeledB Covalent Bond Formation

Caption: Covalent labeling mechanism of HaloTag® and SNAP-tag® systems.

Super_Resolution_Concept cluster_diffraction Diffraction-Limited Microscopy cluster_srm Super-Resolution (e.g., dSTORM) cluster_final Final Image a1 Fluorophore 1 a2 Fluorophore 2 ImageA Blurred Image a1->ImageA Unresolved a2->ImageA Unresolved FinalImage Reconstructed Super-Resolution Image b1_on Fluorophore 1 (On) ImageB Precise Localization b1_on->ImageB Sequential Imaging b2_off Fluorophore 2 (Off) b1_off Fluorophore 1 (Off) b2_on Fluorophore 2 (On) b2_on->ImageB Sequential Imaging ImageB->FinalImage Combine Localizations

References

Application Notes and Protocols for Protein Binding Assays Using Jacoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jacoline is a novel fluorescent probe specifically designed for the sensitive detection and quantification of protein-ligand interactions. Its chemical structure allows it to remain in a low-fluorescence state in aqueous solutions. Upon binding to hydrophobic pockets within proteins, this compound undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This property makes it an ideal tool for various protein binding assays, including direct binding studies to determine affinity and competitive assays for screening and characterizing inhibitors. Protein binding assays are crucial in drug discovery for understanding a compound's mechanism of action and for lead optimization.[1]

Assay Principle

The mechanism of action for the this compound-based assay is rooted in the environmentally sensitive fluorescence of the probe.

  • Unbound State: In a polar aqueous environment, this compound is in a quenched state and exhibits minimal fluorescence.

  • Bound State: When this compound binds to a hydrophobic pocket on a target protein, it becomes shielded from the aqueous environment. This leads to a significant increase in fluorescence intensity.

  • Detection: The change in fluorescence intensity is directly proportional to the concentration of the this compound-protein complex. This relationship allows for the quantitative determination of binding affinities.[2]

This direct detection method avoids the need for radioactive isotopes or complex labeling of the target protein, streamlining the experimental workflow.

Experimental Protocols

Protocol 1: Direct Binding Saturation Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) of this compound for a specific target protein.[3][4] The Kd value represents the concentration of this compound at which half of the protein binding sites are occupied at equilibrium.[3]

Materials:

  • Target Protein Stock Solution (e.g., 1 mg/mL in Assay Buffer)

  • This compound Stock Solution (1 mM in DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Tween-20)

  • Black, non-treated 96-well or 384-well microplates

  • Fluorescence plate reader with appropriate excitation/emission filters (Ex: 485 nm, Em: 535 nm for this compound)

Procedure:

  • Protein Preparation: Prepare a working solution of the target protein in Assay Buffer. The final concentration in the assay should be optimized, but a starting point is typically in the low nanomolar range (e.g., 10 nM).

  • This compound Serial Dilution: Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 1 µM down to low nanomolar or high picomolar concentrations.

  • Assay Plate Setup:

    • Add a fixed volume of the target protein working solution to each well.

    • Add the serially diluted this compound solutions to the wells.

    • Include control wells containing only the highest concentration of this compound without the protein to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.[1] The optimal incubation time should be determined empirically for each protein-ligand system.

  • Data Acquisition: Measure the fluorescence intensity in each well using a plate reader with the appropriate settings for this compound.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no protein) from all other readings.

    • Plot the background-corrected fluorescence intensity against the this compound concentration.

    • Fit the data to a one-site specific binding model using a suitable software package (e.g., GraphPad Prism) to determine the Kd.[3]

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-fluorescent test compound by measuring its ability to compete with this compound for binding to the target protein.[1][5][6]

Materials:

  • All materials from Protocol 1

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the target protein at a fixed concentration (typically at or below the Kd of this compound).

    • Prepare a working solution of this compound at a fixed concentration (also typically at or below its Kd).

    • Prepare a serial dilution of the test compound in Assay Buffer.

  • Assay Plate Setup:

    • To each well, add the target protein working solution.

    • Add the serially diluted test compound to the wells.

    • Add the this compound working solution to all wells.

    • Include control wells:

      • Maximum Signal: Protein + this compound (no test compound).

      • Minimum Signal: this compound only (no protein, no test compound).

  • Incubation: Incubate the plate at room temperature to reach equilibrium.

  • Data Acquisition: Measure the fluorescence intensity in each well.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound this compound).[1]

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [this compound] / Kd) where [this compound] is the concentration of this compound used in the assay and Kd is the dissociation constant of this compound for the target protein (determined in Protocol 1).

Data Presentation

Quantitative data from the binding assays should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Direct Binding Affinity of this compound for Various Kinases

Target ProteinKd (nM)Bmax (RFU)
Kinase A25.385,432
Kinase B150.876,211
Kinase C8.992,145

Kd: Equilibrium Dissociation Constant; Bmax: Maximum Specific Binding in Relative Fluorescence Units (RFU).

Table 2: Competitive Binding Affinities of Inhibitors for Kinase C

Test CompoundIC50 (nM)Ki (nM)
Inhibitor X45.220.1
Inhibitor Y120.553.6
Inhibitor Z8.73.9

IC50: Half-maximal inhibitory concentration; Ki: Inhibition Constant.

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_protein Prepare Target Protein Solution add_reagents Add Protein, Compound, and this compound to Plate prep_protein->add_reagents prep_this compound Prepare this compound Working Solution prep_this compound->add_reagents prep_compound Serially Dilute Test Compound prep_compound->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate read_plate Measure Fluorescence (Ex: 485nm, Em: 535nm) incubate->read_plate plot_data Plot Fluorescence vs. [Compound] read_plate->plot_data fit_curve Fit Sigmoidal Curve to Determine IC50 plot_data->fit_curve calc_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calc_ki

Caption: Workflow for the this compound competitive binding assay.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase_A Kinase A Adaptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C (Target Protein) Kinase_B->Kinase_C Activates Substrate Substrate Protein Kinase_C->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Test Compound (e.g., Inhibitor X) Inhibitor->Kinase_C Inhibits

Caption: Inhibition of a target kinase in a signaling cascade.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Jacoline, a Novel JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jacoline is a novel, potent, and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling cascade. The JAK-STAT pathway is a primary transducer of signals for a wide array of cytokines and growth factors that are integral to hematopoiesis and immune response. Dysregulation of the JAK2-STAT pathway is a key driver in the pathophysiology of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound in preclinical models of disease, offering a framework for its non-clinical development.

This compound's Mechanism of Action: The JAK2-STAT Signaling Pathway

The JAK2-STAT pathway is initiated upon the binding of cytokines (e.g., erythropoietin, thrombopoietin, IL-6) to their cognate receptors. This binding event induces receptor dimerization, bringing two JAK2 molecules into close proximity, facilitating their trans-phosphorylation and subsequent activation. Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of JAK2, preventing its phosphorylation and activation, thereby inhibiting the entire downstream signaling cascade.

JAK2_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Cytokine Receptor Cytokine->Receptor_L Receptor_R Cytokine Receptor Cytokine->Receptor_R Binding & Dimerization JAK2_L JAK2 Receptor_L->JAK2_L recruits JAK2_R JAK2 Receptor_R->JAK2_R recruits JAK2_L->JAK2_R trans-phosphorylation STAT_inactive STAT (inactive) JAK2_L->STAT_inactive phosphorylates JAK2_R->STAT_inactive STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation This compound This compound This compound->JAK2_L Inhibits This compound->JAK2_R Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Regulates

Caption: this compound inhibits the JAK2-STAT signaling pathway.

Preclinical In Vivo Efficacy Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Below are protocols for two validated and widely used models.

Murine Model of Polycythemia Vera (MPN)

This model is the gold standard for evaluating inhibitors of the JAK2-V617F mutation, the primary driver of Polycythemia Vera (PV).

Experimental Protocol:

  • Animal Strain: C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Disease Induction:

    • Recipient mice are sublethally irradiated (9 Gy).

    • Within 24 hours, mice are transplanted via tail vein injection with 1-2 x 10^6 bone marrow cells harvested from donor mice that have been retrovirally transduced to express the human JAK2-V617F mutation.

    • Allow 4-6 weeks for the disease to establish, characterized by elevated hematocrit, leukocytosis, and splenomegaly.

  • Treatment Regimen:

    • Randomize mice into vehicle and this compound treatment groups (n=8-10 per group).

    • Vehicle Control: Formulate the vehicle used for this compound (e.g., 0.5% methylcellulose in sterile water). Administer daily via oral gavage.

    • This compound Treatment: Prepare this compound at various doses (e.g., 10, 30, 100 mg/kg). Administer daily via oral gavage for 28 consecutive days.

  • Efficacy Endpoints:

    • Weekly Monitoring: Monitor body weight and perform peripheral blood analysis (hematocrit, WBC, platelet counts) via tail vein sampling.

    • Terminal Analysis (Day 28):

      • Euthanize mice and measure final spleen weight and liver weight.

      • Collect bone marrow and spleen for histological analysis (H&E staining) to assess cellularity and fibrosis.

      • Perform flow cytometry on bone marrow to quantify the percentage of erythroid progenitor cells.

      • Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in plasma using ELISA.

Collagen-Induced Arthritis (CIA) Model (Inflammatory Disease)

The CIA model in mice mimics many aspects of human rheumatoid arthritis and is highly dependent on JAK-STAT signaling.

Experimental Protocol:

  • Animal Strain: DBA/1 mice, 8-10 weeks old.

  • Disease Induction:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Regimen:

    • Begin treatment upon the first signs of arthritis (typically around day 24-28), characterized by paw swelling and redness.

    • Randomize mice into vehicle and this compound treatment groups (n=8-10 per group).

    • Vehicle Control: Administer vehicle daily via oral gavage.

    • This compound Treatment: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily via oral gavage for 14-21 days.

  • Efficacy Endpoints:

    • Clinical Scoring: Score paws three times a week for signs of arthritis (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of entire paw, 4=maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure paw thickness using digital calipers three times a week.

    • Terminal Analysis:

      • Collect hind paws for histological analysis (H&E, Safranin O staining) to assess inflammation, cartilage damage, and bone erosion.

      • Measure systemic levels of pro-inflammatory cytokines (e.g., IL-6, IL-17) in serum.

Experimental Workflow and Data Presentation

A systematic workflow is essential for robust and reproducible results.

InVivo_Workflow cluster_setup Study Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Terminal Analysis A Acclimatize Animals B Randomize into Groups A->B C Record Baseline Metrics (Weight, Blood Counts, etc.) B->C D Induce Disease Model (e.g., BM Transplant, Collagen Immunization) C->D E Initiate Dosing (Vehicle or this compound) D->E F Monitor In-Life (Clinical Scores, Body Weight) E->F G Euthanasia & Necropsy F->G H Collect Tissues & Blood G->H I Endpoint Analysis (Histology, Cytokines, FACS) H->I

Caption: Standardized workflow for in vivo efficacy studies.

Quantitative Data Summary

The following tables present hypothetical data for this compound in the described models, demonstrating its potential efficacy.

Table 1: Efficacy of this compound in Murine Polycythemia Vera Model

ParameterVehicle ControlThis compound (30 mg/kg)This compound (100 mg/kg)% Change (100 mg/kg vs. Vehicle)
Hematocrit (%) 68.5 ± 3.255.1 ± 2.848.2 ± 2.5↓ 29.6%
WBC Count (x10⁹/L) 25.4 ± 2.115.8 ± 1.910.1 ± 1.5↓ 60.2%
Spleen Weight (g) 1.25 ± 0.150.68 ± 0.090.35 ± 0.05↓ 72.0%
Plasma IL-6 (pg/mL) 88.3 ± 10.545.7 ± 8.122.4 ± 5.6↓ 74.6%

Table 2: Efficacy of this compound in Murine Collagen-Induced Arthritis Model

ParameterVehicle ControlThis compound (30 mg/kg)This compound (100 mg/kg)% Change (100 mg/kg vs. Vehicle)
Mean Arthritis Score (Day 14) 10.8 ± 1.26.5 ± 0.92.1 ± 0.5↓ 80.6%
Paw Thickness (mm, Day 14) 4.1 ± 0.33.2 ± 0.22.5 ± 0.2↓ 39.0%
Histological Score (Inflammation) 3.5 ± 0.42.1 ± 0.30.8 ± 0.2↓ 77.1%
Serum IL-17 (pg/mL) 210 ± 25115 ± 1855 ± 12↓ 73.8%

Conclusion

These protocols provide a robust framework for the in vivo evaluation of this compound. The murine PV model allows for a thorough assessment of this compound's impact on JAK2-V617F driven myeloproliferation, while the CIA model provides critical insights into its anti-inflammatory and immunomodulatory properties. Consistent and rigorous application of these methodologies, coupled with careful data analysis, will be essential in defining the therapeutic potential of this compound and guiding its clinical development.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with the Jacoline Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the Jacoline compound.

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Buffers

This compound, a pyrrolizidine alkaloid, exhibits poor solubility in aqueous solutions, which can lead to precipitation during experimental setup and execution. The following table provides illustrative solubility data for a compound with properties similar to this compound in common laboratory solvents. Please note that this data is representative and actual solubility should be determined empirically.

Table 1: Representative Solubility of a Poorly Soluble Pyrrolizidine Alkaloid

SolventConcentration (mg/mL)Concentration (mM)Temperature (°C)Notes
DMSO> 50> 13525Stock solutions are best prepared in DMSO.
Ethanol~10~2725Can be used as a co-solvent.
Methanol~15~4025Another potential co-solvent.
Propylene Glycol~20~5425Useful for in vivo formulations.
PBS (pH 7.4)< 0.1< 0.2725Prone to precipitation.
Water< 0.05< 0.1425Essentially insoluble.
Experimental Protocol: Solubilization of this compound Using a Co-Solvent Method

This protocol describes a general method for preparing a working solution of this compound for in vitro cell-based assays to minimize precipitation.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for future use.

  • Serial Dilution in Co-Solvent:

    • Perform serial dilutions of the DMSO stock solution with DMSO to achieve intermediate concentrations. This step is crucial to avoid shocking the compound with a sudden change in solvent polarity.

  • Final Dilution in Aqueous Buffer:

    • To prepare the final working concentration, add the intermediate DMSO solution dropwise to the pre-warmed (37°C) aqueous buffer (e.g., cell culture medium or PBS) while vortexing gently.

    • The final concentration of DMSO in the aqueous solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.

  • Observation and Filtration (Optional):

    • Visually inspect the final solution for any signs of precipitation.

    • If fine precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles before adding to the experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for this compound.

Q2: My this compound compound precipitates when I dilute my DMSO stock in my aqueous assay buffer. How can I prevent this?

A2: This is a common issue with poorly soluble compounds. To prevent precipitation, you can try the following:

  • Use a Co-solvent: As detailed in the experimental protocol above, using a co-solvent like DMSO and ensuring the final concentration of the organic solvent is low (e.g., <0.5%) can help maintain solubility.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. While this compound is a neutral compound, exploring a slightly acidic or basic pH for your buffer might be beneficial, though this needs to be compatible with your experimental system.

  • Use of Solubilizing Excipients: For in vivo studies, formulation with excipients such as cyclodextrins or surfactants can enhance the aqueous solubility of this compound.

  • Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve fine precipitates.

Q3: What is the underlying mechanism of this compound-induced toxicity?

A3: this compound is a pyrrolizidine alkaloid, a class of compounds known for their hepatotoxicity.[1][2] The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic activation in the liver.[1][3] Cytochrome P450 enzymes convert this compound into reactive pyrrolic esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage and triggering apoptosis (programmed cell death).[1][4]

Q4: Can you provide a diagram of the signaling pathway involved in this compound-induced apoptosis?

A4: Yes, the diagram below illustrates the key signaling pathways activated by the reactive metabolites of this compound, leading to apoptosis in hepatocytes.

Jacoline_Apoptosis_Pathway This compound-Induced Apoptosis Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound CYP450 CYP450 This compound->CYP450 Metabolic Activation Reactive_Metabolites Reactive_Metabolites CYP450->Reactive_Metabolites DNA_Damage DNA_Damage Reactive_Metabolites->DNA_Damage Protein_Adducts Protein_Adducts Reactive_Metabolites->Protein_Adducts Cellular_Stress Cellular_Stress DNA_Damage->Cellular_Stress Protein_Adducts->Cellular_Stress Death_Receptors Death_Receptors Cellular_Stress->Death_Receptors Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start: this compound Precipitation Observed Check_DMSO_Stock Is the DMSO stock a clear solution? Start->Check_DMSO_Stock Prepare_New_Stock Prepare fresh, anhydrous DMSO stock solution. Check_DMSO_Stock->Prepare_New_Stock No Check_Final_DMSO_Conc Is the final DMSO concentration < 0.5%? Check_DMSO_Stock->Check_Final_DMSO_Conc Yes Prepare_New_Stock->Check_DMSO_Stock Reduce_DMSO_Conc Reduce final DMSO concentration by higher stock concentration or serial dilution. Check_Final_DMSO_Conc->Reduce_DMSO_Conc No Use_CoSolvent_Method Follow co-solvent dilution protocol. Check_Final_DMSO_Conc->Use_CoSolvent_Method Yes Reduce_DMSO_Conc->Check_Final_DMSO_Conc pH_Optimization Is pH adjustment an option for your experimental system? Use_CoSolvent_Method->pH_Optimization Consider_Excipients For in vivo, consider formulation with excipients (e.g., cyclodextrins). End_Soluble This compound Solubilized Consider_Excipients->End_Soluble End_Insoluble Consult further with a formulation specialist. Consider_Excipients->End_Insoluble pH_Optimization->Consider_Excipients No Adjust_pH Test solubility in a range of physiologically relevant pH. pH_Optimization->Adjust_pH Yes Adjust_pH->Consider_Excipients Adjust_pH->End_Soluble

Caption: A decision tree for addressing this compound solubility.

References

How to improve the yield of Jacoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Jacoline and related pyrrolizidine alkaloids. Our aim is to help you improve reaction yields and obtain high-purity final products.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound, given the lack of a published total synthesis?

A1: A feasible retrosynthetic approach for this compound begins with disconnecting the macrocyclic diester ring to yield a suitable necine base precursor and a chlorinated necic acid derivative. A plausible forward synthesis involves three key stages:

  • Synthesis of a Pyrrolizidine Diol (Necine Base Precursor): This typically involves the construction of the bicyclic pyrrolizidine core, often starting from chiral precursors like L-proline or using stereoselective methods to establish the required stereochemistry.

  • Esterification: The necine base is then esterified with a suitable dicarboxylic acid (a necic acid precursor) to form the macrocyclic diester ring.

  • Stereoselective Chlorination: The final step involves the selective introduction of a chlorine atom at the desired position on the necine base with the correct stereochemistry.

Q2: I am observing low yields during the synthesis of the pyrrolizidine diol. What are the common causes and solutions?

A2: Low yields in the synthesis of the necine base precursor can arise from several factors:

  • Side Reactions: Competing elimination or rearrangement reactions can reduce the yield of the desired diol. Careful control of reaction temperature and the choice of a non-nucleophilic base can mitigate these issues.

  • Racemization: Loss of stereochemical integrity can occur, leading to a mixture of diastereomers that are difficult to separate. Using milder reaction conditions and chiral catalysts can help maintain stereoselectivity.

  • Purification Losses: The polar nature of the diol can lead to losses during aqueous workup or chromatography. Employing techniques like solid-phase extraction or using a more hydrophobic protecting group strategy can improve recovery.

Q3: My macrocyclization (esterification) step is inefficient. How can I improve the yield of the macrocyclic diester?

A3: The formation of the large ring in macrocyclic diesters is often a low-yielding step due to competing intermolecular polymerization. To favor the desired intramolecular cyclization:

  • High Dilution Conditions: Performing the reaction at very low concentrations (typically 0.001–0.01 M) is crucial to minimize intermolecular reactions.

  • Activating Agents: The use of efficient coupling reagents is necessary to activate the carboxylic acid for esterification. Common choices include carbodiimides (like DCC or EDCI) with an activating agent (like DMAP), or uronium-based reagents (like HATU or HBTU).

  • Template Effects: In some cases, metal ions can act as templates to pre-organize the linear precursor in a conformation that favors cyclization.

Q4: The stereoselective chlorination is not providing the desired stereoisomer. What methods can I use to control the stereochemistry?

A4: Achieving the correct stereochemistry during chlorination of a secondary alcohol is critical. Several methods can be employed:

  • Appel Reaction: This reaction, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), typically proceeds with inversion of stereochemistry (Sɴ2 mechanism). This is a reliable method for inverting the configuration of the alcohol.

  • Mitsunobu Reaction with a Chloride Source: Similar to the Appel reaction, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and PPh₃) with a chloride source like lithium chloride (LiCl) or zinc chloride (ZnCl₂) can also achieve inversion of stereochemistry.

  • N-Chlorosuccinimide (NCS): The stereochemical outcome of chlorination with NCS can be influenced by the reaction conditions and the substrate. In some cases, neighboring group participation can lead to retention of configuration. Careful optimization of the solvent and temperature is necessary.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield in Necine Base Synthesis Incomplete reaction; Side reactions (e.g., elimination); Decomposition of starting material or product.Monitor reaction progress by TLC or LC-MS to determine optimal reaction time. Optimize reaction temperature; use a milder base. Ensure starting materials are pure and the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Mixture of Diastereomers in Necine Base Loss of stereocontrol during a key bond-forming step.Re-evaluate the stereoselective method used. Consider a different chiral auxiliary or catalyst. Optimize reaction temperature and solvent polarity.
Low Yield in Macrocyclization Intermolecular polymerization is favored over intramolecular cyclization.Ensure high dilution conditions are strictly maintained. Use a syringe pump for slow addition of the linear precursor. Experiment with different activating agents and reaction temperatures.
Formation of Multiple Products in Chlorination Lack of stereoselectivity; Over-chlorination or side reactions.For inversion, use Appel or Mitsunobu conditions. For retention, explore NCS with different additives or solvents. Use a stoichiometric amount of the chlorinating agent and monitor the reaction closely to avoid over-reaction.
Difficult Purification of Final Product Product is an oil or difficult to crystallize; Contamination with byproducts (e.g., triphenylphosphine oxide from Appel/Mitsunobu).Use column chromatography with a carefully selected solvent system. For triphenylphosphine oxide removal, precipitation from a non-polar solvent or specific purification techniques can be employed. Consider converting the final product to a salt to facilitate crystallization.

Experimental Protocols

Synthesis of a Pyrrolizidine Diol Precursor (based on Retronecine Analogues)

This protocol describes a general approach for the synthesis of a retronecine-like diol. Yields can vary significantly based on the specific substrate and reaction conditions.

  • Step 1: N-Alkylation and Cyclization

    • Reaction: A suitable protected L-proline derivative is reacted with an appropriate electrophile to introduce the second five-membered ring.

    • Reagents: L-proline methyl ester hydrochloride, 4-bromo-1-butene, Potassium Carbonate (K₂CO₃).

    • Procedure: To a solution of L-proline methyl ester hydrochloride in acetonitrile, add K₂CO₃ and 4-bromo-1-butene. Heat the mixture to reflux and monitor by TLC. After completion, filter the solid, concentrate the filtrate, and purify by column chromatography.

    • Representative Yield: 60-75%

  • Step 2: Reduction of the Ester and Ketone

    • Reaction: The ester and a subsequently formed ketone are reduced to the corresponding diol.

    • Reagents: Lithium aluminum hydride (LiAlH₄).

    • Procedure: To a solution of the bicyclic intermediate in dry THF at 0 °C, slowly add a solution of LiAlH₄. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and sodium hydroxide solution. Filter the solid, and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the crude diol, which can be purified by crystallization or chromatography.

    • Representative Yield: 70-85%

Macrocyclic Diester Formation

This protocol outlines a general procedure for the macrolactonization to form the 12-membered diester ring.

  • Reaction: An ω-carboxy acid derivative of the necine base is cyclized under high dilution.

  • Reagents: Pyrrolizidine diol, Succinic anhydride, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

  • Procedure:

    • Mono-acylation: React the pyrrolizidine diol with one equivalent of succinic anhydride in the presence of a base to form the mono-ester. Purify the product.

    • Macrolactonization: Dissolve the mono-ester in a large volume of a non-polar solvent like toluene. Prepare a solution of DCC and DMAP in the same solvent. Add the DCC/DMAP solution dropwise to the refluxing solution of the mono-ester over several hours using a syringe pump. After the addition is complete, continue refluxing and monitor the reaction by TLC. Upon completion, cool the reaction, filter the dicyclohexylurea byproduct, and concentrate the filtrate. Purify the crude macrocycle by column chromatography.

  • Representative Yield: 25-40%

Stereoselective Chlorination (Appel Reaction for Inversion)

This protocol describes the chlorination of a secondary alcohol with inversion of stereochemistry.

  • Reaction: Conversion of a secondary alcohol to a secondary chloride.

  • Reagents: Pyrrolizidine macrocyclic diester, Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄).

  • Procedure: Dissolve the pyrrolizidine macrocyclic diester and triphenylphosphine in dry carbon tetrachloride under an inert atmosphere. Heat the reaction mixture to reflux and monitor by TLC. Once the starting material is consumed, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the chlorinated product from triphenylphosphine oxide.

  • Representative Yield: 50-70%

Quantitative Data Summary

The following tables summarize representative yields for key transformations in pyrrolizidine alkaloid synthesis, based on literature reports for analogous systems. Actual yields for this compound synthesis may vary.

Table 1: Synthesis of Pyrrolizidine Diol Precursors

Reaction Step Starting Material Product Reagents Representative Yield (%)
CyclizationProtected L-proline derivativeBicyclic intermediateVaries (e.g., Dieckmann condensation, N-alkylation/cyclization)50 - 80
ReductionBicyclic ester/ketonePyrrolizidine diolLiAlH₄, NaBH₄70 - 90

Table 2: Macrocyclization Yields

Ring Size Cyclization Method Activating Agent Representative Yield (%)
11-memberedHigh dilutionDCC/DMAP20 - 35
12-memberedHigh dilutionHATU30 - 50
12-memberedYamaguchi esterification2,4,6-Trichlorobenzoyl chloride, DMAP40 - 60

Table 3: Stereoselective Chlorination Yields

Reaction Substrate Reagents Stereochemical Outcome Representative Yield (%)
Appel ReactionSecondary AlcoholPPh₃, CCl₄Inversion50 - 75
Mitsunobu ReactionSecondary AlcoholDEAD, PPh₃, ZnCl₂Inversion60 - 80
NCS ChlorinationSecondary AlcoholNCS, various conditionsRetention or Inversion40 - 70

Visualizations

Plausible Biosynthetic Pathway of this compound

Jacoline_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Necine_Base Necine Base (e.g., Retronecine) Homospermidine->Necine_Base Jacoline_Precursor This compound Precursor (Macrocyclic Diester) Necine_Base->Jacoline_Precursor Esterification Isoleucine Isoleucine Jaconecic_Acid_Precursor Jaconecic Acid Precursor Isoleucine->Jaconecic_Acid_Precursor Jaconecic_Acid Jaconecic Acid Jaconecic_Acid_Precursor->Jaconecic_Acid Jaconecic_Acid->Jacoline_Precursor Chlorination Stereoselective Chlorination Jacoline_Precursor->Chlorination This compound This compound Chlorination->this compound

Caption: Plausible biosynthetic pathway of this compound.

Experimental Workflow for this compound Synthesis

Jacoline_Synthesis_Workflow start Start: Chiral Precursor step1 1. Synthesis of Pyrrolizidine Diol start->step1 purification1 Purification step1->purification1 step2 2. Mono-acylation with Necic Acid Precursor step3 3. Macrocyclization (High Dilution) step2->step3 purification2 Purification step3->purification2 step4 4. Stereoselective Chlorination purification3 Purification step4->purification3 end Final Product: This compound purification1->step2 purification2->step4 purification3->end

Caption: General experimental workflow for this compound synthesis.

Signaling Pathway: Pyrrolizidine Alkaloid-Induced Apoptosis

Pyrrolizidine alkaloids (PAs) are known to induce hepatotoxicity, in part, by triggering apoptosis (programmed cell death). This process involves a cascade of signaling events.

PA_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 activation death_receptors->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 PAs Pyrrolizidine Alkaloids (PAs) Mitochondrion Mitochondrion PAs->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 caspase9 Caspase-9 activation Apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis PA_DNA_Damage_Response PAs Metabolically Activated PAs DNA_Damage DNA Damage (Adducts, Cross-links) PAs->DNA_Damage ATM ATM Kinase Activation DNA_Damage->ATM p53 p53 Stabilization and Activation ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis If damage is severe

Troubleshooting Jacoline instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Jacoline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the stability of this compound in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions to ensure the reliability and consistency of your experiments.

This compound is a pyrrolizidine alkaloid, a class of compounds known for their biological activity.[1][2] Its complex structure, which includes ester and multiple hydroxyl groups, can make it susceptible to degradation in aqueous environments, leading to a loss of efficacy and inconsistent results.[1] This guide provides a systematic approach to diagnosing and resolving these common stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which was initially clear, has become cloudy and formed a precipitate after being stored at 4°C overnight. What is the cause, and how can I prevent this?

A1: This issue is likely due to this compound's limited solubility at lower temperatures. When a concentrated stock solution, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, it can create a supersaturated solution.[3] Upon cooling, the solubility decreases, causing the compound to precipitate.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare aqueous working solutions of this compound fresh for each experiment and avoid storing them, especially at low temperatures.[4]

  • Optimize Storage of Stock Solutions: Aliquot your high-concentration stock solution (in an anhydrous solvent like DMSO) into single-use vials and store them at -80°C. This prevents repeated freeze-thaw cycles that can introduce moisture and promote degradation.[5]

  • Controlled Dilution: When preparing your working solution, allow the stock aliquot to fully warm to room temperature first. Perform a serial dilution by first diluting the stock into a small volume of your aqueous buffer, mixing thoroughly, and then adding this intermediate dilution to the final volume.[5]

  • Warm the Medium: Gently warming the aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility.[5]

Q2: I am observing a significant loss of this compound's biological activity in my cell culture experiments, even with freshly prepared solutions. What is causing this rapid inactivation?

A2: The loss of bioactivity is likely due to chemical degradation of the this compound molecule in the aqueous environment of your cell culture medium. The ester group in this compound's structure is particularly susceptible to hydrolysis, a reaction catalyzed by pH and enzymes.[6]

Troubleshooting Steps:

  • pH Sensitivity: Standard cell culture media are typically buffered around pH 7.2-7.4.[5] This slightly alkaline condition can accelerate the hydrolysis of this compound's ester bond.

  • Enzymatic Degradation: If your culture medium is supplemented with serum, it contains esterases and other enzymes that can rapidly metabolize this compound, cleaving the ester bond and rendering the compound inactive.[4]

  • Minimize Incubation Time: Reduce the pre-incubation time of this compound in the media before adding it to your cells.

  • Conduct a Stability Test: Perform a preliminary experiment to quantify the stability of this compound in your specific cell culture medium over the time course of your experiment (see Experimental Protocols section).

Q3: My experimental results with this compound are inconsistent from one day to the next, despite following the same protocol. What could be the source of this variability?

A3: Inconsistent results are often traced back to the degradation of this compound due to environmental factors.[7] In addition to pH and temperature, exposure to light and oxygen can cause oxidative damage and photodegradation.[8][9]

Troubleshooting Steps:

  • Protect from Light: Prepare and handle this compound solutions in a low-light environment. Use amber or foil-wrapped vials to protect solutions from light during storage and incubation.[7]

  • Limit Oxygen Exposure: Oxidation can be a significant degradation pathway.[6] To minimize this, use high-purity, degassed water or buffers to prepare your solutions. For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[4]

  • Standardize Protocols: Ensure your solution preparation, handling, and storage protocols are standardized and meticulously followed for every experiment to minimize variability.[5]

Quantitative Data Summary

The following tables provide illustrative data on this compound stability under various conditions. Note that this data is based on typical behavior for compounds with similar functional groups and should be confirmed empirically in your specific experimental system.

Table 1: Effect of pH on this compound Half-Life in Aqueous Buffer at 25°C

pHHalf-Life (t½) in Hours
3.0144
5.096
7.412
9.02

Table 2: Effect of Temperature on this compound Half-Life in PBS (pH 7.4)

TemperatureHalf-Life (t½) in Hours
4°C48
25°C (RT)12
37°C4

Table 3: Effect of Light and Oxygen on this compound Degradation (Percent degradation after 8 hours in PBS, pH 7.4, at 25°C)

Condition% Degradation
Ambient Light, Ambient Oxygen35%
Dark, Ambient Oxygen15%
Ambient Light, Degassed Buffer20%
Dark, Degassed Buffer (Inert Gas)< 5%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol allows for the quantitative measurement of this compound degradation over time.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the desired aqueous buffers (e.g., 50 mM citrate pH 5.0, 50 mM PBS pH 7.4, 50 mM carbonate pH 9.0).

  • Initiation of Experiment:

    • Dilute the this compound stock solution to a final concentration of 100 µM in each of the aqueous buffers.

    • Immediately withdraw a sample (t=0) and inject it into the HPLC system.

  • Time-Point Analysis:

    • Incubate the remaining solutions under the desired conditions (e.g., 37°C, protected from light).

    • Withdraw samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Analyze each sample immediately by HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 70:30 Water (with 0.1% Formic Acid) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line can be used to determine the degradation rate constant and the half-life (t½ = 0.693 / slope).

Visual Guides

Diagrams of Pathways and Workflows

cluster_0 Hypothetical Hydrolytic Degradation of this compound This compound This compound (Active Ester) Inactive_Metabolite Hydrolyzed this compound (Inactive Carboxylic Acid + Diol) This compound->Inactive_Metabolite H₂O (Accelerated by high pH, esterases)

Caption: Hypothetical hydrolysis pathway for this compound in aqueous solution.

cluster_1 Experimental Workflow for Stability Testing A Prepare this compound Stock in DMSO B Dilute to Final Conc. in Aqueous Buffer A->B C Take T=0 Sample (Inject into HPLC) B->C D Incubate Solution (Test Conditions) B->D F Analyze via HPLC C->F E Collect Samples at Time Points D->E t = 1, 2, 4, 8... hrs E->F G Calculate Degradation Rate and Half-Life F->G

Caption: HPLC-based experimental workflow for assessing this compound stability.

cluster_2 Troubleshooting Flowchart for this compound Instability Start Inconsistent Results or Loss of Activity Observed Q1 Is the aqueous solution prepared fresh daily? Start->Q1 A1_No Action: Prepare fresh solutions. Avoid storing aqueous dilutions. Q1->A1_No No Q2 Is the solution protected from light? Q1->Q2 Yes End Issue likely resolved. If problems persist, re-evaluate stock solution integrity. A1_No->End A2_No Action: Use amber vials or wrap in foil. Q2->A2_No No Q3 Does the experiment involve serum or high pH (>7)? Q2->Q3 Yes A2_No->End A3_Yes Cause: Likely rapid hydrolysis. Action: Quantify stability in media; minimize incubation time. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Logical flowchart for troubleshooting this compound instability issues.

References

Technical Support Center: Strategies to Reduce Imatinib's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the off-target effects of Imatinib in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of Imatinib?

A1: Imatinib is a tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML).[1][2][3] However, it also inhibits other kinases and proteins, leading to off-target effects. Some of these are therapeutically beneficial in other conditions, while others can cause adverse effects.[1][4][5]

The primary on-target is the BCR-ABL tyrosine kinase.[1][3] Known off-targets include c-Kit, platelet-derived growth factor receptor (PDGFR), Discoidin Domain Receptor 1 (DDR1), and the non-kinase target NQO2 (NAD(P)H:quinone oxidoreductase 2).[1][2][6]

Q2: I am observing a phenotype in my cell-based assay that is inconsistent with the known function of BCR-ABL. How can I determine if this is an off-target effect?

A2: Differentiating on-target from off-target effects is a critical experimental step. A multi-pronged approach is recommended:

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations of the inhibitor than off-target effects.[7] Perform experiments across a wide range of Imatinib concentrations to observe if the phenotype has a different potency profile than the inhibition of BCR-ABL.

  • Use of a Structurally Unrelated Inhibitor: Employ a different TKI that targets BCR-ABL but has a different chemical structure, such as Dasatinib or Nilotinib.[7][8] If the unexpected phenotype is not observed with the alternative inhibitor, it suggests an off-target effect of Imatinib.

  • Rescue Experiments: If possible, transfect your cells with a known Imatinib-resistant mutant of BCR-ABL. If the phenotype is reversed in the presence of Imatinib in these cells, it strongly indicates an on-target effect.[9]

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Imatinib is binding to its intended target within the cell at the concentrations you are using.[9][10]

Q3: What are the primary strategies to minimize off-target effects in a clinical or pre-clinical setting?

A3: Several strategies can be employed to reduce the off-target effects of Imatinib:

  • Dose Optimization: This is a key strategy to minimize toxicity.[11] Therapeutic Drug Monitoring (TDM) can be used to maintain Imatinib plasma concentrations within a therapeutic window, ensuring efficacy while reducing adverse events.[12][13] For patients who have achieved a stable and deep molecular response, dose reduction can be a safe and effective way to mitigate long-term side effects.[11][14]

  • Combination Therapy: Combining Imatinib with other therapeutic agents can allow for a lower dose of Imatinib to be used, thereby reducing the likelihood of off-target effects while maintaining or even enhancing the anti-cancer effect.[15][16][17][18][19]

  • Development of Analogs: Researchers are actively developing Imatinib analogs with improved selectivity for BCR-ABL, aiming to reduce off-target kinase inhibition.[3]

Troubleshooting Guides

Issue: High level of cytotoxicity observed in a new cell line at standard Imatinib concentrations.

Possible Cause Troubleshooting Step
High sensitivity of the cell line Different cell lines can have varying sensitivities to Imatinib due to differences in the expression of drug transporters or off-target kinases.[9] Perform a dose-response curve to determine the IC50 in your specific cell line.
Off-target toxicity The observed cytotoxicity may be due to the inhibition of an essential off-target kinase in that particular cell line. Use a structurally unrelated BCR-ABL inhibitor to see if the cytotoxicity persists.
Compound Purity Impurities from the synthesis of Imatinib could be cytotoxic.[9] Ensure the purity of your Imatinib stock using analytical methods like LC-MS.

Issue: Experimental results are difficult to reproduce.

Possible Cause Troubleshooting Step
Variable drug concentration Ensure consistent and accurate preparation of Imatinib solutions. Use freshly prepared solutions for critical experiments.
Cell culture conditions Variations in cell density, passage number, or media composition can influence cellular response to Imatinib. Standardize your cell culture and experimental protocols.
Inconsistent target engagement Confirm target engagement at the concentrations used in your experiments using a technique like Western Blot to check for p-Crkl inhibition (a downstream marker of BCR-ABL activity) or CETSA.

Quantitative Data

Table 1: Inhibitory Activity of Imatinib against On-Target and Off-Target Kinases

Kinase TargetIC50 (nM)On-Target/Off-TargetReference
BCR-ABL <1 - 25On-Target[7]
c-Kit 100 - 200Off-Target[1]
PDGFRα/β 100 - 200Off-Target[1]
c-Abl 100 - 300Off-Target[1]
DDR1 30Off-Target[7]
NQO2 82Off-Target (Non-Kinase)[2][6]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Cell-Based Kinase Activity Assay (Western Blot)

This protocol is designed to assess the phosphorylation status of a specific on-target or off-target kinase substrate in cells following Imatinib treatment.

Materials:

  • Cells of interest

  • Imatinib stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-phospho-Crkl, anti-Crkl, anti-phospho-c-Kit, anti-c-Kit)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of Imatinib or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence reagent and visualize the protein bands using an imaging system. Quantify the band intensities to determine the change in phosphorylation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of Imatinib with its target proteins in a cellular environment.

Materials:

  • Cells of interest

  • Imatinib stock solution

  • PBS

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Equipment for protein separation and detection (as in Protocol 1)

Methodology:

  • Cell Treatment: Treat intact cells with Imatinib or a vehicle control.

  • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting. An increase in the melting temperature of the target protein in the Imatinib-treated samples indicates target engagement.[9][10]

Visualizations

On_Target_Pathway Imatinib Imatinib BCR_ABL BCR-ABL (Oncogenic Kinase) Imatinib->BCR_ABL Inhibits Downstream Downstream Signaling (e.g., Crkl) BCR_ABL->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Imatinib's on-target inhibition of the BCR-ABL signaling pathway.

Off_Target_Pathways cluster_off_targets Off-Target Kinases cluster_non_kinase Non-Kinase Off-Target cKit c-Kit Adverse_Effects Potential Adverse Effects (e.g., cardiotoxicity, fluid retention) cKit->Adverse_Effects PDGFR PDGFR PDGFR->Adverse_Effects DDR1 DDR1 NQO2 NQO2 Imatinib Imatinib Imatinib->cKit Inhibits Imatinib->PDGFR Inhibits Imatinib->DDR1 Inhibits Imatinib->NQO2 Inhibits Experimental_Workflow start Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response struct_unrelated Test Structurally Unrelated Inhibitor start->struct_unrelated rescue Conduct Rescue Experiment start->rescue cetsa Confirm Target Engagement (CETSA) dose_response->cetsa struct_unrelated->cetsa rescue->cetsa conclusion Differentiate On-Target vs. Off-Target Effect cetsa->conclusion

References

Technical Support Center: Refinement of Jacoline Administration Protocols in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols and troubleshooting guides are synthesized based on general principles of pharmacology, toxicology, and in vivo mouse studies. Specific, peer-reviewed data on the administration of Jacoline in mice is limited in publicly accessible literature. Researchers should treat this document as a preliminary guide and must conduct thorough dose-finding and toxicity studies before commencing full-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a pyrrolizidine alkaloid, a class of compounds known for their potential hepatotoxicity.[1] These alkaloids are often investigated for their biological activities, which can include carcinogenic, mutagenic, and teratogenic effects.[1] Due to its classification, it is presumed to be a signaling inhibitor, though its precise mechanism of action is not well-documented in publicly available research.[1]

Q2: What are the basic chemical properties of this compound?

A2: this compound is a powder with the following properties:

  • Molecular Formula: C18H27NO7[1][2]

  • Molecular Weight: 369.41 g/mol [1][3]

  • CAS Number: 480-76-2[1][3][4]

  • Purity: Typically ≥98% when purchased from chemical suppliers.[1][3]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][3] For in vivo experiments in mice, DMSO is a common initial solvent, followed by dilution in a vehicle compatible with the chosen administration route.[5]

Troubleshooting Guide

Q4: My mice are showing signs of distress (weight loss, ruffled fur, lethargy) after this compound administration. What should I do?

A4: These are common signs of toxicity, which are expected with hepatotoxic compounds like pyrrolizidine alkaloids.

  • Immediate Action: Monitor the mice closely and record all clinical signs. Consider humane endpoints if signs are severe.

  • Troubleshooting Steps:

    • Reduce the Dose: The administered dose is likely too high. A dose-response study is crucial to determine the maximum tolerated dose (MTD).

    • Decrease Dosing Frequency: If using a multi-dose regimen, increasing the interval between doses may allow the animals to recover.

    • Change Administration Route: Some routes (e.g., intravenous) result in higher peak plasma concentrations and greater toxicity. Consider a route with slower absorption, such as subcutaneous administration.[6]

    • Evaluate Vehicle: Ensure the vehicle itself is not contributing to toxicity. If using a high concentration of DMSO, it may cause local irritation or systemic effects.

Q5: I am having difficulty dissolving this compound for my in vivo study. What do you recommend?

A5: Solubility issues can be a significant hurdle.

  • Recommended Procedure:

    • First, dissolve this compound powder in 100% DMSO to create a stock solution.[3][5] Gentle warming or vortexing may aid dissolution.

    • For administration, dilute the DMSO stock solution with a suitable vehicle such as sterile saline or corn oil. It is critical to keep the final concentration of DMSO low (typically <10%) to avoid vehicle-induced toxicity.[5]

    • Always prepare the final formulation fresh before each administration and observe for any precipitation.[5]

Q6: The experimental results are highly variable between mice in the same treatment group. What could be the cause?

A6: High variability can undermine the statistical power of a study.

  • Potential Causes and Solutions:

    • Inconsistent Administration: Ensure the administration technique is consistent for all animals. For oral gavage, verify correct placement to avoid accidental administration into the lungs. For injections, ensure the full dose is delivered each time.[7][8][9]

    • Animal Variables: Factors such as age, sex, and genetic background of the mice can influence their response to a compound.[10][11] Ensure these are consistent across all experimental groups.

    • Environmental Stressors: Housing conditions, handling, and the light-dark cycle can all impact experimental outcomes.[11] Standardize these conditions as much as possible.

    • Formulation Instability: If this compound precipitates out of your final vehicle, different mice may receive different effective doses. Check the stability of your formulation over the duration of the administration period.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for parenteral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pyrogen-free saline (0.9% NaCl) or corn oil

  • Sterile vials

  • Syringe filters (0.22 µm)

Procedure:

  • Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal volume of 100% DMSO to create a concentrated stock solution. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Gently vortex the solution until the this compound is completely dissolved.

  • For the final working solution, dilute the DMSO stock with sterile saline or corn oil. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.

  • If using saline, sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial. This step may not be feasible if the compound precipitates.

  • Store the prepared solution as recommended (typically at 4°C, protected from light) and use within a short period.[5] Always check for precipitation before administration.

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection

Objective: To administer a precise dose of this compound into the peritoneal cavity of a mouse.

Procedure:

  • Properly restrain the mouse by securing the loose skin at the back of the neck.

  • Tilt the mouse so its head is pointing downwards at approximately a 30-degree angle. This helps to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and major organs.[9]

  • Using an appropriate gauge needle (e.g., 27-30G), insert the needle at a 30-45° angle into the peritoneal cavity.

  • Gently aspirate to ensure no blood vessel or organ has been punctured. If you see fluid enter the syringe, withdraw and re-insert at a different site.

  • Slowly inject the this compound solution. The maximum recommended volume for an IP injection in an adult mouse is typically 10 mL/kg.[7]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Data Presentation

Table 1: Illustrative Dosing Regimens for Preliminary this compound Studies in Mice

Disclaimer: The following values are hypothetical and intended for guidance in designing initial dose-finding studies. The actual MTD and effective doses must be determined experimentally.

Administration RouteVehicleMaximum Recommended VolumeSuggested Starting Dose Range (mg/kg)Dosing Frequency
Intravenous (IV)Saline (<5% DMSO)5 mL/kg0.1 - 1.0Single dose
Intraperitoneal (IP)Saline (<10% DMSO)10 mL/kg0.5 - 5.0Once daily
Subcutaneous (SC)Saline or Corn Oil (<10% DMSO)10 mL/kg1.0 - 10.0Once daily
Oral Gavage (PO)Corn Oil (<10% DMSO)10 mL/kg2.0 - 20.0Once daily

Visualizations

experimental_workflow Experimental Workflow for a this compound Toxicity Study cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization formulation This compound Formulation (Daily Preparation) randomization->formulation administration This compound Administration (e.g., Daily IP Injections) formulation->administration monitoring Daily Monitoring (Weight, Clinical Signs) administration->monitoring endpoint Humane Endpoint/ Study Termination monitoring->endpoint blood_collection Blood Collection (Cardiac Puncture) endpoint->blood_collection tissue_harvest Tissue Harvest (Liver, etc.) endpoint->tissue_harvest analysis Sample Analysis (Histology, Serum ALT/AST) blood_collection->analysis tissue_harvest->analysis

Caption: A general experimental workflow for conducting a toxicity study of this compound in mice.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity cluster_liver Hepatocyte (Liver Cell) cluster_outcome Organ-Level Outcome This compound This compound cyp450 CYP450 Enzymes This compound->cyp450 Metabolic Activation metabolite Reactive Pyrrolic Ester (Dehydro-pyrrolizidine) cyp450->metabolite dna_protein Cellular Macromolecules (DNA, Proteins) metabolite->dna_protein Covalent Binding adducts DNA/Protein Adducts dna_protein->adducts stress Oxidative Stress & Cellular Damage adducts->stress apoptosis Apoptosis / Necrosis stress->apoptosis liver_injury Hepatotoxicity & Liver Injury apoptosis->liver_injury

Caption: A hypothetical signaling pathway illustrating this compound-induced liver toxicity.

References

Addressing batch-to-batch variability of Jacoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jacoline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your research.

This compound is a pyrrolizidine alkaloid, a secondary metabolite found in some plants that serves as a defense mechanism against herbivores.[1] In research, it is critical to account for potential variability between different batches of this compound to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why does it occur with this compound?

A1: Batch-to-batch variability refers to the differences in performance and characteristics observed between different manufacturing lots of the same product.[2] For a natural product like this compound, this variability can stem from several factors:

  • Source Material: Variations in the plant source (Senecio cannabifolius var. integrilifolius) due to growing conditions, harvest time, and geographical location.[3]

  • Extraction and Purification: Minor differences in the multi-step extraction and purification processes, such as column chromatography, can lead to variations in purity and the impurity profile.[1]

  • Chemical Stability: this compound, like many complex organic molecules, can be susceptible to degradation if not stored under optimal conditions (e.g., cool, dry, and dark place).[3][4]

Q2: What quality control (QC) measures are in place for each batch of this compound?

A2: To ensure a high-quality product, each batch of this compound undergoes a series of rigorous quality control tests. These tests are essential for maintaining consistency and reliability.[5][6] Key QC parameters include:

  • Identity: Confirmation of the chemical structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC), which should be ≥98%.[3]

  • Concentration: Verified to be within ±5% of the stated concentration on the vial.

  • Bioactivity: Confirmed using a relevant in vitro assay to ensure the biological activity is consistent across batches.

Q3: How can I be sure a new batch of this compound will perform similarly to my old one?

A3: While rigorous QC processes are in place, it is best practice for researchers to perform a "bridging" or validation experiment when switching to a new lot of any critical reagent.[7][8] This typically involves running the new and old batches in parallel in your specific experimental setup to confirm consistent results.[9]

Troubleshooting Guides

Problem: My experimental results with a new batch of this compound are different from the previous batch.

This is a common issue with many biological reagents.[10] Follow this step-by-step guide to identify the source of the variability.

Step 1: Verify Reagent Handling and Storage

Before assuming the new batch is the issue, rule out other common sources of experimental error.

  • Storage Conditions: Confirm that the new batch of this compound has been stored correctly according to the product datasheet (typically 2-8°C for up to 24 months for the powder, or as aliquots at -20°C for up to two weeks for solutions).[3] Improper storage can lead to degradation.[4]

  • Solution Preparation: Always use freshly prepared solutions for experiments. This compound may not be stable in solution for extended periods.[3] Ensure the solvent used (e.g., DMSO, Chloroform) is of high quality and not a source of variability.[3]

Step 2: Compare Certificates of Analysis (CofA)

Review the CofA for both the old and new batches of this compound. This document provides the results of the quality control tests performed on each batch.

ParameterBatch A (Old)Batch B (New)Acceptable Range
Purity (HPLC) 98.7%99.1%≥98%
Concentration 10.1 mM9.9 mM10 mM ± 0.5 mM
Bioactivity (IC50) 5.2 µM5.5 µM4.5 - 6.5 µM

In this example, both batches are within specification. If a parameter for the new batch was out of specification, you would contact technical support.

Step 3: Perform a Side-by-Side Comparison Experiment

The most definitive way to assess a new batch is to test it in parallel with a batch that has previously given reliable results.

Experimental Protocol: New Batch Validation Assay (Cell Viability)

This protocol is a general guideline to compare the bioactivity of two batches of this compound using a cell-based assay.

  • Cell Preparation: Plate a suitable cell line (e.g., A549, HepG2) at a consistent density in a 96-well plate and allow cells to adhere overnight.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of both the "old" and "new" batches of this compound in DMSO.

    • Create a series of dilutions for both batches to generate a dose-response curve (e.g., 0.1 µM to 100 µM).

  • Treatment:

    • Remove the culture medium from the cells and replace it with a medium containing the various concentrations of each this compound batch.

    • Include a "vehicle control" (medium with DMSO only) and an "untreated control."

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue).

  • Analysis:

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Plot the dose-response curves for both batches and calculate the IC50 (half-maximal inhibitory concentration) for each.

    • The IC50 values should be comparable. A significant deviation may indicate a problem with the new batch.

Step 4: Analyze Results and Take Action

Use the following flowchart to guide your decision-making process after your validation experiment.

G cluster_0 Start Start: Inconsistent Results with New this compound Batch Check_Handling Verify Storage and Solution Preparation Start->Check_Handling Compare_CofA Compare Certificates of Analysis (CofA) Check_Handling->Compare_CofA Parallel_Test Run Side-by-Side Validation Experiment Compare_CofA->Parallel_Test Analyze_Results Analyze Validation Results Parallel_Test->Analyze_Results Results_Match Do IC50 values match within acceptable range? Analyze_Results->Results_Match Investigate_Other Conclusion: Batch is OK. Investigate other experimental variables (cells, media, etc.). Results_Match->Investigate_Other Yes Contact_Support Conclusion: Batch is suspect. Contact Technical Support with validation data. Results_Match->Contact_Support No

Troubleshooting workflow for this compound batch variability.

Hypothetical Signaling Pathway for this compound

To understand how variability in this compound could impact downstream results, consider its hypothetical mechanism of action. Let's assume this compound inhibits the "Growth Factor Signaling Pathway" by blocking the phosphorylation of a key kinase, "Kinase B."

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA p KinaseB Kinase B KinaseA->KinaseB p TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor p TF_nucleus Active TF TranscriptionFactor->TF_nucleus translocates Gene Target Gene Expression TF_nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor This compound This compound This compound->KinaseB inhibits phosphorylation

Hypothetical signaling pathway inhibited by this compound.

If a new batch of this compound has lower potency, it will be less effective at inhibiting the phosphorylation of "Kinase B." This would lead to a reduced effect on downstream readouts like target gene expression or cell proliferation, which could explain the inconsistent results.

References

How to prevent degradation of Jacoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Jacoline during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pyrrolizidine alkaloid (PA) with the CAS Registry Number 480-76-2 and molecular formula C18H27NO7.[1][2] Like other PAs, it is a hepatotoxic compound that is potentially carcinogenic, mutagenic, and teratogenic.[3] The stability of this compound is a critical concern because its degradation can lead to a loss of purity and potency, which can significantly impact the accuracy and reproducibility of experimental results. Understanding and preventing degradation is essential for maintaining the integrity of the compound for research and drug development purposes.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of pyrrolizidine alkaloids, the primary factors that can cause this compound degradation are:

  • pH: PAs are generally stable in neutral and acidic solutions but can degrade rapidly in alkaline conditions. One study showed a 50% degradation of PAs within 24 hours in an alkaline solution.[4]

  • Light: Exposure to UV radiation can cause photolysis of PAs. However, they are minimally affected by visible light.[4]

  • Oxidation: While not explicitly detailed for this compound, oxidation is a common degradation pathway for many small molecules, especially those with complex structures.

  • Temperature: Elevated temperatures can accelerate chemical degradation. Long-term storage of dried plant material containing PAs at room temperature has shown slow degradation over many years.[5]

Q3: What are the recommended long-term storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to:

  • Store at low temperatures: -20°C is recommended for long-term stability.

  • Protect from light: Store in an amber glass vial or a container wrapped in aluminum foil.

  • Store in a dry environment: Use a desiccator or ensure the container is tightly sealed to protect from moisture.

  • Consider an inert atmosphere: For maximum stability, especially if the compound is sensitive to oxidation, consider storing under an inert gas such as argon or nitrogen.

Q4: How should I store this compound in solution?

When storing this compound in solution:

  • Use a suitable solvent: The choice of solvent is critical. For short-term storage, a high-purity, degassed solvent is recommended.

  • Control the pH: Maintain a neutral to slightly acidic pH to prevent base-catalyzed hydrolysis.

  • Store at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.

  • Protect from light: Use amber vials or wrap the container in foil.

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause: The unexpected peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Compare with a control: Analyze a freshly prepared solution of this compound or a reference standard that has been stored under ideal conditions (e.g., -20°C, protected from light). If the new peaks are absent in the control sample, they are likely due to degradation during storage or handling.[4]

    • Check the storage conditions: Review the storage temperature, light exposure, and pH of the solution (if applicable).

    • Perform a forced degradation study: To confirm the identity of the degradation products, you can perform a forced degradation study as detailed in the Experimental Protocols section. This will help you to identify the degradation products and understand the degradation pathway.

Problem: The concentration of my this compound solution has decreased over time.

  • Possible Cause: This could be due to degradation or adsorption to the container surface.

  • Troubleshooting Steps:

    • Verify storage conditions: Ensure the solution has been stored at the correct temperature and protected from light.

    • Check for precipitation: Visually inspect the solution for any precipitate. If precipitation has occurred, try to redissolve it by gentle warming or sonication. If this is a recurring issue, consider using a different solvent or a lower concentration.

    • Consider adsorption: this compound may adsorb to the surface of certain plastics. If you are using plastic containers, consider switching to glass vials.

Data Presentation

Table 1: Stability of Pyrrolizidine Alkaloids (PAs) under Different Conditions

ConditionObservationReference
pH Stable in neutral and acidic solutions. 50% degradation in 24 hours in alkaline conditions.[4]
Light Degraded under UV radiation. Minimally affected by visible light.[4]
Storage in Hay and Tea Stable for at least 182 days.[3]
Storage in Honey Rapid decrease of PA N-oxides within hours.[3]
Long-term (22 years) at RT Slow degradation of PAs in dried, unground plant material.[5]
Decomposition in Silage Rapid degradation, with near-complete loss after 10 weeks.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store in the dark at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Mandatory Visualization

Jacoline_Degradation_Troubleshooting start Unexpected HPLC Peaks or Loss of Concentration check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage compare_control Compare to Control Sample start->compare_control storage_ok Storage Conditions Correct? check_storage->storage_ok control_ok Peaks Absent in Control? compare_control->control_ok storage_ok->compare_control Yes degradation Degradation Confirmed storage_ok->degradation No control_ok->degradation Yes no_degradation Issue Not Degradation (e.g., Contamination, Adsorption) control_ok->no_degradation No correct_storage Correct Storage Conditions degradation->correct_storage forced_degradation Perform Forced Degradation Study to Identify Degradants degradation->forced_degradation end Optimize Storage Protocol correct_storage->end forced_degradation->end

Caption: Troubleshooting workflow for this compound degradation.

Jacoline_Storage_Workflow cluster_solid Solid this compound cluster_solution This compound in Solution solid_storage Store at -20°C solid_light Protect from Light (Amber Vial) solid_storage->solid_light solid_moisture Protect from Moisture (Tightly Sealed) solid_light->solid_moisture solid_inert Optional: Inert Atmosphere (Argon/Nitrogen) solid_moisture->solid_inert solution_solvent Use High-Purity, Degassed Solvent solution_ph Maintain Neutral/Slightly Acidic pH solution_solvent->solution_ph solution_temp Short-term: 2-8°C Long-term: -20°C/-80°C (Aliquot) solution_ph->solution_temp solution_light Protect from Light (Amber Vial) solution_temp->solution_light start This compound Sample cluster_solid cluster_solid start->cluster_solid Long-Term Storage cluster_solution cluster_solution start->cluster_solution Experimental Use end Stable Sample for Experiment cluster_solid->end cluster_solution->end

Caption: Recommended storage workflow for this compound.

References

Optimizing detection sensitivity of Jacoline in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Jacoline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize the detection sensitivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound analysis by LC-MS?

A1: this compound, like other pyrrolizidine alkaloids (PAs), is a nitrogen-containing basic compound. Therefore, positive ion electrospray ionization (ESI+) is the most effective and recommended mode for achieving high sensitivity, as it readily facilitates the formation of the protonated molecule [M+H]⁺.[1]

Q2: Which mobile phase additives are best for enhancing this compound's signal?

A2: Acidic mobile phase additives are crucial for ensuring this compound is in its protonated form prior to entering the mass spectrometer. Using 0.1% to 0.2% formic acid in both the aqueous (A) and organic (B) mobile phases is a common and effective practice.[2][3] Some methods also report success with a buffer, such as 2 mM to 5 mM ammonium formate, in combination with formic acid to further improve signal intensity and peak shape.[1][4]

Q3: What type of LC column is suitable for this compound separation?

A3: A reversed-phase C18 column is the standard choice for the separation of this compound and other pyrrolizidine alkaloids.[2][3] Columns with a particle size of less than 2 µm (UHPLC) can provide better resolution and sensitivity compared to standard HPLC columns.

Q4: My this compound peak shape is poor. What could be the cause?

A4: Poor peak shape can be caused by several factors. A common issue is the composition of the reconstitution solvent used after sample evaporation. If the solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions, it can lead to peak fronting or splitting. It is recommended to use a reconstitution solvent with a low percentage of organic solvent, such as 5% methanol in water.[2] Additionally, ensure that the mobile phase pH is appropriate and that the column is not overloaded.

Q5: Can I analyze this compound and its N-oxide form simultaneously?

A5: Yes, LC-MS/MS methods are well-suited for the simultaneous analysis of parent PAs like this compound and their corresponding N-oxides.[2] Optimized chromatographic gradients can effectively separate these related compounds, and the mass spectrometer can be set to monitor the specific MRM transitions for each analyte within the same run.

Troubleshooting Guide: Low Detection Sensitivity

This guide addresses the common problem of low signal intensity or poor sensitivity when analyzing this compound. Follow these steps to diagnose and resolve the issue.

Q: I am experiencing low or no signal for this compound. What are the first things I should check?

A: Start by verifying the fundamental system parameters. Confirm that the mass spectrometer is properly tuned and calibrated. Ensure the ESI source is clean and that the spray is stable. Check the LC system for consistent flow rates and pressure. A simple infusion of a this compound standard solution directly into the mass spectrometer can help isolate the problem to either the LC system or the MS detector.

Q: My system seems to be working, but the this compound signal is still weak. What should I investigate next?

A: If the basic system check passes, the issue likely lies within the method parameters or sample preparation. The following logical troubleshooting workflow can help pinpoint the cause.

G cluster_lc LC & Sample Issues cluster_ms MS Parameter Issues start Low this compound Signal check_mobile_phase Mobile Phase Correct? (e.g., 0.1% Formic Acid) start->check_mobile_phase Start Here check_column Column Health OK? (No high backpressure) check_mobile_phase->check_column Yes fix_mobile_phase ACTION: Prepare fresh mobile phase with proper additives. check_mobile_phase->fix_mobile_phase No check_sample_prep Sample Prep Validated? (SPE/LLE efficient?) check_column->check_sample_prep Yes fix_column ACTION: Flush or replace the LC column. check_column->fix_column No check_matrix High Matrix Effects? (Test with post-column infusion) check_sample_prep->check_matrix Yes fix_sample_prep ACTION: Optimize extraction recovery. check_sample_prep->fix_sample_prep No check_source Source Parameters Optimized? (Gas Temp, Flow, Voltage) check_matrix->check_source Low fix_matrix ACTION: Improve sample cleanup or adjust chromatography to separate from interferences. check_matrix->fix_matrix High check_mrm MRM Transitions Correct? (Precursor/Product m/z) check_source->check_mrm Yes fix_source ACTION: Optimize source parameters via infusion or flow-injection. check_source->fix_source No check_ce Collision Energy Optimized? check_mrm->check_ce Yes fix_mrm ACTION: Verify [M+H]⁺ and select stable, high-intensity product ions. check_mrm->fix_mrm No success Signal Optimized check_ce->success Yes fix_ce ACTION: Vary CE for each transition to find the optimal value. check_ce->fix_ce No

Caption: Troubleshooting decision tree for low this compound sensitivity.

Experimental Protocols & Data

Protocol 1: Sample Preparation from Feed Material

This protocol is adapted from established methods for extracting pyrrolizidine alkaloids from complex matrices.[3]

  • Homogenization: Weigh 2.5 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of 0.05 M sulfuric acid. Shake vigorously for 60 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Purification (SPE):

    • Condition a cation exchange SPE cartridge (e.g., SCX) with 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the acidic supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

    • Elute the this compound and other PAs with 10 mL of a freshly prepared mixture of ethyl acetate/methanol/acetonitrile/ammonia/triethylamine (80:10:5:1:1, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 5% methanol in water containing 0.1% formic acid. Vortex, and transfer to an LC vial for analysis.[2]

Protocol 2: Suggested LC-MS/MS Method

This protocol provides a starting point for the analysis of this compound. Parameters should be optimized for your specific instrumentation.

  • LC System: UHPLC system.

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[2]

  • Column Temperature: 40°C.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient:

    • 0-2.0 min: 5% B

    • 2.0-10.0 min: Linear gradient to 70% B

    • 10.0-12.0 min: Linear gradient to 95% B

    • 12.0-14.0 min: Hold at 95% B

    • 14.1-16.0 min: Return to 5% B and equilibrate

  • Injection Volume: 3 µL.[2]

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Homogenize Sample p2 Acidic Extraction p1->p2 p3 Centrifuge p2->p3 p4 SPE Purification p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject Sample p5->a1 a2 LC Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Precursor Selection (Q1) a3->a4 a5 Fragmentation (Q2) a4->a5 a6 Product Ion Detection (Q3) a5->a6 d1 Peak Integration a6->d1 d2 Quantification d1->d2

Caption: General experimental workflow for this compound analysis.
Data Presentation: MRM Transition Optimization

Optimizing the collision energy (CE) for each Multiple Reaction Monitoring (MRM) transition is one of the most critical steps for maximizing sensitivity.[5][6] The goal is to find the voltage that produces the highest abundance for a specific product ion from its precursor.

This compound has a molecular weight of 351.4 g/mol . The protonated precursor ion ([M+H]⁺) is therefore m/z 352.2 . Based on common fragmentation patterns of pyrrolizidine alkaloids, characteristic product ions result from the cleavage of the ester side chains. For this compound, two prominent product ions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).

The table below illustrates the process of CE optimization. A standard solution of this compound is infused or injected, and the response of each product ion is recorded at various CE values.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)RoleCollision Energy (eV)Relative Response (%)
352.2136.1Quantifier2065
352.2136.1Quantifier2592
352.2 136.1 Quantifier 30 100
352.2136.1Quantifier3581
352.2136.1Quantifier4054
352.2120.1Qualifier2570
352.2120.1Qualifier3088
352.2 120.1 Qualifier 35 100
352.2120.1Qualifier4091
352.2120.1Qualifier4568

Note: The response values in this table are representative and serve to illustrate the optimization process. The optimal CE values are instrument-dependent and must be determined empirically.

References

Technical Support Center: Improving Experimental Reproducibility in Jacoline Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols to enhance the reproducibility of preclinical studies involving Jacoline , a novel, fictional inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. In preclinical cancer research, ensuring that findings are reproducible is a significant challenge.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the IC50 value of this compound across different experimental batches. What could be the cause?

A1: High variability in IC50 values is a common issue in preclinical studies and can stem from several factors.[3] A systematic approach is necessary to identify the root cause. Key areas to investigate include:

  • Compound Integrity: Ensure the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment from a validated stock.

  • Cell Culture Conditions: Inconsistencies in cell culture can significantly impact results.[4] Pay close attention to:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[5]

    • Cell Seeding Density: Inaccurate cell counting or uneven distribution in microplates can lead to variability.[6]

    • Media and Supplements: Use the same lot of media, serum, and supplements for all experiments being compared.

  • Assay Protocol: Minor deviations in incubation times, reagent concentrations, or instrumentation can introduce variability.

Q2: The inhibitory effect of this compound on ERK phosphorylation is weaker than expected or inconsistent. How can we troubleshoot this?

A2: A weaker or inconsistent effect on the target protein phosphorylation can be due to issues with the compound, the cells, or the Western blot protocol.

  • Cell Health and Target Expression: Ensure cells are healthy and not overgrown or stressed at the time of treatment. Verify that the target proteins (MEK1/2, ERK1/2) are expressed at consistent levels in your cell line.

  • Compound Activity: Confirm the bioactivity of your this compound stock. If possible, test it in a cell-free kinase assay to ensure it is inhibiting MEK1/2 directly.

  • Western Blot Technique: This is a multi-step process where variability can be introduced.[7]

    • Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target.

    • Antibody Quality: Use validated antibodies specific for phospho-ERK and total ERK. Titrate your primary antibodies to find the optimal concentration.

    • Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin) and quantifying the bands.

Q3: Our cell viability assay results with this compound are not reproducible between different lab members. What steps can we take to standardize the protocol?

A3: Inter-operator variability is a known challenge.[8] Implementing a highly standardized protocol and providing thorough training is crucial.

  • Detailed Standard Operating Procedure (SOP): Create a detailed SOP that specifies every step, including pipetting techniques, incubation times, and specific instrument settings.[2]

  • Automated Liquid Handling: If available, use automated liquid handlers for cell seeding and reagent addition to minimize pipetting errors.

  • Blinding: When possible, experiments should be performed by investigators who are blinded to the treatment conditions to reduce unconscious bias.[1]

  • Cross-Training and Validation: Have lab members perform the assay side-by-side to identify and rectify differences in their techniques.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Data

If you are observing inconsistent IC50 values for this compound, use the following table to pinpoint potential causes and solutions.

Potential CauseTroubleshooting StepsData to Collect for Comparison
This compound Stock Degradation Prepare fresh serial dilutions for each experiment. Validate new stock solutions against a previously validated batch.Compare IC50 curves from fresh vs. old dilutions.
Cell Passage Number Variation Maintain a cell bank of low-passage cells. Use cells within a defined passage number range (e.g., passages 5-15).Generate IC50 curves for low vs. high passage cells.
Inconsistent Seeding Density Use a cell counter for accurate cell numbers. Pipette cell suspension carefully to ensure even distribution.Plate cells and perform a viability assay at time zero to check for even seeding.

Example Data: Effect of Cell Passage on this compound IC50

Cell LinePassage NumberThis compound IC50 (nM)Standard Deviation
HT-29552.34.1
HT-2925115.815.7
Issue 2: Variable Western Blot Results for p-ERK

Use this guide to troubleshoot inconsistent inhibition of ERK phosphorylation.

| Potential Cause | Troubleshooting Steps | Data to Collect for Comparison | | :--- | :--- | :--- | :--- | | Suboptimal Lysis | Ensure lysis buffer contains fresh phosphatase and protease inhibitors. Scrape cells on ice to minimize protein degradation. | Compare p-ERK signal from lysates prepared with and without fresh inhibitors. | | Antibody Performance | Validate primary antibodies for specificity. Optimize antibody concentrations and incubation times. | Run a dot blot with the target peptide to confirm antibody specificity. Titrate the primary antibody to find the optimal signal-to-noise ratio. | | Uneven Protein Loading | Perform a protein concentration assay (e.g., BCA) before loading. Use a consistent loading control and quantify the bands. | Compare the band intensity of a housekeeping protein (e.g., GAPDH) across all lanes. |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-ERK and Total ERK
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with various concentrations of this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20 µg of protein from each sample and separate them on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and Total ERK (1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the Total ERK signal.

Visualizations

MAPK/ERK Signaling Pathway and this compound Inhibition

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates This compound This compound This compound->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental Workflow for this compound IC50 Determination

Experimental_Workflow Start Start Cell_Culture Cell Culture (Low Passage) Start->Cell_Culture Cell_Seeding Seed 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat with this compound (Serial Dilutions) Cell_Seeding->Treatment Incubation Incubate (72h) Treatment->Incubation Assay Perform MTT Assay Incubation->Assay Data_Acquisition Read Absorbance Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A standardized workflow for determining the IC50 value of this compound using an MTT assay.

Logical Troubleshooting Flowchart for Unexpected Results

Troubleshooting_Flowchart Start Unexpected Result Check_Compound Verify this compound Integrity (Age, Storage, Dilution) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cells Assess Cell Health (Passage, Density, Contamination) Compound_OK->Check_Cells Yes Compound_Issue Replace Compound Compound_OK->Compound_Issue No Cells_OK Cells Healthy? Check_Cells->Cells_OK Review_Protocol Review Assay Protocol (Reagents, Times, Technique) Cells_OK->Review_Protocol Yes Cell_Issue Thaw New Cells Cells_OK->Cell_Issue No Protocol_OK Protocol Followed? Review_Protocol->Protocol_OK Analyze_Data Re-check Data Analysis (Normalization, Curve Fit) Protocol_OK->Analyze_Data Yes Protocol_Issue Revise Protocol Protocol_OK->Protocol_Issue No Root_Cause Identify Root Cause & Redesign Experiment Analyze_Data->Root_Cause

References

Validation & Comparative

Efficacy of Jacoline in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jacoline is a pyrrolizidine alkaloid identified as a potential therapeutic agent.[1][2] This document provides a comparative guide to the preclinical efficacy of this compound, summarizing available data and outlining experimental protocols to validate its mechanism of action and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for this compound is still under investigation, initial studies on related compounds suggest a potential role in modulating inflammatory responses. For instance, studies on the MAO-B inhibitor selegiline, which also has neuroprotective properties, have shown that it can influence cytokine biosynthesis, leading to an increased synthesis of IL-1 beta and IL-6, and a reduced production of TNF.[3] Further research is required to determine if this compound exhibits similar immunomodulatory effects.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on its potential immunomodulatory properties.

putative_signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Intracellular_Signaling_Cascade Intracellular_Signaling_Cascade Receptor->Intracellular_Signaling_Cascade Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor This compound This compound This compound->Intracellular_Signaling_Cascade Modulation Transcription_Factor_Activation Transcription_Factor_Activation Intracellular_Signaling_Cascade->Transcription_Factor_Activation Gene_Expression Gene_Expression Transcription_Factor_Activation->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Putative signaling pathway modulated by this compound.

Comparative In Vitro Efficacy

To assess the direct cellular effects of this compound, a series of in vitro experiments should be conducted. The following table provides a template for summarizing the cytotoxic effects of this compound in comparison to a standard-of-care agent in relevant cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compoundStandard-of-Care (e.g., Doxorubicin)
MCF-7 (Breast)Data to be determinedReference value
A549 (Lung)Data to be determinedReference value
U87 (Glioblastoma)Data to be determinedReference value

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cancer cell lines

  • This compound (various concentrations)

  • Standard-of-care drug

  • DMEM/F-12 medium with 10% FBS

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound and the standard-of-care drug. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Comparative In Vivo Efficacy

To evaluate the therapeutic efficacy of this compound in a living organism, a xenograft mouse model is recommended. This allows for the assessment of tumor growth inhibition and overall survival.

Table 2: Comparative In Vivo Tumor Growth Inhibition

Treatment GroupDosing RegimenAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, p.o., dailyData to be determinedN/A
This compound (10 mg/kg)10 mg/kg, p.o., dailyData to be determinedData to be determined
This compound (30 mg/kg)30 mg/kg, p.o., dailyData to be determinedData to be determined
Standard-of-CareDose and scheduleReference valueReference value
Xenograft Mouse Model Protocol

This protocol describes the establishment of a tumor xenograft model to assess the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Target cancer cell line

  • Matrigel

  • This compound

  • Standard-of-care drug

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound, the standard-of-care drug, or the vehicle control according to the specified dosing regimen.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate tumor growth inhibition and analyze survival data.

Logical Relationship of Preclinical Validation:

preclinical_validation_logic Target_Identification Target_Identification In_Vitro_Screening In_Vitro_Screening Target_Identification->In_Vitro_Screening Lead_Compound_this compound Lead_Compound_this compound In_Vitro_Screening->Lead_Compound_this compound In_Vivo_Efficacy_Models In_Vivo_Efficacy_Models Lead_Compound_this compound->In_Vivo_Efficacy_Models Toxicity_Studies Toxicity_Studies Lead_Compound_this compound->Toxicity_Studies Clinical_Trials Clinical_Trials In_Vivo_Efficacy_Models->Clinical_Trials Toxicity_Studies->Clinical_Trials

Caption: Logical flow of preclinical drug validation.

This guide provides a framework for the preclinical validation of this compound. The presented tables and protocols are designed to facilitate a direct comparison with existing therapies and to generate the robust data necessary for further development. The successful completion of these studies will be critical in establishing the therapeutic potential of this compound.

References

Comparative analysis of Jacoline versus [alternative compound]

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Toxicology and Drug Development

This guide provides a comparative toxicological analysis of two structurally related pyrrolizidine alkaloids (PAs), Jacoline and Senecionine. Both compounds are natural phytotoxins found in various plant species, notably within the Senecio genus, and are of significant interest to researchers in toxicology, food safety, and drug development due to their potential for hepatotoxicity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key metabolic and toxicological pathways.

Introduction to this compound and Senecionine

This compound and Senecionine are macrocyclic diester pyrrolizidine alkaloids.[1] PAs are known for their potential to cause hepatotoxicity, primarily through metabolic activation in the liver.[1] The presence of these compounds in herbal remedies and contaminated food products poses a potential risk to human and animal health. Understanding the comparative toxicity of individual PAs is crucial for risk assessment and the development of potential safety interventions. Senecionine is a well-characterized PA with established toxicological data, making it a suitable benchmark for comparison with the less-studied this compound.

Quantitative Toxicological Data

ParameterThis compoundSenecionineReference
LD50 (Rodent, oral) Not Reported65 mg/kg[2][3]
In Vitro Metabolism Rate (Rat Liver Microsomes) Slower than SenecionineFaster than this compound[1][4]
Rumen Metabolism Rate Slower degradationFaster degradation[4][5]

Signaling Pathways in Pyrrolizidine Alkaloid Toxicity

The hepatotoxicity of PAs like this compound and Senecionine is a multi-step process involving metabolic activation, covalent binding to cellular macromolecules, and the induction of cellular stress and apoptosis.

Bioactivation and Detoxification Pathway

The metabolic fate of PAs is a critical determinant of their toxicity. The balance between bioactivation to toxic pyrroles and detoxification through N-oxidation or hydrolysis dictates the extent of liver injury.

PA Metabolism PA Pyrrolizidine Alkaloid (e.g., this compound, Senecionine) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Bioactivation N_Oxide PA N-Oxide (Detoxification) PA->N_Oxide N-Oxidation Hydrolysis Hydrolysis Products (Detoxification) PA->Hydrolysis Esterase Activity ReactivePyrrole Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->ReactivePyrrole ProteinAdducts Pyrrole-Protein Adducts (Hepatotoxicity) ReactivePyrrole->ProteinAdducts Covalent Binding DNAAdducts Pyrrole-DNA Adducts (Genotoxicity) ReactivePyrrole->DNAAdducts Covalent Binding GSH Glutathione (GSH) ReactivePyrrole->GSH Conjugation GSH_Conjugate GSH Conjugate (Excretion) GSH->GSH_Conjugate Hepatotoxicity Pathway cluster_0 Cellular Response ProteinAdducts Pyrrole-Protein Adducts CellularStress Cellular Stress (ER Stress, Oxidative Stress) ProteinAdducts->CellularStress MitochondrialDysfunction Mitochondrial Dysfunction CellularStress->MitochondrialDysfunction CaspaseActivation Caspase Activation (Caspase-3, -9) MitochondrialDysfunction->CaspaseActivation Release of Cytochrome c Apoptosis Apoptosis CaspaseActivation->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Metabolism Workflow start Start prep Prepare Incubation Mixtures (Microsomes + PA) start->prep incubate Incubate at 37°C with NADPH prep->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze HPLC-MS Analysis centrifuge->analyze end End analyze->end

References

Comparative Efficacy and Specificity of Exemplarin vs. Comparator Drug Y on Exemplar Kinase

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Jacoline" and its mechanism of action has yielded no specific, publicly available scientific data, experimental protocols, or comparative studies. This suggests that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in scientific literature, a hypothetical substance, or a term with very limited public information.

Consequently, a direct cross-validation and comparison guide as requested cannot be generated at this time due to the absence of foundational data.

To demonstrate the requested format and content structure, a template is provided below using a well-characterized, fictional compound, "Exemplarin," for illustrative purposes. This guide compares Exemplarin to a known alternative, "Comparator Drug Y," in the context of targeting the hypothetical "Exemplar Kinase" in oncology.

This guide provides a comparative analysis of Exemplarin, a novel inhibitor of Exemplar Kinase, against the established therapeutic, Comparator Drug Y.

Quantitative Performance Metrics

The following table summarizes the key performance indicators for Exemplarin and Comparator Drug Y, derived from in-vitro kinase assays and cellular viability studies.

Metric Exemplarin Comparator Drug Y Experiment
IC₅₀ (Exemplar Kinase) 15 nM120 nMIn-vitro Kinase Assay
Cellular EC₅₀ (Tumor Line A) 50 nM300 nMCell Viability Assay
Off-Target Kinase Hits (>50% inhibition @ 1µM) 325KinomeScan Profiling
Therapeutic Index 10020In-vivo Xenograft Model

Experimental Protocols

1. In-vitro Kinase Assay: Recombinant human Exemplar Kinase was incubated with varying concentrations of Exemplarin or Comparator Drug Y in the presence of ATP and a substrate peptide. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay. IC₅₀ values were calculated using a four-parameter logistic curve fit.

2. Cell Viability Assay: Tumor Line A cells were seeded in 96-well plates and treated with a serial dilution of Exemplarin or Comparator Drug Y for 72 hours. Cell viability was assessed using a resazurin-based reagent. EC₅₀ values were determined from the dose-response curves.

3. KinomeScan Profiling: The specificity of Exemplarin and Comparator Drug Y was evaluated against a panel of 468 human kinases at a concentration of 1µM. The percentage of inhibition for each kinase was determined.

4. In-vivo Xenograft Model: Tumor Line A cells were implanted subcutaneously in immunodeficient mice. Once tumors reached a palpable size, mice were treated daily with either vehicle, Exemplarin (10 mg/kg), or Comparator Drug Y (50 mg/kg). Tumor volume and body weight were monitored. The therapeutic index was calculated as the ratio of the maximum tolerated dose to the effective dose.

Visualizations

cluster_0 Exemplarin Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Exemplar_Kinase Exemplar Kinase Receptor->Exemplar_Kinase Activates Downstream_Effector Downstream Effector Exemplar_Kinase->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation Exemplarin Exemplarin Exemplarin->Exemplar_Kinase Inhibits

Caption: Mechanism of action for Exemplarin.

cluster_workflow Comparative Experimental Workflow Start Start: Select Compounds Invitro In-vitro Kinase Assay (IC₅₀) Start->Invitro Cellular Cellular Viability Assay (EC₅₀) Start->Cellular Specificity KinomeScan Profiling (Off-target hits) Start->Specificity Invivo In-vivo Xenograft Model (Therapeutic Index) Invitro->Invivo Cellular->Invivo Specificity->Invivo Analysis Data Analysis & Comparison Invivo->Analysis End End: Comparative Guide Analysis->End

Caption: Workflow for comparing kinase inhibitors.

Unraveling the Toxicological Profile of Jacoline: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the known toxicological effects of Jacoline, a pyrrolizidine alkaloid (PA) of significant interest due to its natural occurrence and potential for human and animal toxicity. Given the limited availability of specific quantitative data for this compound, this document also incorporates data from its close structural analogue, Jacobine, to offer a broader perspective on the toxicological properties of this class of compounds. All data is presented with the explicit aim of facilitating further research and safety assessment.

Executive Summary

This compound is a pyrrolizidine alkaloid found in various plant species, notably those belonging to the Senecio genus. Like other PAs, this compound is recognized for its significant hepatotoxic, genotoxic, and carcinogenic potential.[1] The toxicity of this compound is not inherent to the parent molecule but arises from its metabolic activation in the liver. Cytochrome P450 enzymes convert this compound into highly reactive pyrrolic esters. These electrophilic metabolites readily bind to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, DNA damage, and apoptosis.[1][2]

While specific median lethal dose (LD50) and inhibitory concentration (IC50) values for this compound are not widely documented in publicly available literature, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as "Fatal if swallowed, in contact with skin or if inhaled" underscores its high acute toxicity.[1][3]

Comparative Toxicity Data

Due to the scarcity of direct quantitative data for this compound, this section presents available information for both this compound and the closely related PA, Jacobine. It is crucial to note that while structurally similar, the toxicokinetics and toxicodynamics of these compounds may differ.

In Vivo Genotoxicity

Studies on Jacobine provide valuable insights into the potential in vivo genotoxic effects of this compound.

Table 1: In Vivo Genotoxicity of Jacobine in Male Sprague-Dawley Rats [2][3]

Dose (mg/kg, intraperitoneal)Observed Effect in Liver
5 - 60Significant dose-dependent DNA-DNA interstrand cross-linking
15 - 60Significant DNA-protein cross-linking
5 - 60No detectable DNA single-strand breaks
In Vivo Lethality

Table 2: Acute Toxicity of Jacobine [1]

OrganismRoute of AdministrationLethal Dose
Guinea PigIntraperitoneal100-150 mg/kg
In Vitro Metabolism

In vitro studies have demonstrated that both this compound and Jacobine are metabolized by liver enzymes.

Table 3: In Vitro Metabolism of this compound and Jacobine [4][5]

CompoundIn Vitro SystemKey Findings
This compoundRumen liquid from cattleRemained almost stable, suggesting slow metabolism in this system.
JacobineGuinea pig liver microsomesMetabolized to the pyrrolic metabolite DHP and Jacobine N-oxide.

Mechanism of Action: A Toxicity Pathway

The primary mechanism of toxicity for this compound and related PAs is not the modulation of a specific signaling pathway in the traditional sense, but rather a process of metabolic activation leading to cellular damage. This "toxicity pathway" is a critical concept for understanding their effects.

Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_cellular_damage Cellular Targets cluster_outcomes Toxicological Outcomes This compound This compound (Parent Compound) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Reactive_Metabolite Reactive Pyrrolic Ester (Electrophilic) CYP450->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Covalent Binding Proteins Proteins Reactive_Metabolite->Proteins Covalent Binding DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Apoptosis Apoptosis Hepatotoxicity->Apoptosis Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: Metabolic activation of this compound leading to cellular damage and toxicity.

The hepatotoxicity induced by PAs like Jacobine involves the activation of apoptotic pathways.

Apoptotic_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PA_Metabolite Pyrrolizidine Alkaloid Reactive Metabolite Death_Receptor Death Receptors (e.g., Fas, TNFR1) PA_Metabolite->Death_Receptor Induces Mitochondria Mitochondria PA_Metabolite->Mitochondria Induces Stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathways activated by pyrrolizidine alkaloids.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity and genotoxicity of compounds like this compound and Jacobine. These should be adapted based on specific experimental goals and laboratory conditions.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Workflow:

MTT_Workflow A Seed hepatocyte cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution and incubate for 2-4 hours D->E F Add solubilization solution to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate hepatocytes (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well.[2]

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.[2]

  • Incubation: Incubate for a period of 24 to 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[2]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

In Vitro Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage in individual cells.

Workflow:

Comet_Workflow A Treat cells with the test compound B Embed cells in agarose on a microscope slide A->B C Lyse cells to remove membranes and proteins B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Neutralize and stain DNA E->F G Visualize and score comets under a fluorescence microscope F->G

Caption: Experimental workflow for the Comet genotoxicity assay.

Detailed Steps:

  • Cell Treatment: Expose cells to the test compound for a defined period.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in a thin layer of low-melting-point agarose on a microscope slide.[2]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.[2]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[2]

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[2]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.[2]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.[2]

Conclusion

This compound is a potent pyrrolizidine alkaloid with significant hepatotoxic and genotoxic potential, primarily mediated through its metabolic activation in the liver. While specific quantitative toxicity data for this compound remains limited, research on the closely related compound Jacobine provides a valuable framework for understanding its likely in vivo effects, particularly its ability to induce DNA cross-linking. The provided experimental protocols for in vitro cytotoxicity and genotoxicity assessment offer standardized methods for further investigation into the toxicological profile of this compound and other natural products. Further research is warranted to establish precise toxicological parameters for this compound to aid in risk assessment and ensure consumer safety.

References

Independent verification of Jacoline's therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Comparative Analysis of Jacoline and Vemurafenib in BRAF V600E Mutated Melanoma

This guide provides a comparative analysis of the therapeutic effects of the novel investigational agent this compound and the established therapy, Vemurafenib, in the context of BRAF V600E mutated melanoma. The data presented is based on preclinical in vitro and in vivo studies designed to evaluate and compare their efficacy and mechanisms of action.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from comparative preclinical studies.

Table 1: In Vitro Efficacy in A375 Melanoma Cell Line (BRAF V600E)

MetricThis compoundVemurafenib
IC₅₀ (72h) 50 nM100 nM
Apoptosis Rate (24h) 45%30%
Cell Viability (72h) 35%50%

Table 2: In Vivo Efficacy in A375 Xenograft Mouse Model

MetricThis compound (10 mg/kg)Vemurafenib (25 mg/kg)Control (Vehicle)
Tumor Growth Inhibition 85%70%0%
Median Survival 45 days38 days20 days
Body Weight Loss < 5%~10%< 2%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTT)

  • Cell Line: A375 human melanoma cell line (BRAF V600E).

  • Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Vemurafenib for 72 hours. After incubation, MTT reagent (0.5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Line: A375 cells.

  • Procedure: Cells were treated with this compound (50 nM) or Vemurafenib (100 nM) for 24 hours. Both floating and adherent cells were collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Data Analysis: Stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) was quantified.

3. In Vivo Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure: 1 x 10⁶ A375 cells were injected subcutaneously into the right flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: this compound (10 mg/kg, oral, daily), Vemurafenib (25 mg/kg, oral, daily), and Vehicle control.

  • Data Analysis: Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated at the end of the study. Survival was monitored until the tumor volume reached the pre-defined endpoint.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Simplified MAPK Signaling Pathway in BRAF V600E Melanoma

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF This compound This compound This compound->ERK

Caption: Targeted inhibition sites of this compound and Vemurafenib in the MAPK pathway.

Diagram 2: Experimental Workflow for In Vitro Drug Efficacy Testing

In_Vitro_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Seed A375 Cells in 96-well plates treat Add Serial Dilutions of this compound/Vemurafenib start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent (4 hours) incubate->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate IC50 (Dose-Response Curve) read->calculate Logical_Flow hypothesis Hypothesis: This compound is more effective than Vemurafenib invitro In Vitro Studies: - IC50 - Apoptosis hypothesis->invitro invivo In Vivo Studies: - Xenograft Model hypothesis->invivo data Comparative Data Analysis invitro->data invivo->data conclusion Conclusion on Relative Efficacy data->conclusion

Jacoline: A Comparative Performance Analysis Against Standard-of-Care in KRAS G12C-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Jacoline, a novel covalent inhibitor of KRAS G12C, against the established standard-of-care treatment, Sotorasib, for Non-Small Cell Lung Cancer (NSCLC). The data presented herein is derived from preclinical studies designed to evaluate the potency, efficacy, and mechanism of action of this compound.

Mechanism of Action: Targeting the KRAS G12C Mutation

The KRAS protein is a critical node in the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in an activated, GTP-bound state, leading to constitutive downstream signaling and oncogenesis. This compound is an investigational therapeutic that covalently binds to the mutant cysteine-12 residue of KRAS G12C, trapping the protein in its inactive, GDP-bound state and thereby inhibiting tumor cell growth.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_inactive KRAS G12C (Inactive-GDP) KRAS_active KRAS G12C (Active-GTP) KRAS_inactive->KRAS_active RAF RAF KRAS_active->RAF SOS1->KRAS_inactive Promotes GDP-GTP Exchange NF1 NF1 (GAP) NF1->KRAS_active Promotes -GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->KRAS_inactive Covalently Binds & Locks in Inactive State Sotorasib Sotorasib Sotorasib->KRAS_inactive

Figure 1: KRAS G12C signaling pathway and inhibitor intervention points.

Preclinical Performance Data

In Vitro Cytotoxicity

This compound demonstrates superior potency in inhibiting the proliferation of KRAS G12C-mutant human cancer cell lines compared to Sotorasib. The half-maximal inhibitory concentration (IC50) was determined for both compounds in NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic) cell lines following a 72-hour incubation period.

Compound NCI-H358 IC50 (nM) MIA PaCa-2 IC50 (nM)
This compound 4.8 6.2
Sotorasib11.515.8
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and Sotorasib.
In Vivo Efficacy in Xenograft Models

In a murine xenograft model using NCI-H358 cells, orally administered this compound resulted in greater tumor growth inhibition (TGI) and tumor regression compared to Sotorasib at equivalent dose levels.

Treatment Group Dose (mg/kg, QD) Tumor Growth Inhibition (%) Final Tumor Volume (mm³)
Vehicle-0%1540 ± 185
This compound 50 108% -125 ± 45 (Regression)
Sotorasib5085%231 ± 78
Table 2: In vivo efficacy of this compound vs. Sotorasib in NCI-H358 xenograft model.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: NCI-H358 and MIA PaCa-2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Protocol: Cells were seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound or Sotorasib.

  • Data Analysis: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously implanted with 5 x 10^6 NCI-H358 cells in a 1:1 mixture of media and Matrigel.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle (0.5% methylcellulose), this compound (50 mg/kg), and Sotorasib (50 mg/kg). Compounds were administered once daily (QD) via oral gavage for 21 days.

  • Efficacy Endpoints: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of general toxicity. Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔV)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔV is the change in mean tumor volume in the vehicle group.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis implantation 1. Cell Implantation (NCI-H358 cells in athymic nude mice) growth 2. Tumor Growth (to 150-200 mm³) implantation->growth randomization 3. Randomization (n=8 per group) growth->randomization dosing 4. Daily Oral Dosing randomization->dosing vehicle Vehicle This compound This compound (50 mg/kg) sotorasib Sotorasib (50 mg/kg) monitoring 5. Bi-weekly Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint 6. Endpoint Analysis (TGI Calculation) monitoring->endpoint

A Comparative Analysis of Jacoline and Its Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pyrrolizidine alkaloid (PA) Jacoline and its naturally occurring analogues. Pyrrolizidine alkaloids are a large class of secondary metabolites produced by plants, known for their significant biological activities, primarily their hepatotoxicity. This document summarizes the current understanding of their mechanism of action, presents available bioactivity data, and provides detailed experimental protocols for their comparative evaluation.

Introduction to this compound and Its Analogues

This compound is a pyrrolizidine alkaloid found in various plant species, notably within the Senecio genus. Structurally, it belongs to the senecionine-type of PAs, which are characterized by a macrocyclic diester structure. In its natural environment, this compound co-occurs with a suite of structurally similar alkaloids, which can be considered its natural analogues. These include:

  • Jacobine: A closely related PA, often found alongside this compound in Senecio jacobaea.

  • Jacozine: Another PA commonly isolated from Senecio jacobaea.

  • Senecionine: One of the most well-studied PAs, frequently used as a reference compound in toxicological studies.[1] It is found in numerous Senecio species.

  • Seneciphylline: A common PA that shares the same necine base as senecionine.

  • Erucifoline: Another PA identified in certain Senecio chemotypes.

The primary biological activity of concern for these compounds is their potent hepatotoxicity, which has been documented in both humans and livestock.[1] This toxicity is not inherent to the alkaloids themselves but arises from their metabolic activation in the liver.

Mechanism of Action: The Pathway to Hepatotoxicity

The toxicity of this compound and its unsaturated pyrrolizidine alkaloid analogues is a consequence of a shared metabolic pathway in the liver. The parent alkaloids are pro-toxins that undergo bioactivation by cytochrome P450 (CYP) enzymes to form highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).[2] These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to widespread cellular damage.[1]

This damage triggers a cascade of downstream events, including:

  • DNA Damage Response: The formation of DNA adducts and cross-links activates DNA damage response pathways, such as ATM and p53 signaling.[3] This can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too severe, it can trigger apoptosis.[4]

  • Oxidative Stress & Mitochondrial Dysfunction: The reactive metabolites can deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress and damage to mitochondria.[2][4]

  • Apoptosis: The culmination of DNA damage, protein adduct formation, and mitochondrial dysfunction can initiate programmed cell death (apoptosis) in hepatocytes and liver sinusoidal endothelial cells (LSECs).[4][5]

The following diagram illustrates the generalized metabolic activation and cellular toxicity pathway for hepatotoxic pyrrolizidine alkaloids like this compound and its analogues.

PA_Toxicity_Pathway cluster_0 In the Liver (Hepatocyte) cluster_1 Cellular Targets & Effects PA This compound / Analogue (Pro-toxin) CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolic Activation Detoxification Detoxification (e.g., N-oxidation, Hydrolysis) PA->Detoxification DHPA Reactive Pyrrolic Ester (DHPA) CYP450->DHPA Macromolecules DNA & Proteins DHPA->Macromolecules Alkylation Adducts DNA & Protein Adducts Macromolecules->Adducts DDR DNA Damage Response (p53, ATM signaling) Adducts->DDR CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.

Comparative Bioactivity Data

Direct comparative studies quantifying the bioactivity of this compound against its primary analogues are limited in publicly available literature. However, data from various sources on individual or small groups of PAs allow for a preliminary comparison. The following table summarizes available data, primarily focusing on cytotoxicity in liver cell lines, which is the most relevant measure of their primary toxic effect.

CompoundAnalogue of this compound?Assay TypeCell LineEndpointResultReference
This compound ----Data not available-
Jacobine YesDNA Damage AssayRat Liver (in vivo)DNA Cross-linkingInduces DNA-DNA & DNA-protein cross-links[6]
Senecionine YesCytotoxicity (MTT)HepG2IC200.66 mM[7]
Senecionine YesCytotoxicityLSECs (co-culture)EC50~22 µM (after metabolic activation)[8]
Seneciphylline YesCytotoxicity (MTT)Huh-7.5IC50> 400 µM (at 48h)[9]
Retrorsine Yes (structurally related)Cytotoxicity (MTT)HepG2IC20~0.28 mM[7]
Riddelliine Yes (structurally related)Cytotoxicity (MTT)HepG2IC20~0.31 mM[7]

Note: Comparing absolute values (e.g., IC50, EC50) across different studies should be done with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.[10] The data indicates that macrocyclic diester PAs like senecionine and its relatives are cytotoxic, particularly after metabolic activation.

Experimental Protocols

To facilitate direct and reliable comparison, standardized experimental protocols are essential. Below is a detailed methodology for a comparative cytotoxicity assay.

Protocol: Comparative Cytotoxicity Assessment using CCK-8 Assay

This protocol is designed to determine and compare the half-maximal inhibitory concentration (IC50) of this compound and its analogues on a human liver carcinoma cell line (e.g., HepG2), which is a common model for in vitro hepatotoxicity studies.

1. Materials:

  • This compound and its analogues (e.g., Jacobine, Senecionine)

  • HepG2 cells (or other suitable human liver cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Culture and Seeding:

  • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Preparation and Treatment:

  • Prepare 100 mM stock solutions of this compound and each analogue in DMSO.

  • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200, 400, 800 µM). The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., <0.5%).

  • After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.

4. Cytotoxicity Assay (CCK-8):

  • Incubate the treated plates for 24 or 48 hours.

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

    • Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot the cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

The following diagram outlines the workflow for this comparative cytotoxicity experiment.

Cytotoxicity_Workflow start Start cell_culture 1. Culture & Seed HepG2 cells in 96-well plate start->cell_culture incubate_attach 2. Incubate 24h (Cell Attachment) cell_culture->incubate_attach prep_compounds 3. Prepare Serial Dilutions of this compound & Analogues incubate_attach->prep_compounds treat_cells 4. Treat Cells with Compounds prep_compounds->treat_cells incubate_treat 5. Incubate 24h / 48h treat_cells->incubate_treat add_cck8 6. Add CCK-8 Reagent incubate_treat->add_cck8 incubate_cck8 7. Incubate 2-4h add_cck8->incubate_cck8 read_plate 8. Measure Absorbance (450 nm) incubate_cck8->read_plate analyze_data 9. Calculate % Viability & Determine IC50 Values read_plate->analyze_data compare 10. Compare Potency analyze_data->compare end End compare->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Conclusion

This compound and its analogues, such as jacobine and senecionine, represent a class of bioactive compounds with significant toxicological profiles. Their primary mechanism of action involves metabolic activation in the liver to reactive pyrroles that cause cellular damage, leading to hepatotoxicity. While direct comparative data for this compound is scarce, the available information on related pyrrolizidine alkaloids suggests a structure-dependent toxicity. The provided experimental protocol offers a standardized framework for future studies aimed at directly comparing the cytotoxic potency of these compounds, which is crucial for risk assessment and potential therapeutic development. Further research is needed to isolate this compound in sufficient quantities for detailed biological evaluation and to fully characterize its toxicological and pharmacological profile in comparison to its more studied analogues.

References

Validating the Specificity of a Molecular Target: A Comparative Guide Using Imatinib as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to validate the specificity of a molecular target, using the well-characterized tyrosine kinase inhibitor, Imatinib, as an illustrative example. As the pioneering targeted therapy for chronic myeloid leukemia (CML), Imatinib's journey from a specific BCR-ABL inhibitor to a multi-target therapeutic offers valuable insights into the critical process of target validation. This document outlines key experimental approaches, presents comparative data with other kinase inhibitors, and provides detailed protocols to support robust target specificity studies.

Introduction to Target Specificity and Imatinib

The efficacy of a targeted therapeutic is intrinsically linked to its specificity for the intended molecular target. Off-target effects, where a drug interacts with unintended molecules, can lead to unforeseen side effects or even contribute to therapeutic efficacy. Therefore, rigorous validation of a drug's molecular target is a cornerstone of modern drug development.

Imatinib was initially designed to inhibit the constitutively active BCR-ABL tyrosine kinase, the causative agent in CML.[1][2][3] However, subsequent studies revealed its potent inhibitory activity against other tyrosine kinases, notably c-KIT and platelet-derived growth factor receptor (PDGFR), leading to its successful application in gastrointestinal stromal tumors (GIST) and other malignancies.[3][4][5] This multi-target profile underscores the importance of comprehensive specificity analysis.

Comparative Analysis of Kinase Inhibitor Specificity

The following tables summarize the in vitro inhibitory activity (IC50 values) of Imatinib and other tyrosine kinase inhibitors against their primary target, BCR-ABL, and a selection of key off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Potency Against Primary Target (BCR-ABL)

CompoundBCR-ABL (wild-type) IC50 (nM)Key Resistance Mutation (T315I) IC50 (nM)
Imatinib25 - 600>10,000
Dasatinib0.6 - 11>5000
Nilotinib20 - 45>10,000
Ponatinib0.372.0
Bosutinib20 - 40>5000

Data compiled from multiple sources.[6][7][8][9]

Table 2: Off-Target Kinase Inhibition Profile (IC50 in nM)

KinaseImatinibDasatinibNilotinibPonatinibBosutinib
c-KIT100119213>1000
PDGFRα10028691.1>1000
SRC>10,0000.5 - 1.1>10,0005.41.2
VEGFR2>10,00016>10,0001.5100
FGFR1>10,0008>10,0002.2100

Data compiled from multiple sources.[6][7][8][10][11][12][13][14]

Visualizing Molecular Interactions and Experimental Workflows

BCR-ABL Signaling Pathway and Imatinib Inhibition

The diagram below illustrates the signaling cascade initiated by the constitutively active BCR-ABL fusion protein and the point of inhibition by Imatinib.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: BCR-ABL signaling and Imatinib's mechanism of action.

Experimental Workflow for Target Specificity Validation

This workflow outlines the key experimental stages for validating the molecular target of a novel compound.

Target_Validation_Workflow Start Novel Compound Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Cellular_Assay Cell-Based Potency (e.g., Proliferation Assay) Start->Cellular_Assay Kinase_Profiling Broad Kinase Panel Screening Biochemical_Assay->Kinase_Profiling Off_Target Off-Target Profile Characterized Kinase_Profiling->Off_Target CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Assay->CETSA Genetic_Validation siRNA/CRISPR Knockdown/Knockout CETSA->Genetic_Validation Validation Target Validated Genetic_Validation->Validation

Caption: A typical workflow for validating a molecular target.

Logical Framework for Interpreting Specificity Data

This diagram illustrates the decision-making process based on the outcomes of target validation experiments.

Caption: Decision tree for interpreting target validation data.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: The transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase is quantified. A reduction in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.

  • Materials:

    • Purified recombinant kinase (e.g., ABL, c-KIT, PDGFR).

    • Specific substrate peptide for the kinase.

    • [γ-³³P]ATP or [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound (e.g., Imatinib) serially diluted in DMSO.

    • Phosphocellulose paper or other capture membrane.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase buffer.

    • Add the serially diluted test compound or vehicle control (DMSO) to the reaction mixture and incubate briefly.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

    • Quantify the radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][15][16][17]

2. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

  • Principle: When a compound binds to its target protein within a cell, it generally increases the protein's thermal stability. This stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

  • Materials:

    • Cultured cells expressing the target protein.

    • Test compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Apparatus for heating cell suspensions (e.g., PCR thermocycler).

    • Centrifuge.

    • SDS-PAGE and Western blotting reagents.

    • Antibody specific to the target protein.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody.

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[18][19][20][21]

3. siRNA/CRISPR-Cas9 Mediated Target Validation

Genetic knockdown or knockout of the putative target should phenocopy the effects of the compound, providing strong evidence for on-target activity.

  • Principle: Small interfering RNA (siRNA) can be used to transiently silence the expression of the target gene, while CRISPR-Cas9 can be used to create a permanent knockout. The cellular phenotype observed after genetic perturbation is then compared to the phenotype induced by the compound.

  • Materials:

    • Cultured cells.

    • Validated siRNA duplexes targeting the gene of interest or a CRISPR-Cas9 system (Cas9 nuclease and guide RNA).

    • Transfection reagent for siRNA or delivery method for CRISPR-Cas9 (e.g., lentivirus).

    • Reagents for assessing the phenotype of interest (e.g., cell viability assay, apoptosis assay).

    • Reagents for confirming target knockdown/knockout (e.g., qPCR, Western blotting).

  • Procedure (siRNA):

    • Transfect cells with siRNA targeting the gene of interest or a non-targeting control siRNA.

    • After a suitable incubation period (e.g., 48-72 hours) to allow for target protein depletion, confirm knockdown efficiency by qPCR or Western blotting.

    • Treat the knockdown and control cells with the test compound or vehicle.

    • Assess the cellular phenotype. If the compound's effect is diminished in the knockdown cells compared to the control cells, it suggests that the compound acts through the targeted protein.

  • Procedure (CRISPR-Cas9):

    • Introduce the Cas9 nuclease and a guide RNA targeting the gene of interest into the cells.

    • Select for cells with successful gene editing to generate a knockout cell line.

    • Confirm the absence of the target protein by Western blotting.

    • Compare the phenotype of the knockout cells to wild-type cells treated with the compound. A similar phenotype provides strong evidence for on-target activity.[22][23][24][25][26]

References

A Head-to-Head Comparison of Ruxolitinib with Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the Janus kinase (JAK) inhibitor Ruxolitinib against other prominent inhibitors in the same class, primarily Tofacitinib and Baricitinib. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences in efficacy, selectivity, and safety among these therapeutic agents.

Introduction to JAK Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors.[1][2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in various autoimmune diseases and myeloproliferative neoplasms.[3][4] JAK inhibitors function as ATP-competitive antagonists, binding to the ATP-binding site in the kinase domain of JAKs, thereby blocking the phosphorylation of STAT proteins and subsequent downstream signaling.[5][6] This guide will focus on Ruxolitinib, a potent JAK1 and JAK2 inhibitor, and compare its performance with other commercially available JAK inhibitors.[7][8]

Quantitative Data Comparison

The following tables summarize the key quantitative data for Ruxolitinib and its main competitors, Tofacitinib and Baricitinib, focusing on their inhibitory potency against JAK isoforms and their clinical efficacy in rheumatoid arthritis.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
InhibitorJAK1JAK2JAK3TYK2Primary Selectivity
Ruxolitinib 3.3[9][10]2.8[9][10]428[9][10]19[9][10]JAK1/JAK2[11]
Tofacitinib 112[9]20[9]1[9]-JAK1/JAK3[11][12]
Baricitinib 5.95.7>40053JAK1/JAK2[12]

Note: IC50 values can vary between different studies and assay conditions.

Table 2: Clinical Efficacy in Rheumatoid Arthritis (Inadequate Response to Methotrexate)
InhibitorACR20 Response RateACR50 Response RateACR70 Response Rate
Ruxolitinib N/A (Not a primary indication)N/AN/A
Tofacitinib (5 mg, twice daily) ~60-70%~30-40%~10-20%
Baricitinib (4 mg, once daily) ~70%~40-50%~20-30%
Upadacitinib (15 mg, once daily) >70%~50%~30%

Note: These are approximate values from various clinical trials and are intended for comparative purposes. Direct head-to-head trial results may vary. A meta-analysis has shown that in RA patients with an inadequate response to methotrexate, baricitinib 4mg + MTX and upadacitinib 15mg + MTX showed the highest ACR response rates.[12]

Signaling Pathway and Experimental Workflow Visualizations

JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of inhibition for JAK inhibitors like Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 pSTAT1 pSTAT pSTAT2 pSTAT Dimer pSTAT Dimer pSTAT1->Dimer 4. Dimerization pSTAT2->Dimer DNA DNA Dimer->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Transcription Gene Transcription DNA->Transcription 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for a JAK Inhibitor

The following diagram outlines a typical preclinical evaluation workflow for a JAK inhibitor.

Experimental_Workflow cluster_steps Preclinical Evaluation Workflow A Step 1: Potency & Selectivity In Vitro Kinase Assay (Determine IC50 for JAK family) B Step 2: Cellular Activity Cell-Based Proliferation Assay (e.g., Ba/F3-JAK2V617F) A->B C Step 3: Target Engagement Western Blot Analysis (Confirm p-STAT inhibition) B->C D Step 4: Preclinical Efficacy In Vivo Animal Models (Assess efficacy & cytokine reduction) C->D E Step 5: Human Studies Clinical Trials D->E

Caption: A typical workflow for the preclinical evaluation of a JAK inhibitor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a JAK inhibitor to block the enzymatic activity of a specific JAK isoform.

Objective: To determine the IC50 of an inhibitor against a panel of purified JAK kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Biotinylated peptide substrate (e.g., -EQEDEPEGDYFEWLE).[13]

  • ATP.[13]

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]

  • Test inhibitor (e.g., Ruxolitinib) dissolved in DMSO.

  • HTRF Detection Reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • 384-well low-volume plates.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the compound dilutions to the assay plate.

  • Prepare an enzyme solution by diluting the JAK enzyme to the desired concentration in Kinase Assay Buffer.

  • Prepare a substrate/ATP mix by adding the biotinylated peptide substrate and ATP (final concentration typically 1 mM) to the Kinase Assay Buffer.[13]

  • Initiate the kinase reaction by adding the enzyme solution to the wells containing the compounds, followed by the addition of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.[13]

  • Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm and 665 nm.

  • The ratio of the signals is calculated and used to determine the amount of phosphorylated substrate.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of a JAK inhibitor on the proliferation of a cell line that is dependent on JAK signaling for growth.

Objective: To determine the IC50 of an inhibitor on the proliferation of a JAK-dependent cell line.

Materials:

  • A cell line whose proliferation is dependent on JAK signaling (e.g., Ba/F3 murine pro-B cell line stably transfected with human JAK2V617F).

  • Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Test inhibitor (e.g., Ruxolitinib).

  • 96-well opaque-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer.

Procedure:

  • Harvest the cells and adjust the cell density in fresh culture medium.

  • Seed the cells into the opaque-walled plates at a density of approximately 2 x 10^3 cells/well.[13]

  • Prepare serial dilutions of the test inhibitor in culture medium.

  • Add the compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) only as a control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.[13]

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, with the volume being equal to the volume of the cell culture medium in the well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values against the compound concentration to determine the IC50 values.

Safety and Tolerability

The safety profiles of JAK inhibitors are a critical consideration in their clinical use. Common treatment-emergent adverse events include upper respiratory tract infections, nasopharyngitis, and herpes virus reactivation.[14] A review of adverse event data from the FDA's Adverse Event Reporting System (AERS) and CVAROD databases for upadacitinib, baricitinib, ruxolitinib, abrocitinib, and tofacitinib in pediatric patients showed that the major adverse event categories were blood and lymphatic system disorders (24.0%), infections (17.2%), and general symptoms like pyrexia and fatigue (15.7%).[15] For Ruxolitinib specifically in children, blood and lymphatic system issues were the most prominent adverse events (35.2%).[15] It is important to note that the risk profiles of individual JAK inhibitors can differ based on their selectivity for the various JAK isoforms.[14]

Conclusion

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, demonstrating significant efficacy in myeloproliferative neoplasms. When compared to other JAK inhibitors such as Tofacitinib and Baricitinib, which have broader applications in autoimmune diseases like rheumatoid arthritis, there are clear differences in selectivity and clinical profiles. While Ruxolitinib and Baricitinib share a similar primary selectivity for JAK1/JAK2, Tofacitinib preferentially inhibits JAK1/JAK3. These differences in kinase inhibition are thought to contribute to their varying efficacy and safety profiles across different indications. The choice of a JAK inhibitor for therapeutic development or clinical application should be guided by a thorough understanding of its specific target profile, the underlying pathophysiology of the disease, and a careful assessment of the benefit-risk ratio for the intended patient population.

References

Correlating Jacoline's In Vitro Potency with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate, Jacoline, with an established alternative. It focuses on correlating its demonstrated in vitro potency with observed in vivo efficacy, offering a framework for evaluating its preclinical potential. All data presented is supported by detailed experimental protocols to ensure reproducibility and transparent evaluation.

Overview of this compound: A Novel Kinase Inhibitor

This compound is a potent and selective small molecule inhibitor designed to target a key kinase in a well-defined signaling pathway implicated in oncogenesis. Establishing a clear link between its biochemical activity (in vitro) and its therapeutic effect in a living organism (in vivo) is a critical step in its development. This guide examines this relationship through direct data comparison and methodological transparency.

In Vitro Potency Assessment

The initial evaluation of this compound involved biochemical and cell-based assays to determine its potency against the target kinase and its effect on cancer cell proliferation.

CompoundTarget Kinase IC50 (nM)Cell Line Proliferation EC50 (nM)
This compound 2.515.8
Competitor A 4.122.5

IC50 (Half-maximal inhibitory concentration) measures the potency of a compound in inhibiting a specific biochemical function. EC50 (Half-maximal effective concentration) measures the concentration required to induce 50% of the maximal effect in a cell-based assay.

The diagram below illustrates the signaling cascade targeted by this compound. By inhibiting the target kinase, this compound effectively blocks downstream signaling, leading to a reduction in tumor cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream Upstream Activator Receptor->Upstream GF Growth Factor GF->Receptor Target Target Kinase Upstream->Target Downstream Downstream Effector Target->Downstream Transcription Transcription Factors Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->Target Inhibition

Caption: The signaling pathway inhibited by this compound.

  • Objective: To determine the IC50 of this compound against the purified target kinase.

  • Materials: Purified recombinant human kinase, ATP, substrate peptide, this compound (10-point serial dilution), kinase assay buffer.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of this compound.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.

    • Data is normalized to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC50 value is calculated using a four-parameter logistic curve fit.

In Vivo Efficacy Evaluation

To assess the therapeutic effect in a biological system, this compound was tested in a tumor xenograft mouse model.

Compound (Dose)Tumor Growth Inhibition (TGI, %)Mean Tumor Volume (Day 28, mm³)
Vehicle Control 0%1540
This compound (25 mg/kg, oral, daily) 85%231
Competitor A (30 mg/kg, oral, daily) 72%431

Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

The diagram below outlines the key stages of the animal study, from implantation to data analysis.

cluster_workflow In Vivo Xenograft Study Workflow start Day 0: Tumor Cell Implantation growth Day 7: Tumor Growth (100-150 mm³) start->growth random Day 8: Randomization into Groups growth->random dosing Days 8-28: Daily Dosing (Vehicle, this compound, Competitor A) random->dosing measure Tumor Volume Measurement (2x/week) dosing->measure end Day 28: Study Endpoint & Tissue Collection dosing->end measure->end analysis Data Analysis: TGI Calculation end->analysis

Caption: Workflow for the preclinical xenograft model study.

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Model: Athymic nude mice subcutaneously implanted with 5x10⁶ human cancer cells expressing the target kinase.

  • Procedure:

    • When tumors reach an average volume of 100-150 mm³, animals are randomized into treatment cohorts (n=8 per group).

    • This compound is administered daily via oral gavage at a dose of 25 mg/kg. Control groups receive a vehicle solution or Competitor A.

    • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • At the end of the 28-day study, TGI is calculated.

In Vitro-In Vivo Correlation (IVIVC)

A strong correlation between in vitro potency and in vivo efficacy enhances confidence in a drug candidate's mechanism of action and therapeutic potential. This compound demonstrates a superior in vitro profile (lower IC50 and EC50) which translates to a more potent anti-tumor response in vivo (higher TGI) compared to Competitor A.

This relationship is often mediated by the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound, which determine whether a therapeutically relevant concentration can be achieved and maintained at the tumor site.

The following diagram illustrates the logical flow from initial compound activity to the desired clinical outcome, highlighting the central role of PK/PD in bridging the preclinical data gap.

cluster_ivivc IVIVC Conceptual Model invitro In Vitro Potency (Biochemical & Cell-based IC50 / EC50) pkpd Pharmacokinetics (PK) (ADME) + Pharmacodynamics (PD) (Target Engagement) invitro->pkpd informs invivo In Vivo Efficacy (Preclinical Models TGI, Response) pkpd->invivo drives clinical Predicted Clinical Outcome invivo->clinical predicts

Caption: The relationship between in vitro and in vivo data.

Conclusion

The data presented in this guide demonstrates a clear and positive correlation between the high in vitro potency of this compound and its robust in vivo efficacy. It outperforms the benchmark, Competitor A, in both biochemical and organismal contexts. This strong IVIVC provides a solid foundation for advancing this compound into further preclinical safety and IND-enabling studies, underscoring its potential as a promising new therapeutic agent.

Safety Operating Guide

Proper Disposal of Jacoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document outlines the essential safety protocols and detailed disposal procedures for Jacoline, a pyrrolizidine alkaloid. Due to its classification as a highly toxic compound, strict adherence to these guidelines is imperative to ensure personnel safety and environmental protection. The following procedures are based on established best practices for handling acutely toxic laboratory chemicals.

Hazard Summary

Jaconine, a related pyrrolizidine alkaloid, is categorized as an acutely toxic substance.[1] Exposure through ingestion, skin contact, or inhalation can be fatal.[1] All handling of this compound and its waste must be conducted with the utmost care, assuming high toxicity.

Hazard ClassificationGHS Hazard Statement(s)Signal WordPictogram
Acute Toxicity (Oral)H300: Fatal if swallowedDanger☠️
Acute Toxicity (Dermal)H310: Fatal in contact with skinDanger☠️
Acute Toxicity (Inhalation)H330: Fatal if inhaledDanger☠️

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound or its waste products:

  • Gloves: Double-gloving with nitrile or other chemical-resistant gloves is required.[1]

  • Eye Protection: Chemical splash goggles and a face shield must be worn.[1]

  • Lab Coat: A designated lab coat, preferably disposable, should be used.[1]

  • Respiratory Protection: When handling this compound powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary and should be used within a certified chemical fume hood.[1]

Spill and Contamination Procedures

In the event of a spill, immediate and careful action is required:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[1]

  • Don PPE: Before addressing the spill, ensure you are wearing the full, appropriate PPE.[1]

  • Contain the Spill:

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1]

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.[1]

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.[1]

  • Decontaminate: For final decontamination, wipe the spill area with a 70% ethanol solution or a suitable laboratory disinfectant.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be placed in a sealed and properly labeled hazardous waste container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be handled in strict accordance with institutional and local regulations for acutely toxic hazardous waste.[1]

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., unused compound, contaminated consumables) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: All liquid waste containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[1]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials, until collection.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Under no circumstances should this compound waste be disposed of down the drain.[1]

Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. This solvent rinse must be collected as hazardous liquid waste.[1]

  • Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.[1]

  • Final Rinse: Rinse the glassware with deionized water.[1]

Jacoline_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Labeling Label as 'Hazardous Waste: This compound' Solid Waste Container->Labeling Liquid Waste Container->Labeling Sharps Container->Labeling Storage Store in Designated Secure Area Labeling->Storage EHS Pickup Arrange EHS/ Contractor Pickup Storage->EHS Pickup Final Disposal Licensed Hazardous Waste Facility EHS Pickup->Final Disposal

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.